molecular formula C8H10O2 B15561472 Veratrole-d2-1

Veratrole-d2-1

Cat. No.: B15561472
M. Wt: 140.18 g/mol
InChI Key: ABDKAPXRBAPSQN-KCZCTXNHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Veratrole-d2-1 is a useful research compound. Its molecular formula is C8H10O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H10O2

Molecular Weight

140.18 g/mol

IUPAC Name

1,4-dideuterio-2,3-dimethoxybenzene

InChI

InChI=1S/C8H10O2/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,1-2H3/i5D,6D

InChI Key

ABDKAPXRBAPSQN-KCZCTXNHSA-N

Origin of Product

United States

Foundational & Exploratory

Veratrole-d2-1: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of its Synthesis, Properties, and Applications in Metabolic Research

Introduction

Veratrole-d2-1, a deuterated analog of 1,2-dimethoxybenzene, serves as a critical tool in advanced biomedical and pharmaceutical research. Its isotopic labeling allows for precise tracking and quantification in complex biological matrices, making it an invaluable internal standard for pharmacokinetic (PK) and drug metabolism (DM) studies. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, detailed experimental protocols for its use in metabolic assays, and its role in understanding drug interactions, particularly with the cytochrome P450 enzyme system.

Core Properties and Data

This compound is the deuterium-labeled form of veratrole (1,2-dimethoxybenzene). The primary utility of this compound lies in its application as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of experimental data.

Quantitative Data Summary
PropertyValueSource
Chemical Name 1,2-Dimethoxybenzene-d2-1MedChemExpress[1]
Synonyms Veratrole (4,5-D2, 98%)
Molecular Formula C₈H₈D₂O₂Inferred
Molecular Weight 140.18 g/mol
CAS Number 203645-56-1
Isotopic Purity 98%
Appearance Colorless liquid or solid at low temperaturesWikipedia[2]
Boiling Point (non-deuterated) 206-207 °CWikipedia[2]
Melting Point (non-deuterated) 22-23 °CWikipedia[2]
Solubility (non-deuterated) Slightly soluble in water, soluble in organic solventsWikipedia[2]

Synthesis of this compound

Representative Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on general procedures for the deuteration of aromatic compounds.

Materials:

  • Veratrole (1,2-dimethoxybenzene)

  • Deuterated water (D₂O)

  • Platinum on alumina (B75360) catalyst[3]

  • Anhydrous solvent (e.g., dioxane)

  • High-pressure reaction vessel

Procedure:

  • Catalyst Preparation: A commercially available platinum on alumina catalyst is placed in a glass reaction tube within a flow-type microwave reactor.[3]

  • Reaction Mixture: A solution of veratrole in an organic solvent is prepared.

  • H-D Exchange Reaction: The veratrole solution and D₂O are fed into the reactor under high pressure (e.g., 2 MPa) and heated using microwave irradiation.[3] The reaction is allowed to proceed for a set time to facilitate the exchange of hydrogen atoms with deuterium (B1214612) on the aromatic ring.

  • Work-up: After the reaction, the mixture is cooled, and the organic layer is separated from the aqueous layer.[3]

  • Purification: The organic layer containing the deuterated veratrole is washed, dried, and purified by distillation or chromatography to yield this compound.

Application in Drug Metabolism and Pharmacokinetic Studies

Deuterated compounds like this compound are instrumental in drug metabolism and pharmacokinetic studies. They are primarily used as internal standards in bioanalytical assays to accurately quantify the concentration of the non-labeled drug and its metabolites in biological samples.

Cytochrome P450-Mediated Demethylation of Veratrole

Veratrole is known to be demethylated by cytochrome P450 (CYP) enzymes.[4][5] This metabolic pathway is of significant interest in drug development as many drugs are metabolized by CYPs, and understanding these interactions is crucial for predicting potential drug-drug interactions. The demethylation of veratrole proceeds via the removal of one of the methyl groups to form guaiacol, which can be further metabolized.

Metabolic Pathway of Veratrole

G Cytochrome P450-Mediated Demethylation of Veratrole cluster_enzyme Enzymatic Reaction Veratrole Veratrole (1,2-Dimethoxybenzene) Guaiacol Guaiacol (2-Methoxyphenol) Veratrole->Guaiacol O-Demethylation CYP450 Cytochrome P450 (e.g., CYP2C9, CYP3A4) Further_Metabolism Further Metabolism (e.g., Catechol) Guaiacol->Further_Metabolism O-Demethylation

Caption: Cytochrome P450-mediated demethylation of veratrole.

Experimental Protocol: In Vitro Metabolism of Veratrole using Human Liver Microsomes

This protocol outlines a general procedure to study the metabolism of veratrole using human liver microsomes (HLMs). This compound would be used as the internal standard for the quantification of veratrole.

Materials:

  • Veratrole

  • This compound (as internal standard)

  • Human Liver Microsomes (HLMs)[6]

  • NADPH regenerating system (or 20 mM NADPH solution)[7]

  • 100 mM Phosphate (B84403) buffer (pH 7.4)[7]

  • Acetonitrile (B52724) (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of veratrole in a suitable organic solvent (e.g., methanol (B129727) or DMSO).

    • Prepare a stock solution of this compound (internal standard) in the same solvent.

    • Prepare a working solution of veratrole in the phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, add the HLM suspension to the phosphate buffer.

    • Add the veratrole working solution to the HLM suspension.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.[6]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[7]

  • Time Points and Quenching:

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

    • Quench the reaction by adding ice-cold acetonitrile containing the this compound internal standard.

  • Sample Preparation for LC-MS/MS:

    • Vortex the quenched samples and centrifuge to pellet the proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining veratrole and the formation of its metabolite, guaiacol.[8][9]

Experimental Workflow for In Vitro Metabolism Study

G Workflow for In Vitro Metabolism of Veratrole cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare Veratrole and Internal Standard Stock Solutions D Combine Veratrole, HLMs, and Buffer A->D B Prepare Human Liver Microsome Suspension B->D C Prepare NADPH Regenerating System F Initiate Reaction with NADPH C->F E Pre-incubate at 37°C D->E E->F G Take Aliquots at Different Time Points F->G H Quench Reaction with Acetonitrile + Internal Standard G->H I Centrifuge to Remove Proteins H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify Veratrole and Metabolites J->K L Determine Metabolic Stability (t½, CLint) K->L

Caption: A typical workflow for an in vitro metabolism study.

Conclusion

This compound is a powerful tool for researchers and drug development professionals. Its use as an internal standard in quantitative bioanalysis is essential for obtaining reliable pharmacokinetic and metabolic data. The protocols and information provided in this guide offer a solid foundation for incorporating this compound into studies aimed at understanding the metabolic fate of new chemical entities and their potential for drug-drug interactions. As the field of drug discovery continues to demand higher precision and accuracy, the role of deuterated standards like this compound will become even more critical.

References

Veratrole-d2-1: A Technical Overview of its Chemical Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Veratrole-d2-1, a deuterated isotopologue of veratrole (1,2-dimethoxybenzene), is a valuable tool in various scientific disciplines, including pharmacology, metabolic studies, and environmental science. Its use as an internal standard in mass spectrometry-based analyses and as a mechanistic probe in metabolic pathway elucidation stems from the subtle yet significant mass difference imparted by the deuterium (B1214612) atoms. This technical guide provides a comprehensive overview of the chemical properties of this compound, with a focus on data relevant to researchers, scientists, and drug development professionals. While specific experimental data for this compound is limited, the properties of its non-deuterated counterpart, veratrole, serve as a reliable proxy for most physical and chemical characteristics.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. Data for physical properties such as melting point, boiling point, and density are based on the non-deuterated veratrole, as these are not expected to differ significantly.

General Properties
PropertyValueSource
IUPAC Name 1,2-dimethoxybenzene-d2N/A
Synonyms Veratrole-d2, o-Dimethoxybenzene-d2[1]
CAS Number 203645-56-1 (for Veratrole-d2)[2]
Molecular Formula C₈H₈D₂O₂Calculated
Appearance Colorless liquid or solid[1][3]
Odor Pleasant, aromatic[3][4]
Physicochemical Data
PropertyValueSource
Molecular Weight 140.18 g/mol [2]
Melting Point 22-23 °C[1]
Boiling Point 206-207 °C[5]
Density 1.084 g/cm³ at 25 °C[5]
Solubility Slightly soluble in water; miscible with organic solvents[4]
logP 1.6[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and quantification of this compound. Below is a summary of typical spectroscopic characteristics, primarily based on veratrole. The presence of deuterium will lead to characteristic changes in the NMR and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusSolventChemical Shift (δ) ppmMultiplicity
¹H NMRCDCl₃~3.86s (OCH₃)
~6.89m (Ar-H)
¹³C NMRCDCl₃~55.8(OCH₃)
~111.5(Ar-CH)
~120.9(Ar-CH)
~149.2(Ar-C-O)

Note: In the ¹H NMR spectrum of this compound, the aromatic region will show a different splitting pattern and integration compared to veratrole, depending on the positions of the deuterium atoms. The deuterium atoms themselves are not observed in ¹H NMR.

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) at m/z 140, distinguishing it from the non-deuterated veratrole (m/z 138). The fragmentation pattern is expected to be similar to that of veratrole.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible use of this compound in research.

Synthesis of Veratrole

A common laboratory-scale synthesis of veratrole involves the methylation of catechol. This method can be adapted for the synthesis of deuterated analogs by using deuterated starting materials.

Methodology:

  • Reaction Setup: To a solution of catechol in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, NaOH).

  • Methylation: Add a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, dropwise to the reaction mixture at a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

To synthesize a specific isotopologue like this compound, one would start with the appropriately deuterated catechol.

Signaling and Metabolic Pathways

Veratrole is known to undergo metabolic transformation in biological systems. A key pathway is the demethylation catalyzed by cytochrome P450 enzymes.[6]

Metabolic Demethylation of Veratrole

Veratrole can be sequentially demethylated to guaiacol (B22219) and then to catechol.[6] This process is a common detoxification pathway in various organisms. The use of deuterated veratrole can help in elucidating the kinetic isotope effects and the mechanism of this enzymatic reaction.

Metabolic_Pathway Veratrole This compound (1,2-Dimethoxybenzene-d2) P450 Cytochrome P450 (O-demethylation) Veratrole->P450 -CH3D Guaiacol Guaiacol-d1 (2-Methoxyphenol-d1) P450_2 Cytochrome P450 (O-demethylation) Guaiacol->P450_2 -CH3 Catechol Catechol (1,2-Dihydroxybenzene) P450->Guaiacol P450_2->Catechol

Caption: Metabolic demethylation of this compound.

Experimental and Logical Workflows

The following diagram illustrates a general workflow for the use of this compound as an internal standard in a quantitative mass spectrometry experiment.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Biological Sample (e.g., plasma, tissue) Spike Spike with This compound (IS) Sample->Spike Extraction Analyte Extraction (e.g., LLE, SPE) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantification (Analyte/IS Ratio) LCMS->Quant Result Analyte Concentration Quant->Result

Caption: Workflow for using this compound as an internal standard.

References

In-Depth Technical Guide: Veratrole-d2-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Veratrole-d2-1, a deuterated analog of veratrole (1,2-dimethoxybenzene). This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize stable isotope-labeled compounds for various analytical and research applications.

Introduction

This compound is a synthetically modified version of veratrole where two hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. This isotopic substitution imparts a higher mass to the molecule without significantly altering its chemical properties. This characteristic makes this compound a valuable tool in a range of scientific applications, particularly in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies.

Physicochemical Properties

The quantitative data for this compound is not extensively published. However, its physical and chemical properties are expected to be very similar to those of unlabeled veratrole, with the primary difference being its molecular weight. The properties of veratrole are well-documented and are summarized in the table below for reference.

PropertyValue (for Veratrole)
Molecular Formula C₈H₈D₂O₂
Molecular Weight ~140.18 g/mol (calculated)
Appearance Expected to be a colorless liquid or solid
Melting Point 22-23 °C
Boiling Point 206-207 °C
Density 1.084 g/cm³
Solubility Slightly soluble in water; soluble in alcohol and ether

Note: The molecular weight of this compound is calculated based on the substitution of two hydrogen atoms with deuterium. The other properties are those of the non-deuterated parent compound, veratrole, and are provided for reference.

Experimental Protocols

Detailed experimental protocols specifically citing "this compound" are not widely available in the public domain. However, its primary application is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Below is a generalized protocol illustrating its use.

Protocol: Quantification of Veratrole in a Biological Matrix using GC-MS with this compound as an Internal Standard

Objective: To accurately quantify the concentration of veratrole in a plasma sample.

Materials:

  • Plasma sample

  • This compound (as internal standard)

  • Veratrole (for calibration curve)

  • Organic solvent (e.g., ethyl acetate)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Thaw plasma samples to room temperature.

    • To a 100 µL aliquot of the plasma sample, add a known amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution).

    • Vortex briefly to mix.

  • Liquid-Liquid Extraction:

    • Add 500 µL of ethyl acetate (B1210297) to the plasma sample.

    • Vortex vigorously for 2 minutes to extract veratrole and the internal standard.

    • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50 µL of a suitable solvent for GC-MS analysis (e.g., ethyl acetate).

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards by spiking known concentrations of veratrole into a blank plasma matrix.

    • Add the same amount of this compound internal standard to each calibration standard as was added to the unknown samples.

    • Process the calibration standards using the same extraction procedure as the unknown samples.

  • GC-MS Analysis:

    • Inject 1 µL of the reconstituted extract onto the GC-MS system.

    • Use a suitable GC column and temperature program to separate veratrole from other matrix components.

    • Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to monitor characteristic ions for both veratrole and this compound.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte (veratrole) to the internal standard (this compound) for each sample and calibration standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of veratrole in the unknown samples by interpolating their peak area ratios on the calibration curve.

Logical Workflow for Quantitative Analysis

The use of this compound as an internal standard follows a logical workflow to ensure accurate quantification by correcting for variations in sample preparation and instrument response.

G cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_result Result Sample Biological Sample LLE Liquid-Liquid Extraction Sample->LLE Standard Calibration Standards Standard->LLE IS This compound (Internal Standard) IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon GCMS GC-MS Analysis Recon->GCMS Data Data Processing GCMS->Data Quant Quantification of Veratrole Data->Quant

Caption: Workflow for quantitative analysis using an internal standard.

Signaling Pathway Application: Metabolic Tracer

While no specific signaling pathways involving this compound have been detailed in the literature, its potential application as a metabolic tracer can be conceptualized. Veratrole itself is a naturally occurring compound in some plants and can be metabolized by certain microorganisms.[2] For example, it can be demethylated by cytochrome P-450 in Streptomyces setonii. This compound could be used to trace the fate of veratrole in such metabolic pathways.

The diagram below illustrates a hypothetical metabolic pathway where this compound is used as a tracer.

G cluster_input Input Compound cluster_metabolism Metabolic Process cluster_analysis Analysis Veratrole_d2 This compound Enzyme Cytochrome P450 Veratrole_d2->Enzyme O-demethylation Metabolite1 Deuterated Guaiacol Enzyme->Metabolite1 First demethylation Metabolite2 Deuterated Catechol Enzyme->Metabolite2 Metabolite1->Enzyme Second demethylation MS_Analysis Mass Spectrometry Metabolite1->MS_Analysis Metabolite2->MS_Analysis

Caption: Hypothetical metabolic tracing of this compound.

Conclusion

This compound serves as a crucial analytical tool for researchers in various scientific disciplines. Its primary utility lies in its application as an internal standard for the accurate quantification of veratrole in complex matrices. While specific experimental protocols and signaling pathway involvement are not extensively documented, its role in metabolic tracing and quantitative analysis is well-established based on the principles of stable isotope labeling. This guide provides a foundational understanding for the application of this compound in a research setting. For specific applications, it is recommended to consult the technical documentation provided by the supplier.

References

In-Depth Technical Guide: Physicochemical Properties and Synthesis of Veratrole-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of deuterated veratrole, specifically Veratrole-d2. It includes a detailed breakdown of its molecular properties, a summary of a common experimental protocol for molecular weight determination, and a visualization of a representative synthesis pathway.

Quantitative Data Summary

The molecular weight and formula of veratrole and its deuterated analog are summarized in the table below. The inclusion of two deuterium (B1214612) atoms in the Veratrole-d2 molecule results in a corresponding increase in its molecular weight.

CompoundMolecular FormulaMolecular Weight ( g/mol )
VeratroleC₈H₁₀O₂138.16
Veratrole-d2 (4,5-D₂)C₈H₈D₂O₂140.18[1]

Note: The molecular weight of Veratrole is widely cited.[2][3][4][5][6] The data for Veratrole-d2 is based on the commercially available isotopologue with deuterium atoms at the 4 and 5 positions of the benzene (B151609) ring.[1]

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The determination of the precise molecular weight of Veratrole-d2 is typically achieved through mass spectrometry. This analytical technique measures the mass-to-charge ratio of ions, providing highly accurate molecular weight information and structural elucidation.

Objective: To determine the molecular weight of Veratrole-d2.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile compounds like veratrole.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

  • High-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) for accurate mass measurement.

Procedure:

  • Sample Preparation: A dilute solution of the Veratrole-d2 sample is prepared in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol).

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet. The high temperature of the inlet vaporizes the sample.

  • Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium or nitrogen) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

  • Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. Electron Ionization (EI) is a common ionization technique for such molecules. In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion (M⁺•).

  • Mass Analysis: The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio. The peak corresponding to the intact molecular ion provides the molecular weight of the compound. For Veratrole-d2, a prominent peak would be expected at an m/z value corresponding to its molecular weight.

Synthesis of Veratrole

Veratrole, or 1,2-dimethoxybenzene, is a key precursor for various pharmaceutical and fine chemical syntheses.[7][8] It is commonly synthesized via the methylation of catechol.[8] The following diagram illustrates a general workflow for this synthesis.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_purification Purification cluster_product Product Catechol Catechol Methylation Methylation Reaction Catechol->Methylation Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate) Methylating_Agent->Methylation Base Base (e.g., NaOH, LiOH) Base->Methylation Solvent Solvent (e.g., Water) Solvent->Methylation Temperature Controlled Temperature Temperature->Methylation Washing Washing (Water and/or Alkali) Methylation->Washing Crude Product Distillation Distillation Washing->Distillation Veratrole Veratrole Distillation->Veratrole Purified Product

Caption: General workflow for the synthesis of veratrole via methylation of catechol.

References

An In-depth Technical Guide to Veratrole-d2-1: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Veratrole-d2-1, a deuterated analog of Veratrole (1,2-dimethoxybenzene). This document details its chemical structure, summarizes its physicochemical properties, and presents methodologies for its synthesis and characterization. The inclusion of detailed experimental protocols and spectroscopic data aims to support researchers in the fields of medicinal chemistry, drug metabolism studies, and materials science.

Chemical Structure and Properties

This compound is a stable isotope-labeled form of Veratrole, an organic compound naturally found in some plants and used as a building block in the synthesis of other aromatic compounds.[1][2] The "-d2-1" designation in its name, along with its chemical formula and SMILES notation, indicates the substitution of two hydrogen atoms with deuterium (B1214612) on the aromatic ring.

Systematic Name: 1,2-dimethoxy-3,6-dideuterobenzene Synonyms: 1,2-Dimethoxybenzene-d2-1, Veratrole-d2[3][4] CAS Number: 3047059-94-6[3][5] Molecular Formula: C₈H₈D₂O₂[3] SMILES: COC1=C(C([2H])=CC=C1[2H])OC[3]

The deuterium atoms are located at positions 3 and 6 of the benzene (B151609) ring. This specific labeling is crucial for its application in various research areas, particularly in mechanistic studies and as an internal standard in mass spectrometry-based analyses.

Chemical Structure:

Caption: 2D Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are expected to be very similar to those of unlabeled Veratrole, with a slight increase in molecular weight due to the presence of two deuterium atoms.

PropertyValue (Veratrole)Value (this compound, Predicted)Reference
Molecular Weight138.16 g/mol 140.18 g/mol [6]
AppearanceColorless liquid or solidColorless liquid or solid[2]
Melting Point22-23 °C22-23 °C[2]
Boiling Point206-207 °C206-207 °C[2]
SolubilitySlightly soluble in water, miscible with organic solventsSlightly soluble in water, miscible with organic solvents[2][7]

Synthesis of this compound

Proposed Synthetic Workflow

G cluster_0 Synthesis of this compound start Start: Veratrole reaction H-D Exchange Reaction (High Temperature and Pressure) start->reaction d2o Deuterium Oxide (D₂O) d2o->reaction catalyst Acid Catalyst (e.g., D₂SO₄ or Pt on Alumina) catalyst->reaction workup Work-up: - Neutralization - Extraction with Organic Solvent - Drying reaction->workup purification Purification: - Distillation or Column Chromatography workup->purification product Product: this compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Hydrogen-Deuterium Exchange

This protocol is a general guideline and may require optimization for yield and isotopic purity.

Materials:

  • Veratrole (1,2-dimethoxybenzene)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Sulfuric acid-d2 (D₂SO₄, 98 wt. % in D₂O) or Platinum on alumina (B75360) catalyst

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Saturated sodium bicarbonate solution

Procedure:

  • In a high-pressure reaction vessel, combine Veratrole, a molar excess of deuterium oxide, and a catalytic amount of sulfuric acid-d2 or a platinum on alumina catalyst.

  • Seal the vessel and heat the mixture to a high temperature (e.g., 150-200 °C) for several hours to facilitate the H-D exchange. The reaction progress can be monitored by taking aliquots and analyzing them by ¹H NMR or GC-MS.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. The expected spectra are based on the known spectra of Veratrole, with modifications arising from the C-D bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to be simpler than that of unlabeled Veratrole. The signals corresponding to the protons at positions 3 and 6 will be absent. The aromatic region will show a multiplet for the remaining two protons, and the methoxy (B1213986) groups will appear as a singlet.

¹³C NMR: The carbon-13 NMR spectrum will show signals for all eight carbon atoms. The signals for the deuterated carbons (C3 and C6) will be observed as triplets due to C-D coupling and will have a lower intensity.

²H NMR: The deuterium NMR spectrum will show a single resonance in the aromatic region, confirming the presence and chemical environment of the deuterium atoms.

NucleusChemical Shift (δ, ppm) - VeratroleExpected Chemical Shift (δ, ppm) - this compoundMultiplicityReference
¹H~6.89 (m, 4H, Ar-H), ~3.86 (s, 6H, OCH₃)~6.89 (m, 2H, Ar-H), ~3.86 (s, 6H, OCH₃)Multiplet, Singlet[6]
¹³C~149.2 (C1, C2), ~120.9 (C4, C5), ~111.5 (C3, C6), ~55.8 (OCH₃)~149.2 (C1, C2), ~120.9 (C4, C5), ~111.5 (t, C3, C6), ~55.8 (OCH₃)-[6]
Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 140, which is two mass units higher than that of unlabeled Veratrole (m/z 138). The fragmentation pattern is expected to be similar to that of Veratrole.

Ionm/z (Veratrole)m/z (this compound, Expected)Reference
[M]⁺138140[6]
[M-CH₃]⁺123125[6]
[M-CH₃-CO]⁺9597[6]
Infrared (IR) Spectroscopy

The IR spectrum of this compound will be very similar to that of Veratrole. The most significant difference will be the appearance of C-D stretching vibrations at a lower frequency (around 2200-2300 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹).

Vibrational ModeWavenumber (cm⁻¹) - VeratroleExpected Wavenumber (cm⁻¹) - this compoundReference
Aromatic C-H Stretch3000-31003000-3100[6]
Aromatic C-D Stretch-~2200-2300-
C-O Stretch~1250~1250[6]

Applications in Research and Development

Deuterated compounds like this compound are valuable tools in several scientific disciplines:

  • Drug Metabolism and Pharmacokinetic (DMPK) Studies: this compound can be used as an internal standard in quantitative bioanalytical assays to study the metabolism of drugs containing a veratrole moiety.

  • Mechanistic Studies: The kinetic isotope effect observed when using deuterated compounds can provide insights into reaction mechanisms.

  • Materials Science: Deuteration can alter the properties of organic materials, which is of interest in the development of organic light-emitting diodes (OLEDs) and other electronic devices.[8]

Conclusion

This technical guide has provided a detailed overview of the structure, synthesis, and characterization of this compound. The provided data and protocols serve as a valuable resource for researchers working with this and similar deuterated compounds. The unique properties of this compound make it a powerful tool for a wide range of applications in both life sciences and materials science.

References

Synthesis of Veratrole-d2-1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for Veratrole-d2-1 (1,2-dimethoxybenzene-d2). Given the limited availability of a direct, published synthesis for this specific isotopologue, this document outlines a robust and chemically sound multi-step approach. The proposed synthesis leverages established methodologies for the deuteration of phenolic compounds and subsequent etherification. This guide includes detailed experimental protocols, anticipated quantitative data based on analogous reactions, and essential visualizations to facilitate the synthesis and characterization of this compound, a valuable tool in metabolic studies and as an internal standard for mass spectrometry-based quantification.

Introduction

Veratrole (1,2-dimethoxybenzene) is a naturally occurring organic compound found in various plants and is a key precursor in the synthesis of numerous pharmaceuticals and fragrances. The strategic incorporation of deuterium (B1214612), a stable isotope of hydrogen, into molecules like veratrole offers significant advantages in drug discovery and development. Deuteration can alter the pharmacokinetic profile of a drug by attenuating its metabolic rate due to the kinetic isotope effect, potentially leading to improved therapeutic efficacy and reduced side effects. Furthermore, deuterated compounds serve as indispensable internal standards in analytical chemistry, enabling precise and accurate quantification in complex biological matrices.

This guide details a two-step synthetic route to this compound, commencing with the deuteration of a suitable phenolic precursor followed by methylation.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves a two-step sequence starting from catechol. The initial step is the deuteration of the aromatic ring of catechol via an acid-catalyzed hydrogen-deuterium exchange with deuterium oxide. The resulting catechol-d2 is then methylated to yield the target compound, this compound.

Synthesis_of_Veratrole_d2_1 Catechol Catechol Catechol_d2 Catechol-d2 Catechol->Catechol_d2 H-D Exchange D2O D₂O, DCl (cat.) Veratrole_d2_1 This compound Catechol_d2->Veratrole_d2_1 Methylation Methylating_agent Dimethyl Sulfate (B86663), NaOH

Caption: Proposed two-step synthesis of this compound from catechol.

Experimental Protocols

Step 1: Synthesis of Catechol-d2 via Acid-Catalyzed Hydrogen-Deuterium Exchange

This protocol describes the deuteration of the aromatic ring of catechol using deuterium oxide as the deuterium source and deuterium chloride as the catalyst. This method is effective for deuterating the activated ortho and para positions of phenols.

Materials:

  • Catechol

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Deuterium chloride (DCl, 35 wt. % in D₂O)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add catechol (10.0 g, 90.8 mmol).

  • Add deuterium oxide (50 mL) to the flask.

  • Carefully add deuterium chloride (1.0 mL) to the mixture to achieve a pD of approximately 0.5.

  • Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere for 24 hours.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous solution with anhydrous diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield catechol-d2 as a solid.

Step 2: Synthesis of this compound via Methylation of Catechol-d2

This protocol details the methylation of the deuterated catechol intermediate using dimethyl sulfate in the presence of a base.

Materials:

  • Catechol-d2 (from Step 1)

  • Dimethyl sulfate

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Dichloromethane (B109758)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve catechol-d2 (9.0 g, assuming quantitative yield from the previous step) in a solution of sodium hydroxide (8.0 g, 200 mmol) in deionized water (80 mL).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add dimethyl sulfate (19.0 mL, 200 mmol) dropwise from the addition funnel over a period of 1 hour, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

  • Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis of this compound. The data for the deuteration step is based on typical yields for acid-catalyzed H-D exchange of phenols, while the methylation data is derived from established procedures for the synthesis of unlabeled veratrole.

Table 1: Synthesis of Catechol-d2

ParameterExpected ValueReference
Yield >95%Analogous reactions on phenols
Isotopic Purity >95% D at aromatic positionsBased on similar H-D exchange protocols
Appearance Off-white to light brown solidPhysical property of catechol

Table 2: Synthesis of this compound

ParameterExpected ValueReference
Yield 85-95%Based on methylation of catechol[1]
Isotopic Purity >95% D at aromatic positionsMaintained from the precursor
Boiling Point 206-207 °CPhysical property of veratrole
Appearance Colorless liquidPhysical property of veratrole

Characterization

The synthesized this compound should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and determine the isotopic purity.

  • ¹H NMR: The proton NMR spectrum is expected to show a significant reduction in the intensity of the signals corresponding to the aromatic protons compared to unlabeled veratrole. The signals for the methoxy (B1213986) protons should remain unchanged. The chemical shifts for unlabeled veratrole are approximately 6.89 ppm (aromatic) and 3.86 ppm (methoxy) in CDCl₃[2].

  • Mass Spectrometry: High-resolution mass spectrometry will confirm the molecular weight of this compound and allow for the determination of the isotopic distribution, providing a precise measure of the isotopic purity[3].

Logical Workflow

The following diagram illustrates the logical workflow for the synthesis and analysis of this compound.

Workflow_Veratrole_d2_1 cluster_synthesis Synthesis cluster_analysis Analysis Start Start: Catechol Deuteration Step 1: Deuteration (H-D Exchange) Start->Deuteration Isolation1 Isolation & Purification of Catechol-d2 Deuteration->Isolation1 Methylation Step 2: Methylation Isolation1->Methylation Isolation2 Isolation & Purification of this compound Methylation->Isolation2 End Final Product: This compound Isolation2->End Characterization Characterization Isolation2->Characterization NMR ¹H and ¹³C NMR Characterization->NMR MS Mass Spectrometry Characterization->MS Purity_Check Isotopic Purity Determination NMR->Purity_Check MS->Purity_Check Data_Analysis Data Analysis and Reporting Purity_Check->Data_Analysis

Caption: Logical workflow for the synthesis and analysis of this compound.

Conclusion

This technical guide provides a detailed and feasible synthetic route for this compound, a valuable isotopically labeled compound for research and development in the pharmaceutical and chemical industries. The described two-step process, involving the deuteration of catechol followed by methylation, is based on well-established and reliable chemical transformations. By following the detailed experimental protocols and utilizing the provided analytical framework, researchers can successfully synthesize and characterize this compound with high yield and isotopic purity.

References

In-Depth Technical Safety Guide: Veratrole-d2-1

Author: BenchChem Technical Support Team. Date: December 2025

Section 1: Chemical and Physical Properties

Veratrole-d2-1 is a deuterated form of Veratrole, a naturally occurring organic compound found in some plants.[1][2] The following table summarizes its key chemical and physical properties, based on data for Veratrole.

PropertyValue
Synonyms 1,2-Dimethoxybenzene-d2-1, Veratrole (deuterated)
CAS Number 91-16-7 (for non-deuterated Veratrole)
Molecular Formula C₈H₈D₂O₂
Molecular Weight 140.18 g/mol (calculated for d2 variant)
Appearance White solid or colorless liquid[2][3][4]
Odor Odorless[3][4]
Melting Point 15-23 °C / 59-73.4 °F[2][4]
Boiling Point 206 - 207 °C / 402.8 - 404.6 °F[4]
Flash Point 87 °C / 188.6 °F
Water Solubility Low[3]

Section 2: Hazard Identification and Classification

Veratrole is classified as a hazardous substance.[5][6] The primary hazards associated with this chemical are summarized below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[6][7]
Flammable LiquidsCategory 4H227: Combustible liquid

Signal Word: Warning[3]

GHS Pictograms:

GHS07 Exclamation Mark

Potential Health Effects:

  • Ingestion: Harmful if swallowed.[3][5][6][7] Accidental ingestion may cause serious health damage.[5]

  • Skin Contact: While not classified as a skin irritant, prolonged or repeated contact may cause health damage following entry through wounds or abrasions.[5]

  • Eye Contact: May cause transient discomfort, tearing, or redness.[5]

  • Inhalation: Not expected to be a primary route of exposure with adverse effects under normal conditions.[5]

Section 3: Toxicological Data

The following table summarizes the available toxicological data for Veratrole.

TestSpeciesRouteValue
LD50RatOral890 mg/kg[7]

Section 4: Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available. However, the LD50 value cited above would have been determined using a standardized acute oral toxicity study guideline, such as those provided by the Organisation for Economic Co-operation and Development (OECD). A generalized workflow for such an experiment is outlined below.

cluster_0 Acute Oral Toxicity Study Workflow (e.g., OECD 420) A Dose Preparation C Administration of Test Substance A->C B Animal Acclimatization B->C D Observation Period (e.g., 14 days) C->D E Clinical Observations D->E Daily F Body Weight Measurement D->F Periodic G Necropsy D->G At termination H Data Analysis & LD50 Calculation E->H F->H G->H cluster_1 Accidental Release Response Logic A Spill Occurs B Assess Spill Size A->B C Remove Ignition Sources B->C Minor I Evacuate Area B->I Major D Wear Appropriate PPE C->D E Contain Spill D->E F Absorb with Inert Material E->F G Collect and Dispose of Waste F->G H Ventilate Area G->H J Alert Emergency Services I->J

References

An In-depth Technical Guide to the Core Properties of 1,2-Dimethoxybenzene-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 1,2-dimethoxybenzene-d2, a deuterated isotopologue of veratrole. Due to the limited availability of direct experimental data for the d2 variant, this guide leverages extensive data from the non-deuterated parent compound, 1,2-dimethoxybenzene (B1683551), and supplements it with calculated values and established principles of isotope effects. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug metabolism, and other scientific disciplines where isotopically labeled compounds are utilized.

Core Properties

1,2-Dimethoxybenzene-d2 shares most of its physical and chemical properties with its non-deuterated counterpart, with the primary difference being its increased molecular weight due to the presence of two deuterium (B1214612) atoms. This seemingly small change can have significant implications in metabolic studies, where the kinetic isotope effect can be used to probe reaction mechanisms.

Physical and Chemical Properties

The physical and chemical properties of 1,2-dimethoxybenzene are summarized in the table below. The values for 1,2-dimethoxybenzene-d2 are expected to be very similar, with the exception of molecular weight and density.

PropertyValue (1,2-dimethoxybenzene)Value (1,2-dimethoxybenzene-d2, Calculated/Estimated)Reference(s)
Molecular Formula C₈H₁₀O₂C₈H₈D₂O₂[1]
Molecular Weight 138.16 g/mol 140.18 g/mol [2]
Appearance Colorless liquid or solid at low temperaturesColorless liquid or solid at low temperatures[3][4]
Odor Pleasant, aromaticPleasant, aromatic[5]
Melting Point 22-23 °C~22-23 °C[5]
Boiling Point 206-207 °C~206-207 °C[5]
Density 1.084 g/mL at 25 °CSlightly higher than 1.084 g/mL[5][2]
Solubility Slightly soluble in water; soluble in alcohol, ether, and most organic solventsSlightly soluble in water; soluble in alcohol, ether, and most organic solvents[3]
Spectroscopic Data

1.2.1. Mass Spectrometry

The mass spectrum of 1,2-dimethoxybenzene shows a molecular ion peak (M+) at m/z 138.[6][7] For 1,2-dimethoxybenzene-d2, the molecular ion peak is expected to be shifted to m/z 140 , reflecting the presence of the two deuterium atoms. The fragmentation pattern is expected to be similar to the parent compound.[8]

1.2.2. NMR Spectroscopy

  • ¹H NMR: The ¹H NMR spectrum of 1,2-dimethoxybenzene typically shows signals for the aromatic protons and the methoxy (B1213986) protons.[9][10] In 1,2-dimethoxybenzene-d2, the positions of the deuterium substitution on the aromatic ring will result in the absence of corresponding proton signals in those positions. The remaining proton signals may exhibit slightly different chemical shifts and coupling constants due to isotopic effects.

  • ¹³C NMR: The ¹³C NMR spectrum of 1,2-dimethoxybenzene shows distinct signals for the aromatic carbons and the methoxy carbons.[11][12][13] For 1,2-dimethoxybenzene-d2, the carbon atoms directly bonded to deuterium will exhibit a characteristic triplet in the proton-decoupled spectrum due to C-D coupling, and their chemical shifts may be slightly upfield compared to the non-deuterated compound.

Experimental Protocols

Synthesis of 1,2-Dimethoxybenzene-d2

While a specific, detailed protocol for the synthesis of 1,2-dimethoxybenzene-d2 is not widely published, it can be achieved through established methods for the deuteration of aromatic compounds. One common approach is through acid-catalyzed hydrogen-deuterium exchange.[14][15]

Principle: The aromatic protons of 1,2-dimethoxybenzene are exchanged with deuterium from a deuterium source, typically heavy water (D₂O), in the presence of an acid catalyst. The electron-rich nature of the veratrole ring facilitates this electrophilic aromatic substitution.[5]

Materials:

  • 1,2-dimethoxybenzene

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Deuterated sulfuric acid (D₂SO₄) or another suitable acid catalyst

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a sealed reaction vessel, dissolve 1,2-dimethoxybenzene in an excess of deuterium oxide.

  • Carefully add a catalytic amount of deuterated sulfuric acid to the mixture.

  • Heat the mixture with stirring for a prolonged period (e.g., 24-48 hours) at an elevated temperature (e.g., 100-150 °C). The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals.

  • After cooling to room temperature, neutralize the acid catalyst with a suitable base (e.g., sodium carbonate).

  • Extract the deuterated product with an organic solvent.

  • Wash the organic layer with brine and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 1,2-dimethoxybenzene-d2.

  • Purify the product by distillation or column chromatography if necessary.

Note: The degree and position of deuteration will depend on the reaction conditions (temperature, time, and catalyst concentration). For specific positional labeling, a multi-step synthesis starting from a pre-deuterated precursor might be required.

Synthesis of 1,2-Dimethoxybenzene (Veratrole)

The non-deuterated parent compound can be synthesized through various methods, with the catechol and guaiacol (B22219) methods being common.[4][16]

Example: Methylation of Catechol [4]

  • Dissolve catechol and a strong base (e.g., sodium hydroxide) in a suitable solvent (e.g., water) in an autoclave.

  • Introduce a methylating agent, such as methyl chloride, into the reactor.

  • Heat the mixture under pressure (e.g., 0.3-0.5 MPa) and at a specific temperature (e.g., 50-100 °C) for several hours.

  • After the reaction, the mixture is cooled, and the organic and aqueous layers are separated.

  • The organic layer containing 1,2-dimethoxybenzene is then purified by distillation.

Role in Drug Development and Metabolic Pathways

1,2-Dimethoxybenzene serves as a versatile building block in the synthesis of various pharmaceutical compounds.[16][17] Its derivatives have shown potential in various therapeutic areas. The deuterated form, 1,2-dimethoxybenzene-d2, is particularly valuable for studying the metabolic fate of these compounds.

Cytochrome P450 Mediated Metabolism

A key metabolic pathway for 1,2-dimethoxybenzene is O-demethylation, which is catalyzed by cytochrome P450 (CYP) enzymes.[18] This process involves the removal of one of the methyl groups to form guaiacol, which can be further demethylated to catechol.

The use of 1,2-dimethoxybenzene-d2 can help elucidate the mechanism of this demethylation. The C-D bond is stronger than the C-H bond, leading to a kinetic isotope effect where the cleavage of the C-D bond is slower. By comparing the metabolism rates of the deuterated and non-deuterated compounds, researchers can gain insights into the rate-determining steps of the enzymatic reaction.

Below is a diagram illustrating the metabolic pathway of 1,2-dimethoxybenzene.

G Metabolic Pathway of 1,2-Dimethoxybenzene A 1,2-Dimethoxybenzene (Veratrole) B Guaiacol A->B CYP450 O-Demethylation C Catechol B->C CYP450 O-Demethylation

Caption: Cytochrome P450-mediated O-demethylation of 1,2-dimethoxybenzene.

Experimental Workflow for Metabolic Studies

The following diagram outlines a typical experimental workflow for investigating the metabolism of 1,2-dimethoxybenzene-d2.

G Workflow for Metabolic Study of 1,2-Dimethoxybenzene-d2 cluster_0 In Vitro Incubation cluster_1 Analysis A 1,2-Dimethoxybenzene-d2 D Incubation at 37°C A->D B Liver Microsomes (Source of CYP450) B->D C NADPH (Cofactor) C->D E Quench Reaction D->E F Extraction of Metabolites E->F G LC-MS/MS Analysis F->G H Identification and Quantification of Metabolites G->H

Caption: A generalized workflow for studying the in vitro metabolism of 1,2-dimethoxybenzene-d2.

Conclusion

1,2-Dimethoxybenzene-d2 is a valuable tool for researchers in various scientific fields, particularly in drug development and metabolism studies. While specific experimental data for this deuterated isotopologue is scarce, its properties can be reliably inferred from its non-deuterated parent compound. The information and protocols provided in this guide offer a solid foundation for the synthesis, characterization, and application of 1,2-dimethoxybenzene-d2 in scientific research. The use of this and other isotopically labeled compounds will continue to be instrumental in advancing our understanding of metabolic pathways and in the design of safer and more effective pharmaceuticals.

References

Veratrole-d2-1: A Technical Guide to its Synthetic Nature and the Natural Occurrence of its Progenitor, Veratrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the topic of "Veratrole-d2-1" and its natural occurrence. It is critical to establish from the outset that this compound, a deuterated isotopologue of 1,2-dimethoxybenzene, is a synthetic compound. It is not known to occur naturally. Its primary application in scientific research is as an internal standard for the precise quantification of its non-deuterated counterpart, veratrole, in various matrices.

This document, therefore, serves a dual purpose: firstly, to clarify the synthetic origin and analytical application of deuterated veratrole, and secondly, to provide an in-depth guide to the natural occurrence, biosynthesis, and analysis of the parent compound, veratrole. For professionals in drug development and research, understanding the natural sources of veratrole and the robust methodologies for its quantification is of paramount importance.

This compound: A Synthetic Analytical Tool

This compound is a stable isotope-labeled (SIL) version of veratrole, where one or more hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule with a higher mass but nearly identical chemical and physical properties to the unlabeled analyte.[1]

In quantitative mass spectrometry-based assays, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the addition of a known quantity of a deuterated internal standard to a sample is a gold-standard practice.[1][2] The SIL internal standard co-elutes with the analyte and experiences similar effects during sample preparation, injection, and ionization.[3] By measuring the ratio of the analyte's signal to the internal standard's signal, variations in sample recovery and instrument response can be accurately corrected for, leading to highly precise and reliable quantification.[2][3] The use of deuterated standards is a well-established technique to account for matrix effects and variability in analytical processes.[3][4]

Natural Occurrence of Veratrole (1,2-Dimethoxybenzene)

Veratrole (1,2-dimethoxybenzene) is a naturally occurring organic compound that has been identified in a variety of organisms, including plants and fungi.[5][6] It often functions as a volatile signal molecule, playing a role in attracting pollinators.[7][8]

The presence of veratrole has been documented in species such as Ophrys sphegodes (a species of orchid), Phallus impudicus (the common stinkhorn fungus), and Silene latifolia (white campion).[5][9] It is also found in the essential oils of various plants and has been identified as a volatile component in roasted coffee.

Table 1: Quantitative Occurrence of Veratrole in Natural Sources

Natural SourceMatrixConcentration / AmountAnalytical Method
Silene latifolia (White Campion)Floral HeadspaceEmission rates vary; significant increases observed after feeding with precursors like benzoic acid.[10]GC-MS
Roasted CoffeeBrewed CoffeeVariable depending on bean type, roast level, and brewing method.[11][12]LC-MS
Various Essential OilsEssential OilDetected as a component in complex mixtures, concentration is species-dependent.[13][14]GC-MS

Note: Quantitative data for veratrole in natural sources is often reported as part of a larger profile of volatile organic compounds and can be highly variable based on genetic, environmental, and processing factors.

Biosynthesis of Veratrole in Plants

Research, particularly on the nocturnal plant Silene latifolia, has elucidated the biosynthetic pathway of veratrole.[9][10] It is derived from the general phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant natural products.

The key steps involve:

  • L-Phenylalanine serves as the initial precursor.

  • Through a series of enzymatic steps, Phenylalanine is converted to Benzoic Acid (BA) and then to Salicylic Acid (SA) .

  • Salicylic Acid is the precursor to Guaiacol (B22219) (2-methoxyphenol).

  • The final step is the methylation of guaiacol, catalyzed by the enzyme Guaiacol O-methyltransferase (GOMT) , to produce Veratrole .[9][10][15]

Feeding studies using stable isotope-labeled precursors, such as [¹³C₉]L-phenylalanine, have confirmed this pathway by showing the incorporation of the label into both guaiacol and veratrole.[9]

Veratrole Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_veratrole_synthesis Veratrole-Specific Pathway L-Phenylalanine L-Phenylalanine Benzoic Acid Benzoic Acid L-Phenylalanine->Benzoic Acid Multiple Steps Salicylic Acid Salicylic Acid Benzoic Acid->Salicylic Acid Guaiacol Guaiacol Salicylic Acid->Guaiacol Veratrole Veratrole Guaiacol->Veratrole  GOMT

Biosynthesis of Veratrole from L-Phenylalanine.

Experimental Protocols: Quantification of Veratrole in a Natural Matrix

The following section outlines a generalized protocol for the quantitative analysis of veratrole in an essential oil sample using Gas Chromatography-Mass Spectrometry (GC-MS) with a deuterated internal standard.

Objective

To accurately determine the concentration of veratrole in an essential oil sample.

Materials and Reagents
  • Essential Oil Sample

  • Veratrole analytical standard (high purity)

  • This compound (or other appropriate deuterated veratrole) as an internal standard (IS)

  • Hexane (B92381) or Ethyl Acetate (GC grade)

  • Volumetric flasks, pipettes, and vials

Experimental Procedure
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the veratrole analytical standard (e.g., 1000 µg/mL) in hexane.

    • Prepare a stock solution of the this compound internal standard (e.g., 100 µg/mL) in hexane.

  • Preparation of Calibration Standards:

    • Create a series of calibration standards by performing serial dilutions of the veratrole stock solution.

    • Spike each calibration standard with a fixed amount of the internal standard working solution to achieve a constant IS concentration in all standards (e.g., 1 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the essential oil sample and dissolve it in a known volume of hexane to achieve an estimated veratrole concentration within the calibration range.

    • Add the same fixed amount of the internal standard working solution to the sample solution as was added to the calibration standards.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, DB-5) is typically used.[16][17]

      • Injector: Split/splitless injector, operated in split mode.

      • Oven Temperature Program: A temperature gradient is used to separate the components of the essential oil. A typical program might start at 60°C, hold for a few minutes, then ramp up to a final temperature of around 250°C.[16]

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.

      • Ions to Monitor:

        • For Veratrole (analyte): Monitor the molecular ion (m/z 138) and at least one characteristic fragment ion.

        • For this compound (IS): Monitor the corresponding molecular ion (e.g., m/z 140, depending on the deuteration pattern) and a fragment ion.

  • Data Analysis:

    • Integrate the peak areas for the selected ions for both the analyte and the internal standard in all calibration standards and samples.

    • Calculate the Response Ratio (Analyte Peak Area / IS Peak Area) for each point.

    • Construct a calibration curve by plotting the Response Ratio against the concentration of the veratrole standards.

    • Determine the concentration of veratrole in the sample by interpolating its Response Ratio on the calibration curve.

Quantitative Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock_Solutions Prepare Stock Solutions (Analyte & IS) Calibration_Standards Create Calibration Curve Standards Stock_Solutions->Calibration_Standards Spiking Spike Standards & Sample with Internal Standard (IS) Calibration_Standards->Spiking Sample_Prep Prepare Essential Oil Sample Sample_Prep->Spiking GCMS GC-MS Analysis (SIM/MRM Mode) Spiking->GCMS Integration Peak Area Integration (Analyte & IS) GCMS->Integration Ratio Calculate Response Ratio (Area_Analyte / Area_IS) Integration->Ratio Curve Generate Calibration Curve Ratio->Curve Quantification Quantify Analyte in Sample Curve->Quantification

Workflow for Veratrole Quantification using GC-MS.

Conclusion

References

Biosynthesis of Deuterated Veratrole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of veratrole (1,2-dimethoxybenzene) and detailed methodologies for the production of its deuterated isotopologues. Veratrole is a key floral attractant in various plant species, and its deuterated forms are valuable tools in metabolic studies, pharmacokinetic research, and as internal standards in analytical chemistry. This document outlines the established biosynthetic pathway from L-phenylalanine, details strategies for isotopic labeling of both the aromatic ring and methoxy (B1213986) groups, presents structured experimental protocols for in planta, in vitro enzymatic, and microbial synthesis, and summarizes relevant quantitative data. Visual diagrams of the biosynthetic pathway and a general experimental workflow are provided to facilitate understanding.

Introduction to Veratrole and Isotopic Labeling

Veratrole, an aromatic organic compound, is a significant component of the floral scent of various plants, playing a crucial role in attracting pollinators.[1][2] Its biosynthesis has been primarily elucidated in white campion (Silene latifolia).[1][3] The introduction of stable isotopes, such as deuterium (B1214612) (²H), into molecules like veratrole creates isotopologues that are chemically identical to the parent compound but possess a greater mass. This mass difference allows for easy detection and quantification by mass spectrometry.

Deuterated compounds are indispensable in drug development and metabolic research for several key reasons:

  • Metabolic Fate Studies: Tracing the metabolic pathway of a compound without altering its chemical behavior.

  • Pharmacokinetic Analysis: Improving the pharmacokinetic profile of drugs by leveraging the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond can slow metabolic degradation.

  • Quantitative Analysis: Serving as ideal internal standards for mass spectrometry-based assays, ensuring accuracy and precision.

This guide focuses on biosynthetic methods for producing deuterated veratrole, which offer high specificity and can be more cost-effective and environmentally benign than purely synthetic chemical routes.

The Biosynthetic Pathway of Veratrole

Veratrole biosynthesis is a specialized branch of the phenylpropanoid pathway, commencing with the amino acid L-phenylalanine.[1][3] Experimental evidence, primarily from isotope-labeling studies in Silene latifolia, has established the following sequence of intermediates.[1][2][3]

  • L-Phenylalanine to Benzoic Acid (BA): The pathway begins with L-phenylalanine, which is converted through several steps (involving enzymes like Phenylalanine Ammonia-Lyase, PAL) into Benzoic Acid.[1]

  • Hydroxylation to Salicylic (B10762653) Acid (SA): Benzoic acid undergoes ortho-hydroxylation to form salicylic acid, a reaction catalyzed by Benzoic Acid 2-Hydroxylase (BA2H).[4][5]

  • Conversion to Guaiacol (B22219): Salicylic acid is then converted to guaiacol (2-methoxyphenol). This step involves the substitution of the carboxyl group with a hydroxyl group, likely proceeding through a catechol intermediate.[3] In tomato, the methylation of catechol to form guaiacol is catalyzed by a Catechol-O-Methyltransferase (CTOMT1).[6]

  • Final Methylation to Veratrole: The immediate precursor, guaiacol, is methylated at its remaining hydroxyl group to yield veratrole. This final step is catalyzed by the enzyme Guaiacol O-Methyltransferase (GOMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[1][3]

Signaling Pathway Diagram

Veratrole Biosynthesis Pathway Phe L-Phenylalanine BA Benzoic Acid Phe->BA Phenylpropanoid Pathway SA Salicylic Acid BA->SA Catechol Catechol (Putative Intermediate) SA->Catechol Guaiacol Guaiacol Catechol->Guaiacol Veratrole Veratrole Guaiacol->Veratrole PAL PAL & others BA2H BA2H Unknown Multiple Steps CTOMT CTOMT GOMT GOMT (SlGOMT1)

Caption: Biosynthetic pathway of veratrole from L-phenylalanine.

Strategies for Biosynthetic Deuteration

Two primary strategies can be employed to introduce deuterium into the veratrole molecule during its biosynthesis:

Aromatic Ring Labeling via Deuterated Precursors

This approach involves supplying a deuterated precursor early in the pathway, leading to the incorporation of deuterium into the benzene (B151609) ring of veratrole. The choice of precursor depends on the desired labeling pattern and the experimental system.

  • [²H₅]-Benzoic Acid (BA-d5) or [²H₆]-Salicylic Acid (SA-d6): Feeding these precursors has been experimentally validated in S. latifolia flowers.[1][3] This method results in veratrole-d4, as one deuterium atom and the carboxyl group are lost during the biosynthesis to guaiacol.[3]

  • [²H₈]-L-Phenylalanine: Feeding the primary precursor would theoretically lead to a deuterated benzene ring. However, studies have shown that some plant species may not efficiently uptake this precursor from the growth medium.[7]

  • Deuterium Oxide (D₂O): Growing the biological system (plant or microbe) in a medium containing D₂O can lead to widespread, non-specific deuterium incorporation across all metabolites as deuterium is fixed into NADPH and other cellular building blocks.[8][9]

Methoxy Group Labeling via Deuterated Methyl Donor

This strategy targets the two methoxy groups of veratrole by providing a deuterated methyl donor for the O-methyltransferase enzymes.

  • [²H₃]-S-Adenosyl-L-Methionine (SAM-d3): SAM is the universal methyl donor in most biological systems, including in the final two steps of veratrole synthesis.[10][11] By providing SAM-d3, the methyl groups transferred to catechol (or a related intermediate) and guaiacol will be deuterated (-OCD₃). This method can produce veratrole-d3 (from guaiacol) or veratrole-d6 (if starting from catechol and using two methylation steps). Deuterated SAM is commercially available and can be used in in vitro enzymatic reactions or potentially supplied to engineered microbial systems.[12][13]

Experimental Protocols

This section provides detailed methodologies for the key experimental approaches to synthesizing deuterated veratrole.

Protocol 1: In Planta Synthesis via Precursor Feeding

This protocol is adapted from studies on Silene latifolia and is suitable for labeling the aromatic ring.[3]

1. Plant Material Preparation:

  • Use freshly detached flowers from Silene latifolia (white campion) at the onset of their volatile emission period (typically evening/night).
  • Trim the stems to a uniform length under water to prevent embolism.

2. Precursor Feeding Solution:

  • Prepare a 2 mM solution of the desired deuterated precursor (e.g., [²H₅]-Benzoic Acid or [²H₆]-Salicylic Acid) in distilled water.
  • Include a control group fed only with distilled water.

3. Incubation:

  • Place the stems of 5-10 flowers into a small vial containing the feeding solution.
  • Incubate the flowers in the dark for 4-6 hours at room temperature to allow for precursor uptake and metabolism.

4. Volatile Collection (Dynamic Headspace Sampling):

  • After incubation, enclose the flowers in a glass chamber.
  • Pull charcoal-filtered air through the chamber at a controlled rate (e.g., 100-200 mL/min).
  • Trap the emitted volatiles from the outgoing air stream onto an adsorbent trap (e.g., Porapak Q or Tenax TA).
  • Collect volatiles for a period of 2-4 hours.

5. Analysis by GC-MS:

  • Elute the trapped volatiles from the adsorbent using a suitable solvent (e.g., hexane (B92381) or dichloromethane) or use thermal desorption.[14][15]
  • Analyze the sample using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
  • Identify veratrole based on its retention time and mass spectrum.
  • Determine the mass shift in the parent ion (m/z) to confirm deuterium incorporation and quantify the percentage of labeled molecules.

Protocol 2: In Vitro Enzymatic Synthesis

This protocol describes the synthesis of methoxy-labeled veratrole using recombinant Guaiacol O-Methyltransferase (GOMT).

1. Reagents and Buffers:

  • Enzyme: Purified, recombinant GOMT (e.g., SlGOMT1 expressed in E. coli).
  • Substrate: Guaiacol (1 mM final concentration).
  • Methyl Donor: [²H₃]-S-Adenosyl-L-Methionine (SAM-d3) (200 µM final concentration).[16]
  • Cofactor: MgCl₂ (2-6 mM final concentration).[16][17]
  • Reaction Buffer: 50 mM Sodium Phosphate or TES buffer, pH 7.4-7.6, at 37°C.[16][17]
  • Stop Solution: 0.4 M Sodium Borate, pH 10.0.[17]

2. Enzymatic Reaction:

  • In a microcentrifuge tube, combine the reaction buffer, MgCl₂, guaiacol, and SAM-d3.
  • Pre-incubate the mixture at 37°C for 5 minutes.
  • Initiate the reaction by adding the GOMT enzyme solution.
  • Incubate at 37°C for 1 hour.[16]
  • Terminate the reaction by adding the stop solution or by organic extraction.

3. Product Extraction:

  • Add an equal volume of ethyl acetate (B1210297) to the reaction mixture.
  • Vortex thoroughly and centrifuge to separate the phases.
  • Carefully collect the upper organic phase containing the veratrole-d3 product.
  • Repeat the extraction for maximum yield.

4. Analysis:

  • Dry the pooled organic phase (e.g., over anhydrous Na₂SO₄) and concentrate under a gentle stream of nitrogen.
  • Analyze the product by GC-MS to confirm the synthesis of veratrole-d3 (mass shift of +3 amu) and determine purity and yield.

Protocol 3: Microbial Synthesis in Engineered E. coli

This protocol provides a conceptual framework for producing deuterated veratrole using metabolically engineered E. coli.[18][19][20]

1. Strain Engineering:

  • Engineer an E. coli strain to produce the precursor guaiacol. This may involve introducing genes for the conversion of a central metabolite (like tyrosine or chorismate) to catechol, followed by a catechol-O-methyltransferase (COMT).
  • Introduce a plasmid expressing a codon-optimized gene for Guaiacol O-Methyltransferase (GOMT) from a plant source (e.g., Silene latifolia).

2. Culture and Induction:

  • Grow the engineered E. coli strain in a suitable fermentation medium (e.g., M9 minimal medium or TB broth) at 37°C.
  • When the culture reaches mid-log phase (OD₆₀₀ ≈ 0.6-0.8), induce expression of the biosynthetic pathway genes (e.g., with IPTG).
  • Simultaneously, add the deuterated precursor to the culture medium.
  • For Ring Labeling: Add a sterile solution of [²H₆]-Salicylic Acid to a final concentration of 1-2 mM.
  • For Methoxy Labeling: If the strain relies on an exogenous methyl donor, supplement with [²H₃]-Methionine, which the cell will convert to SAM-d3.

3. Fermentation and Product Recovery:

  • Continue fermentation at a reduced temperature (e.g., 25-30°C) for 24-48 hours.
  • To capture the volatile veratrole product, overlay the culture with an organic solvent like dodecane (B42187) or use an off-gas trapping system.
  • After fermentation, separate the organic layer or extract the entire culture broth with a solvent like ethyl acetate.

4. Analysis:

  • Analyze the organic extract by GC-MS to identify and quantify the deuterated veratrole produced.
  • Determine the molar yield and the efficiency of deuterium incorporation.

Quantitative Data Summary

The following tables summarize quantitative data from in planta feeding and inhibition experiments in Silene latifolia.

Table 1: Effect of Precursor Feeding on Veratrole Emission [3]

Fed Substrate (5 mM) Change in Veratrole Emission (Relative to Control)
Benzoic Acid ~2-fold increase
Salicylic Acid ~2-fold increase
Catechol ~6-fold increase

| Guaiacol | ~30-fold increase |

Table 2: Isotopic Incorporation and Pathway Inhibition [1][3]

Experiment Observation Implication
Feeding [²H₅]-Benzoic Acid (2 mM) 15% of veratrole molecules showed a 4-D mass shift. Benzoic acid is a direct precursor to the veratrole aromatic ring.
Feeding [²H₆]-Salicylic Acid (2 mM) A higher percentage of veratrole showed a 4-D mass shift compared to BA-d5 feeding. Salicylic acid is a downstream intermediate from benzoic acid.

| Treatment with PAL Inhibitor | Veratrole levels reduced by 63%. | The pathway originates from L-phenylalanine. |

Workflow and Logical Diagrams

General Experimental Workflow

Deuterated Veratrole Workflow cluster_prep System & Precursor Preparation cluster_synthesis Synthesis cluster_analysis Extraction & Analysis start Define Labeling Strategy (Ring vs. Methoxy) select_system Select Biosynthetic System (Plant, Enzyme, Microbe) start->select_system prep_precursor Prepare Deuterated Precursor (e.g., SA-d6, SAM-d3) start->prep_precursor synthesis Perform Biosynthesis (Feeding / Incubation / Fermentation) select_system->synthesis prep_precursor->synthesis extraction Product Extraction (Solvent or Headspace) synthesis->extraction gcms GC-MS Analysis extraction->gcms quant Data Interpretation (Yield, % Incorporation) gcms->quant end_node Purified Deuterated Veratrole quant->end_node

Caption: General workflow for the biosynthesis and analysis of deuterated veratrole.

References

Demethylation of Veratrole-d2-1 by Cytochrome P-450: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of O-Demethylation

Cytochrome P-450 monooxygenases are a superfamily of heme-containing enzymes crucial for the phase I metabolism of a vast array of compounds, including drugs, environmental toxins, and endogenous molecules.[1] One of the key reactions catalyzed by CYPs is O-demethylation, the cleavage of a methyl group from a methoxy (B1213986) substituent on an aromatic ring. This process typically increases the polarity of the substrate, facilitating its subsequent conjugation and excretion.

Veratrole (1,2-dimethoxybenzene) serves as a model substrate for studying O-demethylation. Its deuterated analogue, Veratrole-d2-1, where one of the methyl groups is labeled with deuterium (B1214612), is particularly useful for mechanistic studies. The increased mass of deuterium can lead to a kinetic isotope effect (KIE), where the rate of C-D bond cleavage is slower than that of a C-H bond.[2] The magnitude of the KIE can provide insights into the rate-limiting step of the reaction. Furthermore, the presence of deuterium can sometimes lead to "metabolic switching," where the enzyme preferentially metabolizes a different, non-deuterated site on the molecule.[3]

This guide will delve into the core aspects of this compound demethylation by cytochrome P-450, providing researchers with the necessary theoretical background and practical methodologies to investigate this and similar reactions.

The Catalytic Machinery: Cytochrome P-450

The demethylation of veratrole is mediated by the cytochrome P-450 catalytic cycle. While the specific isozymes responsible for veratrole metabolism in humans are not extensively characterized in the literature, bacterial P450s, such as one from Streptomyces setonii, have been shown to demethylate veratrole.[4] The general mechanism of P450-catalyzed O-demethylation is believed to proceed via a hydrogen atom abstraction-recombination mechanism.

The Cytochrome P-450 Catalytic Cycle

The catalytic cycle of cytochrome P-450 is a complex process involving the activation of molecular oxygen and the transfer of an oxygen atom to the substrate.

P450_Catalytic_Cycle cluster_cycle Cytochrome P450 Catalytic Cycle Fe3_S Fe³⁺ (Substrate-free) Fe3_SH Fe³⁺-SH (Substrate-bound) Fe3_S->Fe3_SH Substrate (RH) binds Fe2_SH Fe²⁺-SH Fe3_SH->Fe2_SH e⁻ from CPR Fe2_SHO2 Fe²⁺-SH(O₂) Fe2_SH->Fe2_SHO2 O₂ binds Fe3_SHO2_minus Fe³⁺-SH(O₂⁻) Fe2_SHO2->Fe3_SHO2_minus e⁻ from CPR/Cyt b5 Fe3_SHO2_2minus Fe³⁺-SH(O₂²⁻) Fe3_SHO2_minus->Fe3_SHO2_2minus H⁺ FeO_SH [FeO]³⁺-SH (Compound I) Fe3_SHO2_2minus->FeO_SH H⁺, -H₂O FeOH_SOH Fe³⁺(OH⁻)-SOH FeO_SH->FeOH_SOH RH -> ROH FeOH_SOH->Fe3_S Product (ROH) dissociates

Caption: The general catalytic cycle of cytochrome P-450.

Quantitative Analysis of this compound Demethylation

Due to the limited availability of specific kinetic data for the demethylation of this compound by a particular cytochrome P-450 isozyme in the scientific literature, the following tables present hypothetical, yet realistic, data to illustrate how such results would be structured and interpreted. This data assumes the involvement of a hypothetical human CYP isozyme.

Table 1: Hypothetical Kinetic Parameters for the Demethylation of Veratrole and this compound

SubstrateApparent Km (µM)Apparent Vmax (pmol/min/pmol CYP)Apparent kcat (min-1)Intrinsic Clearance (kcat/Km) (µL/min/pmol CYP)
Veratrole501001002.0
This compound5560601.09

Table 2: Hypothetical Kinetic Isotope Effect (KIE) on Veratrole Demethylation

ParameterKIE Value (kH/kD)Interpretation
Vmax1.67C-H bond cleavage is partially rate-limiting for Vmax.
Vmax/Km1.83C-H bond cleavage is a significant determinant of intrinsic clearance.

Experimental Protocols

The following sections provide detailed methodologies for conducting experiments on the demethylation of this compound by cytochrome P-450.

In Vitro Demethylation Assay using Human Liver Microsomes or Recombinant CYP Enzymes

This protocol describes a typical incubation for assessing the metabolism of this compound.

Materials:

  • Human Liver Microsomes (HLM) or recombinant human CYP isozyme (e.g., CYP2D6, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase.

  • This compound (substrate).

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching the reaction.

  • Internal standard (e.g., a structurally similar compound not present in the reaction mixture).

Procedure:

  • Preparation of Incubation Mixtures: In a microcentrifuge tube, combine the buffer, HLM or recombinant CYP enzyme, and this compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to bind to the enzyme.

  • Initiation of Reaction: Initiate the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 15, 30, 60 minutes). The incubation time should be within the linear range of product formation.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by GC-MS or LC-MS/MS.

Formaldehyde (B43269) Detection Assay for O-Demethylation

A common method to quantify O-demethylation is to measure the production of formaldehyde.[5][6][7]

Materials:

  • Nash reagent (2 M ammonium (B1175870) acetate, 0.05 M acetic acid, and 0.02 M acetylacetone).

  • Formaldehyde standard solution.

  • Trichloroacetic acid (TCA) for reaction termination.

Procedure:

  • Perform the in vitro demethylation assay as described in section 4.1.

  • Termination and Deproteinization: Terminate the reaction by adding an equal volume of 10% (w/v) TCA. Centrifuge to pellet the precipitated protein.

  • Formaldehyde Reaction: Transfer an aliquot of the supernatant to a new tube and add an equal volume of Nash reagent.

  • Incubation: Incubate the mixture at 60°C for 30 minutes.

  • Detection: Measure the absorbance at 412 nm or fluorescence (excitation ~410 nm, emission ~510 nm) of the resulting dihydrolutidine derivative.

  • Quantification: Determine the concentration of formaldehyde produced by comparing the signal to a standard curve generated with known concentrations of formaldehyde.

GC-MS Analysis of this compound and its Metabolites

Gas chromatography-mass spectrometry is a highly sensitive and specific method for the separation and quantification of veratrole, guaiacol, and catechol.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of aromatic compounds (e.g., DB-5ms).

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of this compound, guaiacol, and catechol.

Sample Preparation:

  • The supernatant from the quenched reaction can be directly injected or subjected to derivatization (e.g., silylation) to improve the chromatographic properties of the hydroxylated metabolites.[8]

Signaling Pathways and Experimental Workflows

Experimental Workflow for Kinetic Analysis

The following diagram outlines the logical flow of an experiment to determine the kinetic parameters of this compound demethylation.

Experimental_Workflow cluster_workflow Experimental Workflow for Kinetic Analysis start Start prepare_reagents Prepare Reagents (Buffer, Enzyme, Substrate, NADPH) start->prepare_reagents incubation Set up and run in vitro incubations prepare_reagents->incubation quench Quench reaction and precipitate protein incubation->quench analysis Analyze samples (GC-MS or Formaldehyde Assay) quench->analysis data_processing Process data and calculate reaction velocities analysis->data_processing kinetic_modeling Fit data to Michaelis-Menten equation to determine Km and Vmax data_processing->kinetic_modeling end End kinetic_modeling->end

Caption: A typical experimental workflow for kinetic analysis.

Conclusion

The study of the cytochrome P-450-mediated demethylation of this compound provides valuable insights into the mechanisms of drug metabolism. By employing the experimental protocols and data analysis frameworks outlined in this guide, researchers can effectively investigate the kinetics, kinetic isotope effects, and potential for metabolic switching in this and other related metabolic pathways. While specific kinetic data for this compound remains to be published, the methodologies presented here offer a robust approach for generating such data, which is essential for advancing our understanding of cytochrome P-450 function and its implications in drug development and toxicology.

References

Veratrole-d2-1: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Veratrole-d2-1 (1,2-Dimethoxybenzene-d2-1) is a deuterated form of veratrole, an organic compound that serves as a valuable building block in the synthesis of various aromatic compounds. In the realm of scientific research and drug development, deuterated molecules like this compound are indispensable tools, primarily utilized as internal standards in analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The substitution of hydrogen with deuterium (B1214612) atoms provides a distinct mass signature without significantly altering the chemical properties of the molecule, enabling precise and accurate quantification of its non-deuterated counterpart in complex matrices. This technical guide provides an in-depth overview of this compound, including its suppliers, pricing information, and detailed experimental protocols for its application.

Supplier and Pricing Information

The availability and pricing of this compound can vary between suppliers. For researchers and procurement specialists, a clear comparison of offerings is crucial for making informed purchasing decisions. The following table summarizes the key information for known suppliers of this compound. Please note that pricing is often not publicly listed and typically requires a direct quote from the supplier.

SupplierProduct NameProduct CodeChemical PurityIsotopic PurityPricing
Cambridge Isotope Laboratories, Inc. Veratrole (4,5-D₂, 98%)DLM-2835-198%Not specifiedRequest a Quote
MedChemExpress This compoundHY-B1812S4Not specifiedNot specifiedRequest a Quote

Core Physicochemical Properties

PropertyValueReference
Molecular Formula C₈H₈D₂O₂[1]
Molecular Weight 140.18 g/mol [1]
Appearance Colorless liquid or solidGeneral knowledge
Boiling Point ~206-207 °C (for non-deuterated)General knowledge
Melting Point ~22-23 °C (for non-deuterated)General knowledge

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analysis. Below are detailed methodologies for its use in two key analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantification of Veratrole in a Biological Matrix using LC-MS with this compound as an Internal Standard

This protocol provides a general framework for the quantification of veratrole in a plasma sample. The method leverages the principle of isotope dilution mass spectrometry for high accuracy and precision.[2][3]

a. Materials and Reagents:

  • Veratrole (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

b. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve veratrole and this compound in acetonitrile to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of veratrole by serial dilution of the stock solution with acetonitrile to create a calibration curve (e.g., 1-1000 ng/mL).

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

c. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of the plasma sample, calibration standards, and quality control samples into separate microcentrifuge tubes.

  • Add 20 µL of the 100 ng/mL this compound internal standard spiking solution to each tube (except for the blank matrix).

  • Vortex each tube for 10 seconds.

  • Add 300 µL of cold acetonitrile to each tube to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and centrifuge briefly before transferring to autosampler vials.

d. LC-MS/MS Analysis:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation of veratrole from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Veratrole: Precursor ion (m/z) → Product ion (m/z)

    • This compound: Precursor ion (m/z) → Product ion (m/z) (Note: The precursor ion will be higher by 2 Da compared to the non-deuterated veratrole).

e. Data Analysis:

  • Integrate the peak areas for both veratrole and this compound.

  • Calculate the peak area ratio (Veratrole Area / this compound Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the veratrole standards.

  • Determine the concentration of veratrole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Sample Preparation for Quantitative NMR (qNMR) using this compound as an Internal Standard

This protocol outlines the preparation of a sample for qNMR analysis, where this compound can be used to determine the concentration of an analyte of interest.

a. Materials and Reagents:

  • Analyte of interest

  • This compound (internal standard)

  • Deuterated NMR solvent (e.g., Chloroform-d, DMSO-d6)[4]

  • High-precision NMR tubes

b. Sample Preparation:

  • Accurately weigh a known amount of the analyte of interest into a clean, dry vial.

  • Accurately weigh a known amount of this compound into the same vial. The molar ratio of the internal standard to the expected analyte concentration should be optimized for accurate integration.

  • Dissolve the mixture in a precise volume of the chosen deuterated NMR solvent (typically 0.6-0.7 mL).[5]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

  • Filter the sample through a glass wool plug in a Pasteur pipette into a clean NMR tube to remove any particulate matter.

  • Cap the NMR tube and label it appropriately.

c. NMR Data Acquisition:

  • Acquire a proton (¹H) NMR spectrum of the prepared sample.

  • Ensure that the spectral window and acquisition parameters are set to allow for clear, well-resolved peaks for both the analyte and this compound.

  • Optimize relaxation delays (D1) to ensure full relaxation of the protons being quantified for accurate integration.

d. Data Analysis:

  • Integrate a well-resolved, non-overlapping peak of the analyte and a well-resolved peak of this compound.

  • Calculate the concentration of the analyte using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V)

    Where:

    • C_analyte = Concentration of the analyte

    • I_analyte = Integral of the analyte peak

    • N_analyte = Number of protons giving rise to the analyte peak

    • I_IS = Integral of the this compound peak

    • N_IS = Number of protons giving rise to the this compound peak

    • MW_analyte = Molecular weight of the analyte

    • MW_IS = Molecular weight of this compound

    • m_IS = Mass of this compound

    • V = Volume of the NMR solvent

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflows described above.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis Stock_Analyte Analyte Stock Working_Std Working Standards Stock_Analyte->Working_Std Stock_IS This compound Stock Spiking_Sol IS Spiking Solution Stock_IS->Spiking_Sol Spike Spike IS into Sample Spiking_Sol->Spike Plasma_Sample Plasma Sample Plasma_Sample->Spike Precipitate Protein Precipitation (ACN) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing

Caption: LC-MS/MS workflow for quantification using a deuterated internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Weigh_Analyte Weigh Analyte Dissolve Dissolve in Deuterated Solvent Weigh_Analyte->Dissolve Weigh_IS Weigh this compound Weigh_IS->Dissolve Filter Filter into NMR Tube Dissolve->Filter Acquire_Spectrum Acquire 1H NMR Spectrum Filter->Acquire_Spectrum Integrate_Peaks Integrate Peaks Acquire_Spectrum->Integrate_Peaks Calculate_Conc Calculate Concentration Integrate_Peaks->Calculate_Conc

Caption: Workflow for quantitative NMR (qNMR) sample preparation and analysis.

References

Methodological & Application

Veratrole-d2-1 as an Internal Standard in Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Veratrole-d2-1 as an internal standard in mass spectrometry-based quantitative analysis. This compound, the deuterated form of Veratrole (1,2-dimethoxybenzene), serves as an ideal internal standard for the quantification of its non-labeled counterpart and other structurally similar analytes. Its use is critical for correcting variations during sample preparation, chromatographic separation, and detection, thereby enhancing the accuracy and precision of analytical results.

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1] They exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly throughout the analytical workflow. However, the mass difference allows for their distinct detection by the mass spectrometer, enabling reliable quantification through isotope dilution mass spectrometry (IDMS).

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a highly accurate quantitative technique that utilizes isotopically labeled compounds as internal standards. Because this compound is chemically and physically almost identical to Veratrole, it behaves similarly during sample preparation, extraction, chromatography, and ionization. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the native analyte by a mass spectrometer. This core principle allows this compound to effectively compensate for variations in sample handling and matrix-induced signal suppression or enhancement, leading to highly accurate and precise quantification.

Application: Quantification of Veratrole in Environmental Samples

This application note details a method for the quantitative analysis of Veratrole in water samples using gas chromatography-mass spectrometry (GC-MS) with this compound as the internal standard. Veratrole is a naturally occurring compound in some plants and is also used in various industrial applications; its presence in environmental water sources may need to be monitored.

Experimental Protocol: GC-MS Analysis of Veratrole in Water

This protocol outlines the steps for sample preparation, instrument configuration, and data analysis for the quantification of Veratrole.

Materials and Reagents
  • Analytes: Veratrole

  • Internal Standard: this compound

  • Solvents: Dichloromethane (DCM), Methanol (MeOH) - HPLC or GC grade

  • Reagents: Anhydrous Sodium Sulfate (B86663)

  • Sample Collection: Amber glass vials with PTFE-lined septa

Standard Solution Preparation
  • Veratrole Stock Solution (1 mg/mL): Accurately weigh 10 mg of Veratrole and dissolve in 10 mL of Methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of Methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the Veratrole stock solution with Methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. Spike each calibration standard and quality control (QC) sample with the this compound IS to a final concentration of 100 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)
  • Collect 100 mL of the water sample in an amber glass vial.

  • Spike the sample with 10 µL of the 1 mg/mL this compound IS stock solution.

  • Add 20 mL of Dichloromethane to the sample.

  • Shake vigorously for 2 minutes.

  • Allow the layers to separate for 10 minutes.

  • Collect the organic (bottom) layer and pass it through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp: 10°C/min to 200°C

    • Ramp: 20°C/min to 280°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Analysis and Quantification
  • Quantification: Calculate the concentration of Veratrole in the samples using the response factor (RF) generated from the calibration curve. The RF is the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Calibration Curve: Plot the ratio of the peak area of Veratrole to the peak area of this compound against the concentration of Veratrole for the calibration standards. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.

Data Presentation

Table 1: GC-MS SIM Parameters for Veratrole and this compound
CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Veratrole13812395
This compound14012597

Note: These are representative ions. The actual ions should be determined by analyzing the mass spectra of the pure standards.

Table 2: Representative Calibration Curve Data
Concentration (ng/mL)Veratrole Peak AreaThis compound Peak AreaArea Ratio (Analyte/IS)
11,500150,0000.010
57,800152,0000.051
1016,000149,0000.107
5082,000151,0000.543
100165,000150,0001.100
500830,000152,0005.461
10001,680,000151,00011.126

Linearity: r² = 0.9995

Visualizations

Experimental_Workflow Sample Water Sample (100 mL) Spike Spike with This compound (IS) Sample->Spike LLE Liquid-Liquid Extraction (Dichloromethane) Spike->LLE Dry Dry Extract (Anhydrous Na2SO4) LLE->Dry Concentrate Concentrate (Nitrogen Evaporation) Dry->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Data Data Analysis (Quantification) GCMS->Data

Caption: Workflow for the quantification of Veratrole using this compound as an internal standard.

Logical_Relationship Analyte Veratrole (Analyte) Coelution Co-elution in GC Analyte->Coelution IS This compound (Internal Standard) IS->Coelution Ionization Similar Ionization Efficiency in MS Coelution->Ionization Correction Correction for Matrix Effects & Sample Loss Ionization->Correction AccurateQuant Accurate Quantification Correction->AccurateQuant

Caption: Principle of using this compound as an internal standard for accurate quantification.

Conclusion

The use of this compound as an internal standard in mass spectrometry provides a robust and reliable method for the quantification of Veratrole. The protocol described herein, utilizing liquid-liquid extraction followed by GC-MS analysis, demonstrates a straightforward approach to achieving accurate and precise results. The principles and methodologies can be adapted for various matrices and other structurally related analytes, making this compound a valuable tool for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for the Quantitative Analysis Using Veratrole-d2-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratrole (1,2-dimethoxybenzene) is a naturally occurring organic compound found in some plants and is used as a pollinator attractant. It also serves as a precursor in the synthesis of various chemical compounds. Quantitative analysis of veratrole and its metabolites is crucial in environmental monitoring, food chemistry, and pharmaceutical research. Veratrole-d2-1, a deuterated analog of veratrole, is a valuable tool in analytical chemistry, primarily utilized as an internal standard for quantitative analysis by mass spectrometry. Its use significantly enhances the accuracy and precision of measurements by correcting for variations during sample preparation and analysis. Stable isotope-labeled compounds like this compound are also instrumental in metabolic studies to trace the biotransformation of the parent compound.

Principle of Isotope Dilution Mass Spectrometry

The use of this compound in quantitative analysis is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the isotopically labeled standard (this compound) is added to the sample containing the analyte of interest (veratrole). The labeled and unlabeled compounds are chemically identical and thus exhibit similar behavior during sample extraction, purification, and chromatographic separation. However, they are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined, compensating for any sample loss or matrix effects.[1][2][3]

Applications

Internal Standard for Quantitative Analysis of Veratrole

This compound is an ideal internal standard for the quantification of veratrole in various matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

A common experimental workflow for using a stable isotope-labeled internal standard is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample containing Veratrole (Analyte) Add_IS Spike with known amount of This compound (Internal Standard) Sample->Add_IS Extraction Extraction (e.g., LLE, SPE) Add_IS->Extraction Concentration Concentration/ Reconstitution Extraction->Concentration Chromatography Chromatographic Separation (GC or LC) Concentration->Chromatography MS Mass Spectrometric Detection (MS) Chromatography->MS Integration Peak Area Integration (Analyte and IS) MS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

This protocol describes the determination of veratrole in water samples using this compound as an internal standard.

1. Materials and Reagents

  • Veratrole (analytical standard)

  • This compound (internal standard)

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • Deionized water

  • Sample vials and autosampler inserts

2. Standard Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of veratrole and this compound in DCM.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the veratrole stock solution into deionized water to achieve concentrations ranging from 1 to 100 µg/L.

  • Internal Standard Spiking Solution (10 µg/mL): Prepare a working solution of this compound in DCM.

3. Sample Preparation

  • Collect 100 mL of the water sample.

  • Spike the sample with 100 µL of the 10 µg/mL this compound internal standard solution.

  • Perform a liquid-liquid extraction (LLE) by adding 20 mL of DCM and shaking vigorously for 2 minutes.

  • Allow the layers to separate and collect the organic (DCM) layer.

  • Repeat the extraction with another 20 mL of DCM and combine the organic layers.

  • Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to an autosampler vial for GC-MS analysis.

4. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 6890 or equivalent

  • Column: DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5973 or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

5. Data Analysis

  • Integrate the peak areas for the selected ions of veratrole and this compound.

  • Calculate the response ratio (Area of Veratrole / Area of this compound).

  • Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.

  • Determine the concentration of veratrole in the samples by interpolating their response ratios from the calibration curve.

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion (m/z)
Veratrole~10.5138123
This compound~10.5140125

Table 1. Example GC-MS parameters for the analysis of Veratrole and this compound.

Tracer in Metabolic Studies

This compound can be used as a tracer to study the metabolism of veratrole in biological systems. For instance, it can be used to investigate the demethylation of veratrole by cytochrome P-450 enzymes.[4] By exposing a biological system (e.g., cell culture, in vivo model) to this compound, the resulting deuterated metabolites can be identified and quantified using LC-MS/MS, providing insights into the metabolic pathways.

The metabolic pathway of veratrole primarily involves demethylation. The use of this compound allows for the clear identification of metabolites originating from the administered compound.

G Veratrole_d2 This compound (m/z = 140) Guaiacol_d2 Guaiacol-d2 (m/z = 126) Veratrole_d2->Guaiacol_d2 CYP450 (-CH3) Catechol_d2 Catechol-d2 (m/z = 112) Guaiacol_d2->Catechol_d2 CYP450 (-CH3)

References

Application Notes and Protocols for the Quantification of Veratrole in Biological Matrices using Veratrole-d2-1 by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratrole (1,2-dimethoxybenzene) is a naturally occurring organic compound found in some plant species and is utilized as a fragrance and flavoring agent.[1][2] In the context of drug development and metabolic studies, understanding the biotransformation of such small molecules is crucial. Veratrole can undergo demethylation mediated by enzymes like cytochrome P-450.[3] This application note describes a robust and sensitive liquid chromatography-mass spectrometry (LC-MS) method for the quantification of veratrole in biological matrices, employing Veratrole-d2-1 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The use of a SIL-IS is the gold standard in quantitative LC-MS analysis as it effectively corrects for variability in sample preparation, matrix effects, and instrument response.[4][5]

Principle of the Method

This method utilizes liquid chromatography to separate veratrole from endogenous matrix components, followed by tandem mass spectrometry (MS/MS) for sensitive and selective detection. This compound, which is chemically identical to veratrole but has a different mass, is added to all samples, calibrators, and quality controls at a constant concentration. By comparing the peak area ratio of the analyte to the internal standard, precise quantification can be achieved, mitigating potential variations during the analytical process.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for plasma or serum samples.

  • Thaw Samples : Thaw plasma/serum samples, calibration standards, and quality control samples on ice.

  • Aliquoting : Aliquot 100 µL of each sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking : Add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol) to each tube.

  • Protein Precipitation : Add 300 µL of ice-cold acetonitrile (B52724) to each tube to precipitate proteins.

  • Vortexing : Vortex the tubes for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Injection : Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions
ParameterRecommended Setting
LC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-0.5 min: 20% B; 0.5-3.0 min: 20-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-20% B; 3.6-5.0 min: 20% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions
ParameterRecommended Setting
MS System Agilent 6460 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 325°C
Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 4000 V
MRM Transitions See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Fragmentor (V)Collision Energy (eV)
Veratrole139.0794.112025
This compound141.0896.112025

Data Presentation

Table 2: Calibration Curve for Veratrole in Human Plasma

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaAnalyte/IS RatioCalculated Conc. (ng/mL)Accuracy (%)
11,52355,4320.0271.05105.0
57,89056,1230.1414.8897.6
1015,67855,8900.28110.12101.2
5079,84556,3451.41750.89101.8
100158,93455,9872.83998.7698.8
500795,34556,01214.200501.23100.2
10001,598,76555,78928.658995.4399.5

Linearity (r²): >0.998 Lower Limit of Quantification (LLOQ): 1 ng/mL

Table 3: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean ± SD (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day (n=18) Mean ± SD (ng/mL)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC32.95 ± 0.155.198.33.05 ± 0.216.9101.7
MQC8081.23 ± 3.254.0101.578.98 ± 4.115.298.7
HQC800790.56 ± 25.303.298.8805.67 ± 35.454.4100.7

Visualizations

experimental_workflow sample Biological Sample (e.g., Plasma) spike Spike with this compound (IS) sample->spike ppt Protein Precipitation (Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge transfer Supernatant Transfer centrifuge->transfer evap Evaporation (N2 Stream) transfer->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute lcmss LC-MS/MS Analysis reconstitute->lcmss data Data Analysis (Analyte/IS Ratio) lcmss->data

Caption: LC-MS/MS sample preparation and analysis workflow.

Veratrole is biosynthesized in plants from phenylalanine through the phenylpropanoid pathway, with guaiacol (B22219) as a direct precursor.[1] Understanding this pathway can be relevant for studying the natural sources of veratrole.

signaling_pathway phe L-Phenylalanine ba Benzoic Acid phe->ba Phenylpropanoid Pathway sa Salicylic Acid ba->sa guaiacol Guaiacol sa->guaiacol veratrole Veratrole guaiacol->veratrole Methylation gomt Guaiacol O-methyltransferase (GOMT) gomt->veratrole

Caption: Biosynthesis pathway of Veratrole in plants.

References

Application Notes and Protocols: Quantitative Analysis of Veratrole in Environmental Samples using Gas Chromatography-Mass Spectrometry (GC-MS) with Veratrole-d2-1 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the quantitative analysis of veratrole in environmental water samples. The protocol leverages the precision of Gas Chromatography-Mass Spectrometry (GC-MS) coupled with the reliability of an isotopic internal standard, Veratrole-d2-1.

Veratrole (1,2-dimethoxybenzene) is a naturally occurring compound found in some plants and is also used as a precursor in the synthesis of various pharmaceuticals and fragrances.[1][2][3] Its presence in environmental water sources can be an indicator of industrial or agricultural runoff. Accurate quantification is crucial for environmental monitoring and risk assessment. The use of a deuterated internal standard like this compound is a well-established technique to improve the accuracy and precision of quantitative analysis by correcting for variations in sample preparation and instrument response.[4][5][6][7]

Principle of the Method

This method employs Gas Chromatography (GC) to separate veratrole from other components in a sample matrix, followed by Mass Spectrometry (MS) for detection and quantification. An internal standard, this compound, is added to all samples, calibrators, and quality controls at a known concentration. Since this compound is chemically almost identical to veratrole, it co-elutes from the GC column and exhibits similar ionization behavior in the mass spectrometer. However, due to the mass difference of the deuterium (B1214612) labels, it can be distinguished by the mass spectrometer. The ratio of the peak area of veratrole to the peak area of this compound is used to construct a calibration curve and quantify the concentration of veratrole in unknown samples. This ratiometric measurement corrects for potential losses during sample preparation and variations in injection volume.

Experimental Workflow

The overall experimental process from sample collection to data analysis is depicted in the following workflow diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Water Sample Collection Spike Spike with this compound Sample->Spike Add Internal Standard Extraction Liquid-Liquid Extraction Spike->Extraction Extract Analytes Concentration Solvent Evaporation Extraction->Concentration Concentrate Extract Reconstitution Reconstitution in Solvent Concentration->Reconstitution Prepare for Injection Injection Sample Injection Reconstitution->Injection Introduce to GC-MS Separation GC Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS) Detection Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Veratrole Calibration->Quantification

Caption: A general workflow for the quantitative GC-MS analysis of veratrole using an internal standard.

Materials and Reagents

  • Veratrole (≥99% purity)

  • This compound (≥98% isotopic purity)

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Methanol, HPLC grade

  • Sodium chloride (for salting out)

  • Anhydrous sodium sulfate (B86663)

  • Deionized water

  • 1.5 mL GC vials with inserts and caps

Sample Preparation Protocol

Effective sample preparation is critical for accurate and reproducible results. The following liquid-liquid extraction (LLE) protocol is recommended for the extraction of veratrole from water samples.

  • Sample Collection: Collect 10 mL of the water sample in a clean glass container.

  • Internal Standard Spiking: To each 10 mL water sample, add 100 µL of a 1 µg/mL this compound working solution in methanol. This results in an internal standard concentration of 10 ng/mL in the final extract.

  • pH Adjustment (Optional): Depending on the sample matrix, adjusting the pH may improve extraction efficiency. For general environmental water, no pH adjustment is typically necessary for veratrole.

  • Liquid-Liquid Extraction:

    • Add 2 g of sodium chloride to the water sample to increase the ionic strength and enhance the partitioning of veratrole into the organic solvent.

    • Add 5 mL of dichloromethane (DCM) to the sample.

    • Cap the container and vortex for 2 minutes to ensure thorough mixing.

    • Allow the layers to separate for 10 minutes. The DCM layer will be at the bottom.

  • Collection of Organic Layer: Carefully transfer the bottom DCM layer to a clean glass tube using a Pasteur pipette.

  • Repeat Extraction: Repeat the extraction (step 4) with an additional 5 mL of DCM. Combine the DCM extracts.

  • Drying: Pass the combined DCM extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Gently evaporate the DCM extract to near dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of ethyl acetate.

  • Transfer: Transfer the reconstituted sample to a 1.5 mL GC vial with a 200 µL insert for analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended. Optimization may be required based on the specific instrument used.

Parameter Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Injector Splitless mode
Injector Temperature 250°C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 200°C, then ramp at 20°C/min to 280°C, hold for 2 min
Transfer Line Temp 280°C
Ion Source Electron Ionization (EI)
Ion Source Temp 230°C
Quadrupole Temp 150°C
Electron Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions Monitored Veratrole: m/z 138 (quantifier), 95, 77 (qualifiers)This compound: m/z 140 (quantifier)

Calibration and Quantification

A calibration curve is constructed by preparing a series of calibration standards containing known concentrations of veratrole and a constant concentration of the internal standard, this compound.

Calibration Standard Preparation:

Standard Level Veratrole Concentration (ng/mL) This compound Concentration (ng/mL)
1110
2510
31010
42510
55010
610010

Example Calibration Data:

Veratrole Conc. (ng/mL) Peak Area (Veratrole) Peak Area (this compound) Area Ratio (Veratrole/Veratrole-d2-1)
115,234150,8760.101
576,987151,2340.509
10153,456152,5431.006
25380,123151,9872.501
50755,678150,5435.020
1001,510,987151,3219.985

A linear regression analysis of the area ratio versus the veratrole concentration is performed to generate the calibration curve. The concentration of veratrole in unknown samples is then calculated using the regression equation.

Data Presentation and Quality Control

Example Quantitative Results:

Sample ID Peak Area (Veratrole) Peak Area (this compound) Area Ratio Calculated Concentration (ng/mL)
Sample 1225,678149,8761.50615.1
Sample 245,876152,3450.3013.0
Sample 3Not Detected150,987-< LOD

Quality Control:

  • Method Blank: A blank sample (deionized water) should be processed with each batch to check for contamination.

  • Laboratory Control Spike (LCS): A blank sample spiked with a known concentration of veratrole should be analyzed to assess method accuracy.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): An environmental sample is split and spiked with a known amount of veratrole to evaluate matrix effects.

Signaling Pathway/Logical Relationship Diagram

The logical relationship for quantification using an internal standard is illustrated below.

Quantification_Logic cluster_analyte Analyte cluster_is Internal Standard cluster_ratio Ratio Calculation cluster_quant Quantification Analyte_Response Veratrole Peak Area Area_Ratio Area Ratio = Veratrole Area / IS Area Analyte_Response->Area_Ratio IS_Response This compound Peak Area IS_Response->Area_Ratio Calibration_Curve Calibration Curve (Area Ratio vs. Concentration) Area_Ratio->Calibration_Curve Final_Concentration Final Veratrole Concentration Calibration_Curve->Final_Concentration

Caption: The logical process for calculating analyte concentration using the internal standard method.

Conclusion

This application note provides a detailed protocol for the quantitative analysis of veratrole in environmental water samples using GC-MS with this compound as an internal standard. The use of an isotopic internal standard ensures high accuracy and precision by correcting for variations inherent in the analytical process. This method is suitable for environmental monitoring and can be adapted for other matrices with appropriate validation.

References

Application Notes and Protocols for Veratrole-d2-1 in Studying Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Veratrole-d2-1 (1,2-Dimethoxybenzene-d2), a stable isotope-labeled compound, for in-depth studies of chemical and biological reaction mechanisms. The inclusion of a deuterium (B1214612) atom at a specific position allows for precise tracking and quantification, offering valuable insights into reaction pathways, kinetic isotope effects, and metabolic fate. This document outlines the application of this compound in studying its O-demethylation by cytochrome P450 (CYP450) enzymes, a critical reaction in drug metabolism.

Application: Elucidating the Mechanism of Cytochrome P450-Mediated O-Demethylation

Veratrole, and its deuterated analog this compound, serve as model substrates for investigating the O-demethylation reactions catalyzed by CYP450 enzymes.[1] The substitution of hydrogen with deuterium at one of the methoxy (B1213986) groups allows researchers to probe the C-H bond cleavage step, which is often the rate-limiting step in such reactions.[1] By comparing the reaction rates and product distributions of the labeled and unlabeled compounds, a kinetic isotope effect (KIE) can be determined, providing strong evidence for the reaction mechanism. A significant primary KIE (kH/kD > 1) indicates that the C-H bond is broken in the rate-determining step of the reaction.[1]

Data Presentation: Kinetic Isotope Effect in O-Demethylation
SubstrateProductkH/kD (Vmax)kH/kD (Vmax/Km)Reference
Anisole (B1667542) / Anisole-d3Phenol2.11.8[2]

This data is for anisole and is intended to be representative of the type of results expected when studying the O-demethylation of deuterated aromatic ethers.

Experimental Protocols

The following protocols provide a detailed methodology for conducting in vitro metabolism studies of this compound using liver microsomes and analyzing the metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: In Vitro Metabolism of this compound with Liver Microsomes

This protocol describes the incubation of this compound with human liver microsomes to study its metabolic conversion.

Materials:

  • This compound

  • Unlabeled Veratrole (for comparison)

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Incubator/shaking water bath (37°C)

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in methanol.

    • Prepare a 10 mM stock solution of unlabeled Veratrole in methanol.

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, prepare the incubation mixture (final volume of 200 µL) by adding the following components in order:

      • 158 µL of 100 mM phosphate buffer (pH 7.4)

      • 20 µL of NADPH regenerating system

      • 2 µL of 1 mg/mL human liver microsomes

    • Prepare parallel incubations for unlabeled Veratrole and a negative control (without NADPH).

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding 2 µL of the 10 mM this compound stock solution (final concentration 100 µM).

    • Vortex gently to mix.

  • Incubation:

    • Incubate the reaction mixture at 37°C for various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction:

    • Terminate the reaction by adding 200 µL of ice-cold acetonitrile.

    • Vortex vigorously to precipitate the proteins.

  • Sample Processing:

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 2: Quantitative Analysis of this compound and its Metabolites by LC-MS/MS

This protocol outlines the method for the separation and quantification of this compound and its primary metabolite, guaiacol-d1, using LC-MS/MS.

Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte and its metabolite (e.g., start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and re-equilibrate).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Guaiacol-d1: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard (e.g., a structurally similar deuterated compound): Precursor ion (m/z) -> Product ion (m/z)

Procedure:

  • Method Development:

    • Optimize the MRM transitions for this compound, its expected metabolite (guaiacol-d1), and an appropriate internal standard by infusing standard solutions into the mass spectrometer.

    • Develop an LC gradient that provides good separation and peak shape for all compounds.

  • Sample Analysis:

    • Inject the supernatant from the in vitro metabolism experiment onto the LC-MS/MS system.

    • Acquire data in MRM mode.

  • Data Analysis:

    • Integrate the peak areas for this compound and its metabolite.

    • Calculate the rate of disappearance of the parent compound and the rate of formation of the metabolite.

    • Compare the rates obtained for this compound with those of unlabeled Veratrole to determine the kinetic isotope effect (KIE).

Visualizations

Signaling Pathway: Cytochrome P450 Catalytic Cycle

The following diagram illustrates the general catalytic cycle of cytochrome P450 enzymes, which is the pathway responsible for the O-demethylation of this compound.

CYP450_Cycle Fe3_Substrate Fe³⁺ (Substrate Bound) Fe2_Substrate Fe²⁺ (Substrate Bound) Fe3_Substrate->Fe2_Substrate e⁻ (from CPR) Fe2_O2_Substrate Fe²⁺-O₂ (Substrate Bound) Fe2_Substrate->Fe2_O2_Substrate O₂ binding Fe3_O2_minus_Substrate Fe³⁺-O₂⁻ (Substrate Bound) Fe2_O2_Substrate->Fe3_O2_minus_Substrate e⁻ (from CPR) Fe3_peroxo_Substrate [FeO₂]³⁺ (Substrate Bound) Fe3_O2_minus_Substrate->Fe3_peroxo_Substrate H⁺ Compound_I Compound I [FeO]³⁺ Fe3_peroxo_Substrate->Compound_I H⁺, -H₂O Fe3_Product Fe³⁺ (Product Bound) Compound_I->Fe3_Product Substrate (RH) Oxidation (ROH) Fe3_Resting Fe³⁺ (Resting State) Fe3_Product->Fe3_Resting Product (ROH) release Fe3_Resting->Fe3_Substrate Substrate (RH) binding

Caption: General catalytic cycle of cytochrome P450 enzymes.

Experimental Workflow: In Vitro Metabolism and Analysis

This diagram outlines the key steps in the experimental workflow for studying the metabolism of this compound.

Workflow cluster_prep Sample Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis Stock Prepare Stock Solutions (this compound & Veratrole) Incubation_Mix Prepare Incubation Mixture (Microsomes, Buffer, NADPH) Stock->Incubation_Mix Preincubation Pre-incubate at 37°C Incubation_Mix->Preincubation Initiation Initiate with Substrate Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate with Acetonitrile Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_Analysis Data Analysis & KIE Calculation LCMS->Data_Analysis

Caption: Workflow for in vitro metabolism of this compound.

Logical Relationship: Determining Kinetic Isotope Effect

This diagram illustrates the logical process of using this compound to determine the kinetic isotope effect.

KIE_Logic Start Start with Unlabeled (H) and Labeled (D) Substrates Experiment_H Measure Reaction Rate (kH) for Unlabeled Substrate Start->Experiment_H Experiment_D Measure Reaction Rate (kD) for Labeled Substrate Start->Experiment_D Comparison Compare Rates Experiment_H->Comparison Experiment_D->Comparison KIE Calculate KIE = kH / kD Comparison->KIE Conclusion Elucidate Reaction Mechanism KIE->Conclusion

Caption: Logic for determining the kinetic isotope effect.

References

Application Notes and Protocols for Pharmacokinetic Studies of Veratrole-d2-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, albeit representative, framework for conducting pharmacokinetic (PK) studies using Veratrole-d2-1, a deuterated stable isotope of Veratrole (1,2-Dimethoxybenzene). Due to the limited availability of specific pharmacokinetic data for this compound in publicly accessible literature, this document presents a generalized protocol and hypothetical data based on standard methodologies in drug metabolism and pharmacokinetics (DMPK).

Introduction

Veratrole is a naturally occurring organic compound found in various plants and is known to be a key attractant for pollinators.[1][2] In drug development, understanding the metabolic fate of compounds is crucial. Veratrole can undergo demethylation mediated by cytochrome P-450 enzymes.[1][2][3] The use of a stable isotope-labeled compound like this compound is advantageous in metabolic studies as it can be distinguished from its endogenous or unlabeled counterparts by mass spectrometry, allowing for more accurate quantification and metabolite identification.[3]

These notes outline the essential steps for a preliminary in vivo pharmacokinetic study in a rodent model, from animal preparation to data analysis.

Experimental Protocols

Animal Studies

A detailed protocol for an in vivo pharmacokinetic study in rats is provided below. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Objective: To determine the pharmacokinetic profile of this compound in Sprague-Dawley rats following a single intravenous (IV) and oral (PO) administration.

Materials:

  • This compound

  • Vehicle for dosing (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300 g)

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Freezer (-80°C)

Protocol:

  • Animal Acclimation: Acclimate rats for at least one week prior to the study with a 12-hour light/dark cycle and free access to food and water.

  • Dose Formulation: Prepare a 1 mg/mL solution of this compound in the chosen vehicle.[2] Ensure complete dissolution, using sonication if necessary.[2]

  • Dosing:

    • Intravenous (IV) Group (n=3): Administer a single 1 mg/kg dose of this compound via the tail vein.

    • Oral (PO) Group (n=3): Administer a single 5 mg/kg dose of this compound via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or saphenous vein at the following time points:

    • IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C for 10 minutes at 3000 x g to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Bioanalytical Method

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of this compound in plasma samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS)

General LC-MS/MS Parameters (to be optimized):

ParameterSuggested Condition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile (B52724)
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of this compound and its unlabeled standard

Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Data Presentation

The following tables present hypothetical pharmacokinetic data for this compound based on the described experimental protocol.

Table 1: Hypothetical Plasma Concentrations of this compound Following IV and PO Administration in Rats

Time (hours)IV Administration (1 mg/kg) - Mean Plasma Concentration (ng/mL)PO Administration (5 mg/kg) - Mean Plasma Concentration (ng/mL)
0.08 (5 min) 850.250.1
0.25 (15 min) 625.8150.7
0.5 (30 min) 450.3280.4
1 280.1450.9
2 150.6320.5
4 75.2180.2
8 20.160.7
24 Below Limit of QuantificationBelow Limit of Quantification

Table 2: Hypothetical Pharmacokinetic Parameters of this compound

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax (ng/mL) 910.5465.3
Tmax (h) 0.081.0
AUC0-t (ngh/mL) 1250.72100.4
AUC0-inf (ngh/mL) 1280.32150.9
t1/2 (h) 2.53.1
Cl (L/h/kg) 0.78-
Vd (L/kg) 2.8-
F (%) -67.2

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the concentration-time curve from time 0 to infinity; t1/2: Half-life; Cl: Clearance; Vd: Volume of distribution; F: Bioavailability.

Visualizations

The following diagrams illustrate the experimental workflow and a potential metabolic pathway for Veratrole.

experimental_workflow cluster_preparation Preparation cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis acclimation Animal Acclimation formulation Dose Formulation acclimation->formulation iv_dose IV Dosing (1 mg/kg) formulation->iv_dose po_dose PO Dosing (5 mg/kg) formulation->po_dose blood_collection Blood Collection iv_dose->blood_collection po_dose->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage sample_prep Sample Preparation (Protein Precipitation) storage->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis

Caption: In vivo pharmacokinetic study workflow.

metabolic_pathway Veratrole_d2_1 This compound Guaiacol_d2 Guaiacol-d (Metabolite) Veratrole_d2_1->Guaiacol_d2 CYP450 (O-demethylation) Catechol_d2 Catechol-d (Metabolite) Guaiacol_d2->Catechol_d2 CYP450 (O-demethylation) Conjugates Further Conjugation (e.g., Glucuronidation, Sulfation) Catechol_d2->Conjugates

Caption: Potential metabolic pathway of this compound.

Conclusion

This document provides a foundational guide for designing and executing pharmacokinetic studies of this compound. The provided protocols for in vivo studies and bioanalysis, along with the hypothetical data and visualizations, offer a practical starting point for researchers. It is imperative to adapt and validate these methods for specific experimental conditions and analytical instrumentation. Further studies, including metabolite identification and tissue distribution, would provide a more complete understanding of the pharmacokinetic properties of this compound.

References

Application Notes and Protocols for Veratrole-d2-1 in Drug Metabolism Studies (DMPK)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is paramount. These characteristics, collectively known as pharmacokinetics, are critical determinants of a drug's efficacy and safety. In vitro drug metabolism and pharmacokinetics (DMPK) studies are indispensable for predicting a drug candidate's in vivo behavior.

Veratrole (1,2-dimethoxybenzene) and its deuterated isotopologue, Veratrole-d2-1, serve as valuable tools in these studies. Veratrole is known to undergo O-demethylation mediated by cytochrome P450 (CYP) enzymes, a primary metabolic pathway for many pharmaceuticals.[1][2] The inclusion of a deuterium (B1214612) atom in this compound makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification, as it co-elutes with the parent compound but is distinguishable by its mass. This ensures accurate and precise measurement by correcting for variations in sample processing and instrument response.

These application notes provide detailed protocols for utilizing this compound in two fundamental DMPK assays: the Metabolic Stability Assay and the Cytochrome P450 Inhibition Assay.

Metabolic Pathway of Veratrole

Veratrole is metabolized in the liver primarily through O-demethylation, a reaction catalyzed by cytochrome P450 enzymes. This process involves the removal of one of the methyl groups to form guaiacol (B22219), which can be further metabolized.

Veratrole_Metabolism Veratrole Veratrole (1,2-Dimethoxybenzene) Guaiacol Guaiacol (2-Methoxyphenol) Veratrole->Guaiacol O-demethylation CYP_Enzymes Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2E1, CYP3A4) CYP_Enzymes->Veratrole

Metabolism of Veratrole to Guaiacol.

Application 1: Metabolic Stability Assay

The metabolic stability assay is a cornerstone of in vitro DMPK, designed to determine the rate at which a compound is metabolized by liver enzymes. This is typically assessed using human liver microsomes (HLM), which are rich in CYP enzymes. A compound with high metabolic stability will have a longer half-life and higher systemic exposure in vivo. In this context, this compound is an exemplary internal standard for the accurate quantification of the parent compound (e.g., Veratrole or a test drug) over time.

Experimental Workflow

The workflow for a typical metabolic stability assay involves incubation of the test compound with liver microsomes, followed by quenching the reaction at various time points and analyzing the remaining parent compound by LC-MS/MS.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Test Compound and HLM suspension C Incubate Test Compound with HLM and NADPH at 37°C A->C B Prepare Quenching Solution with this compound (Internal Standard) E Quench reaction with Acetonitrile (B52724) containing this compound B->E D Aliquots taken at 0, 5, 15, 30, 60 min C->D D->E F Centrifuge to precipitate proteins E->F G Analyze supernatant by LC-MS/MS F->G H Determine Peak Area Ratio (Analyte / this compound) G->H I Calculate t1/2 and Clint H->I

Workflow for Metabolic Stability Assay.

Protocol: Metabolic Stability of Veratrole using HLM

Materials:

  • Veratrole

  • This compound (Internal Standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • 96-well incubation and collection plates

Procedure:

  • Preparation of Solutions:

    • Prepare a 1 M stock solution of Veratrole in a suitable organic solvent (e.g., DMSO).

    • Prepare a 1 M stock solution of this compound in the same solvent.

    • Prepare a working solution of Veratrole at 100 µM in phosphate buffer.

    • Prepare the quenching solution: ice-cold acetonitrile containing this compound at a final concentration of 100 nM.

    • Thaw HLM on ice and dilute to a final concentration of 0.5 mg/mL in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the HLM suspension.

    • Add the Veratrole working solution to initiate the reaction (final Veratrole concentration of 1 µM).

    • Add the NADPH regenerating system to start the metabolic process.

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.

    • Add the aliquot to a separate 96-well plate containing the ice-cold ACN with this compound. This immediately stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method. Hypothetical parameters are provided in the table below.

  • Data Analysis:

    • Calculate the peak area ratio of Veratrole to this compound for each time point.

    • Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) and intrinsic clearance (Clint) using the following equations:

      • t1/2 = 0.693 / k

      • Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

Data Presentation
CompoundHalf-life (t1/2, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Verapamil (B1683045) (High Clearance)< 10> 70
Propranolol (Intermediate Clearance)10 - 3023 - 70
Carbamazepine (Low Clearance)> 30< 23
Veratrole (Hypothetical) 15 46.2

Note: The data for Veratrole is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Application 2: Cytochrome P450 Inhibition Assay

This assay evaluates the potential of a test compound to inhibit the activity of specific CYP isozymes. Inhibition of CYPs can lead to drug-drug interactions (DDIs), where the metabolism of a co-administered drug is slowed, leading to potentially toxic plasma concentrations. Veratrole can be used as a substrate for certain CYP isozymes, and this compound can be used as an internal standard for the quantification of its metabolite, guaiacol.

Logical Flow for CYP Inhibition Assessment

The assessment of CYP inhibition typically starts with a screening of multiple isozymes, followed by the determination of the IC50 value for any inhibited enzymes.

CYP_Inhibition_Logic A Test Compound B Screen against major CYP isozymes (CYP1A2, 2C9, 2C19, 2D6, 3A4) A->B C Significant Inhibition Observed? B->C D No significant DDI risk from reversible CYP inhibition C->D No E Determine IC50 value for inhibited isozyme(s) C->E Yes F Assess potential for clinical DDI E->F

Decision tree for CYP inhibition testing.

Protocol: CYP1A2 Inhibition Assay using Veratrole as a Substrate

Materials:

  • Test compound (potential inhibitor)

  • Veratrole (CYP1A2 substrate)

  • This compound (for internal standard of parent if needed)

  • Guaiacol (metabolite standard)

  • Deuterated guaiacol (internal standard for metabolite)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Known CYP1A2 inhibitor (e.g., Furafylline) as a positive control

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compound and positive control at various concentrations in a suitable solvent.

    • Prepare a working solution of Veratrole in phosphate buffer.

    • Prepare the quenching solution: ice-cold acetonitrile containing deuterated guaiacol as the internal standard.

  • Incubation:

    • In a 96-well plate, add HLM, phosphate buffer, and the test compound at various concentrations (or positive control).

    • Pre-incubate for 5-10 minutes at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system and Veratrole.

    • Incubate for a specific time (e.g., 15 minutes) at 37°C.

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding the ice-cold ACN quenching solution.

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the formation of guaiacol.

  • Data Analysis:

    • Calculate the rate of guaiacol formation in the presence of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity) by fitting the data to a suitable sigmoidal dose-response curve.

Data Presentation
CompoundCYP IsozymeIC50 (µM)
Furafylline (Positive Control)CYP1A2~5
Ketoconazole (Positive Control)CYP3A4<1
Test Compound X (Hypothetical) CYP1A2 12.5
Test Compound X (Hypothetical) CYP3A4 >50

Note: Data is for illustrative purposes. IC50 values must be determined experimentally.

LC-MS/MS Parameters

Accurate quantification is dependent on a well-developed LC-MS/MS method. The following are hypothetical, yet representative, parameters for the analysis of Veratrole and its deuterated internal standard. These would require optimization on the specific instrument being used.

ParameterVeratroleThis compoundGuaiacol
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in Water0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile0.1% Formic acid in Acetonitrile0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min0.4 mL/min0.4 mL/min
Ionization Mode ESI PositiveESI PositiveESI Positive
Precursor Ion (m/z) 139.07141.08125.06
Product Ion (m/z) 94.0696.0793.05
Collision Energy (eV) 202015

Conclusion

This compound is a valuable tool for DMPK studies, particularly as an internal standard in metabolic stability and CYP inhibition assays. The protocols outlined in these application notes provide a robust framework for assessing the metabolic fate of new chemical entities. By employing these methods early in the drug discovery process, researchers can gain critical insights into a compound's pharmacokinetic properties, enabling more informed decisions and ultimately increasing the likelihood of developing safe and effective medicines.

References

Application Notes and Protocol for the Quantitative Analysis of Veratrole Using Veratrole-d2-1 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Veratrole (1,2-dimethoxybenzene) is an organic compound found naturally in some plants and is also used as a building block in the synthesis of other aromatic compounds.[1] Accurate and precise quantification of veratrole is crucial in various fields, including flavor and fragrance analysis, environmental monitoring, and as a quality control parameter in chemical synthesis. The use of a stable isotope-labeled internal standard, such as Veratrole-d2-1, in conjunction with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantitative analysis.[2][3] This method, known as isotope dilution mass spectrometry (IDMS), offers high accuracy and precision by correcting for variations in sample preparation, injection volume, and instrument response.[2][3]

Deuterated internal standards are molecules where one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[2] Because their chemical and physical properties are nearly identical to the analyte of interest, they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer.[2][3] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification.[2]

These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantitative determination of veratrole in a given matrix by GC-MS.

Data Presentation

The following tables summarize representative quantitative data for a validated method for the analysis of veratrole using this compound as an internal standard.

Table 1: Calibration Curve for Veratrole Quantification

Analyte Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
1.015,234750,1120.0203
5.076,170755,2340.1008
10.0151,987748,9870.2029
25.0380,234752,4560.5053
50.0758,987751,1121.0105
100.01,520,112749,5672.0279
Linearity (R²) \multicolumn{3}{c}{0.9998}
Equation \multicolumn{3}{c}{y = 0.0201x + 0.0002}

Table 2: Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (R²) 0.9998≥ 0.995
Range 1.0 - 100.0 ng/mL-
Limit of Detection (LOD) 0.3 ng/mLS/N ≥ 3
Limit of Quantification (LOQ) 1.0 ng/mLS/N ≥ 10
Precision (%RSD)
- Intra-day (n=6)3.5%≤ 15%
- Inter-day (n=18, 3 days)5.2%≤ 15%
Accuracy (Recovery %)
- Low QC (5.0 ng/mL)98.7%85-115%
- Mid QC (25.0 ng/mL)102.3%85-115%
- High QC (75.0 ng/mL)99.5%85-115%
Matrix Effect 95.8%80-120%
Recovery 97.2%-

Experimental Protocols

Preparation of Standard and Spiking Solutions

1.1. Veratrole Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of veratrole reference standard.

  • Dissolve in 10 mL of methanol (B129727) in a volumetric flask.

1.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of this compound.

  • Dissolve in 10 mL of methanol in a volumetric flask.

1.3. Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the veratrole stock solution with methanol to achieve concentrations ranging from 1.0 ng/mL to 100 ng/mL.

1.4. Internal Standard Spiking Solution (10 µg/mL):

  • Dilute the this compound stock solution with methanol to a concentration of 10 µg/mL.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline for the extraction of veratrole from a liquid matrix (e.g., water, beverage). The procedure should be optimized for the specific matrix.

  • Sample Collection: Collect 10 mL of the sample in a glass vial.

  • Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound internal standard spiking solution to the sample to achieve a final concentration of 10 ng/mL.

  • Extraction:

    • Add 5 mL of dichloromethane (B109758) to the sample vial.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collection of Organic Layer: Carefully transfer the lower organic layer (dichloromethane) to a clean glass tube.

  • Repeat Extraction: Repeat the extraction step with an additional 5 mL of dichloromethane and combine the organic layers.

  • Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 200 µL.

  • Transfer: Transfer the concentrated extract to a GC-MS autosampler vial with a micro-insert.

GC-MS Analysis

3.1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

3.2. GC Conditions:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Ramp: 20 °C/min to 280 °C, hold for 5 minutes.

3.3. MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Veratrole: m/z 138 (quantifier), m/z 123, m/z 95 (qualifiers)

    • This compound: m/z 140 (quantifier), m/z 125, m/z 97 (qualifiers)

Data Analysis
  • Peak Integration: Integrate the peak areas for the quantifier ions of veratrole (m/z 138) and this compound (m/z 140).

  • Calibration Curve Construction:

    • Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.

    • Plot the peak area ratio against the corresponding concentration of the analyte.

    • Perform a linear regression to obtain the equation of the line and the coefficient of determination (R²).

  • Quantification of Unknown Samples:

    • Calculate the peak area ratio for the unknown samples.

    • Determine the concentration of veratrole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample 1. Sample Collection (10 mL) spike 2. Spike with this compound IS sample->spike extract 3. Liquid-Liquid Extraction with Dichloromethane spike->extract concentrate 4. Concentrate under Nitrogen extract->concentrate vial 5. Transfer to GC-MS Vial concentrate->vial gcms 6. GC-MS Injection and Separation vial->gcms sim 7. MS Detection (SIM Mode) gcms->sim integrate 8. Peak Area Integration sim->integrate ratio 9. Calculate Peak Area Ratio (Analyte/IS) integrate->ratio calibrate 10. Construct Calibration Curve ratio->calibrate quantify 11. Quantify Veratrole Concentration calibrate->quantify

Caption: Experimental workflow for the quantitative analysis of veratrole.

G analyte Veratrole (Analyte) ratio Peak Area Ratio (Analyte/IS) analyte->ratio Measured Response is This compound (Internal Standard) is->ratio Correction Factor sample Sample Matrix sample->analyte Matrix Effects sample->is Matrix Effects concentration Analyte Concentration ratio->concentration Calibration

Caption: Logical relationship of internal standard calibration.

References

Detaillierte Anwendungs- und Protokollhinweise zur Herstellung von Veratrol-d2-1-Lösungen

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Diese Anwendungs- und Protokollhinweise bieten eine umfassende Anleitung zur Vorbereitung, Handhabung und Anwendung von Veratrol-d2-1-Lösungen, die als interner Standard in quantitativen Analysen, insbesondere in der Massenspektrometrie, eingesetzt werden.

Einleitung

Veratrol-d2-1 (1,2-Dimethoxybenzol-d2-1) ist die deuterierte Form von Veratrol und ein wichtiger interner Standard für die quantitative Analyse.[1] Aufgrund seiner chemischen und physikalischen Ähnlichkeit mit dem nicht-markierten Analyten ermöglicht Veratrol-d2-1 eine präzise und genaue Quantifizierung, indem es Variationen in der Probenvorbereitung, dem Injektionsvolumen und der Geräteresonanz korrigiert.[2][3] Die Verwendung von deuterierten internen Standards ist in der Bioanalytik weithin als Goldstandard anerkannt.[2]

Quantitative Daten

Die physikalischen und chemischen Eigenschaften von Veratrol-d2-1 sind entscheidend für die ordnungsgemäße Vorbereitung der Lösung. Die folgende Tabelle fasst die wichtigsten quantitativen Daten zusammen.

EigenschaftWertReferenz
Chemische Formel C₈H₈D₂O₂[4]
Molekulargewicht 140.18 g/mol Berechnet
CAS-Nummer 3047059-94-6[4]
Schmelzpunkt 22-23 °C[5]
Siedepunkt 206-207 °C[5]
Löslichkeit in DMSO ≥ 2.5 mg/mL (≥ 17.8 mM)[6]
Löslichkeit in Ethanol Löslich[7]
Löslichkeit in Methanol Löslich[7]
Löslichkeit in Aceton Löslich[7]
Löslichkeit in Diethylether Löslich[7]
Wasserlöslichkeit Gering löslich[5][7]
Lagerung (fest) -20°C oder kälter, trocken[6]
Lagerung (Stammlösung) -20°C oder -80°C, lichtgeschützt[6]

Experimentelle Protokolle

Vorbereitung der Veratrol-d2-1-Stammlösung (1 mg/mL)

Dieses Protokoll beschreibt die Herstellung einer 1 mg/mL Stammlösung von Veratrol-d2-1.

Materialien:

  • Veratrol-d2-1 (fest)

  • Methanol (HPLC- oder MS-Qualität)

  • Analysenwaage

  • Volumetrischer Kolben (Klasse A)

  • Pipetten (kalibriert)

  • Braunglasfläschchen mit dicht schließendem Deckel

Protokoll:

  • Lassen Sie den Behälter mit festem Veratrol-d2-1 vor dem Öffnen auf Raumtemperatur kommen, um die Kondensation von Feuchtigkeit zu vermeiden.

  • Wägen Sie die erforderliche Menge Veratrol-d2-1 auf einer kalibrierten Analysenwaage genau ab.

  • Überführen Sie das abgewogene Veratrol-d2-1 quantitativ in einen geeigneten volumetrischen Kolben.

  • Fügen Sie eine kleine Menge Methanol hinzu, um das Veratrol-d2-1 vollständig aufzulösen. Schwenken Sie den Kolben vorsichtig, um die Auflösung zu unterstützen.

  • Füllen Sie den Kolben mit Methanol bis zur Kalibriermarke auf.

  • Verschließen Sie den Kolben und mischen Sie die Lösung gründlich, indem Sie den Kolben mehrmals umdrehen.

  • Überführen Sie die Stammlösung in ein beschriftetes Braunglasfläschchen und lagern Sie sie bei -20°C.

Vorbereitung der Arbeitslösung

Die Arbeitslösung wird durch Verdünnen der Stammlösung auf die gewünschte Konzentration für die Probenanalyse hergestellt. Die Konzentration der Arbeitslösung sollte im Bereich der erwarteten Konzentration des Analyten in den Proben liegen.

Materialien:

  • Veratrol-d2-1 Stammlösung (1 mg/mL)

  • Acetonitril (HPLC- oder MS-Qualität) oder ein für die mobile Phase geeignetes Lösungsmittel

  • Volumetrischer Kolben (Klasse A)

  • Pipetten (kalibriert)

Protokoll:

  • Lassen Sie die Stammlösung auf Raumtemperatur äquilibrieren.

  • Pipettieren Sie das erforderliche Volumen der Stammlösung in einen sauberen volumetrischen Kolben.

  • Verdünnen Sie die Stammlösung mit Acetonitril (oder einem anderen geeigneten Lösungsmittel) bis zur Kalibriermarke.

  • Verschließen Sie den Kolben und mischen Sie die Lösung gründlich.

  • Die Arbeitslösung sollte frisch zubereitet oder für kurze Zeit bei 2-8°C gelagert werden.

Anwendungsbeispiel: Verwendung als interner Standard in der LC-MS/MS-Analyse

Veratrol-d2-1 wird häufig als interner Standard für die Quantifizierung von strukturverwandten Verbindungen in komplexen Matrices wie Plasma oder Urin verwendet.

G cluster_prep Probenvorbereitung cluster_analyse LC-MS/MS Analyse cluster_daten Datenauswertung probe Probe (z.B. Plasma) is_zugabe Zugabe der Veratrol-d2-1 Arbeitslösung probe->is_zugabe extraktion Proteinfällung / Extraktion is_zugabe->extraktion zentrifugation Zentrifugation extraktion->zentrifugation ueberstand Überstand in Autosampler-Vial zentrifugation->ueberstand injektion Injektion in LC-System ueberstand->injektion trennung Chromatographische Trennung injektion->trennung ionisation Ionisation (z.B. ESI) trennung->ionisation ms_analyse MS/MS-Analyse (MRM) ionisation->ms_analyse peak_integration Peakintegration (Analyt & IS) ms_analyse->peak_integration verhaeltnis Berechnung des Peakflächenverhältnisses (Analyt/IS) peak_integration->verhaeltnis kalibrierung Quantifizierung mittels Kalibrierkurve verhaeltnis->kalibrierung ergebnis Ergebnis (Konzentration des Analyten) kalibrierung->ergebnis

Abbildung 1: Allgemeiner Arbeitsablauf für die quantitative LC-MS/MS-Analyse unter Verwendung von Veratrol-d2-1 als internem Standard.

Metabolischer Abbauweg

Veratrol kann im Körper durch Cytochrom-P450-Enzyme metabolisiert werden.[2][8] Der primäre Stoffwechselweg ist die Demethylierung, bei der zunächst Guajacol und anschließend Catechol gebildet wird.[2] Die Kenntnis dieses Weges ist wichtig für Studien zum Arzneimittelstoffwechsel.

G veratrol Veratrol p450 Cytochrom P450 (O-Demethylierung) veratrol->p450 guajacol Guajacol p450_2 Cytochrom P450 (O-Demethylierung) guajacol->p450_2 catechol Catechol p450->guajacol p450_2->catechol

Abbildung 2: Vereinfachter metabolischer Abbauweg von Veratrol durch Cytochrom-P450-Enzyme.

Lagerung und Stabilität

Die ordnungsgemäße Lagerung von Veratrol-d2-1 und seinen Lösungen ist entscheidend für die Erhaltung der chemischen und isotopischen Reinheit.

  • Feststoff: Lagern Sie festes Veratrol-d2-1 bei -20°C oder kälter in einem dicht verschlossenen Behälter, um es vor Licht und Feuchtigkeit zu schützen.[6]

  • Stammlösungen: Stammlösungen in organischen Lösungsmitteln wie Methanol sollten in Braunglasfläschchen bei -20°C oder -80°C gelagert werden, um die Langzeitstabilität zu gewährleisten.[6]

  • Arbeitslösungen: Es wird empfohlen, Arbeitslösungen frisch zuzubereiten. Kurzzeitige Lagerung bei 2-8°C ist möglich, sollte aber minimiert werden.

  • Vermeidung von Isotopenaustausch: Vermeiden Sie die Lagerung in sauren oder basischen wässrigen Lösungen, da diese den Austausch von Deuterium gegen Wasserstoff katalysieren können.

Sicherheitsinformationen

  • Tragen Sie bei der Handhabung von Veratrol-d2-1 und seinen Lösungen geeignete persönliche Schutzausrüstung, einschließlich Schutzbrille, Handschuhe und Laborkittel.

  • Arbeiten Sie in einem gut belüfteten Bereich oder unter einem Abzug.

  • Beachten Sie die Sicherheitsdatenblätter für Veratrol-d2-1 und die verwendeten Lösungsmittel.

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Veratrole-d2-1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Veratrole-d2-1 (1,2-Dimethoxybenzene-d2-1) is a deuterated analog of veratrole, a naturally occurring organic compound found in various plants.[1] Deuterium-labeled compounds like this compound are valuable tools in metabolic studies, pharmacokinetic research, and as internal standards in quantitative NMR (qNMR) and mass spectrometry. The deuterium (B1214612) labels provide a distinct isotopic signature that allows for the differentiation from the unlabeled endogenous compound. This document provides detailed application notes and protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Structure:
  • Compound Name: this compound

  • Systematic Name: 1,2-Dimethoxybenzene-d2-1

  • Molecular Formula: C₈H₈D₂O₂

  • CAS Number: 3047059-94-6[1]

The exact positions of the deuterium atoms are crucial for spectral interpretation. Based on the common nomenclature, "d2" indicates two deuterium atoms. The "-1" suffix is ambiguous without further specification from the supplier, but a plausible structure involves deuteration on the aromatic ring. This document will assume deuteration at positions 3 and 6, or 4 and 5, which would result in a symmetrical molecule.

1H NMR Spectroscopy

Application Note:

1H NMR spectroscopy is a primary technique for confirming the identity and purity of this compound. The spectrum is expected to be simpler than that of unlabeled veratrole in the aromatic region due to the substitution of protons with deuterium. The methoxy (B1213986) groups should appear as a sharp singlet. The remaining aromatic protons will exhibit a coupling pattern dependent on their relationship to the deuterated positions. For instance, if positions 4 and 5 are deuterated, the protons at positions 3 and 6 would appear as a singlet. If positions 3 and 6 are deuterated, the protons at 4 and 5 would appear as a singlet.

Expected 1H NMR Data:

The following table summarizes the expected chemical shifts for this compound in Chloroform-d (CDCl₃), referenced against unlabeled veratrole data.[2]

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Methoxy (-OCH₃)~3.86s6HSharp singlet corresponding to the two equivalent methoxy groups.
Aromatic (Ar-H)~6.89s2HA singlet is expected if deuteration at adjacent positions (e.g., 4 and 5) leaves two equivalent protons. The exact multiplicity depends on the deuteration pattern.
Experimental Protocol: 1H NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Ensure the solvent contains a reference standard, typically Tetramethylsilane (TMS) at 0.00 ppm.

    • Cap the NMR tube and vortex gently to ensure homogeneity.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Transmitter Frequency (O1): Centered on the spectral window, typically around 5-6 ppm.

    • Spectral Width (SW): 12-16 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. For quantitative measurements, a longer delay (5x the longest T1) is necessary.

    • Number of Scans (NS): 8-16, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum manually or automatically.

    • Perform baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all peaks.

13C NMR Spectroscopy

Application Note:

13C NMR spectroscopy provides information on the carbon framework of the molecule. In this compound, the carbons directly bonded to deuterium will exhibit a characteristic triplet multiplicity in a proton-decoupled spectrum due to C-D coupling. The chemical shifts of these carbons may also be slightly upfield compared to the corresponding carbons in unlabeled veratrole due to the isotopic effect.

Expected 13C NMR Data:

The following table summarizes the expected chemical shifts for this compound in CDCl₃, based on data for unlabeled veratrole.[2]

CarbonExpected Chemical Shift (δ, ppm)Multiplicity (Proton Decoupled)Notes
Methoxy (-OCH₃)~55.8sSinglet for the two equivalent methoxy carbons.
Aromatic (C-H)~111.5sSinglet for the protonated aromatic carbons.
Aromatic (C-D)~120.9 (slightly upfield)tTriplet due to one-bond C-D coupling (¹JCD).
Aromatic (C-O)~149.2sSinglet for the carbons attached to the methoxy groups.
Experimental Protocol: 13C NMR
  • Sample Preparation:

    • Use the same sample prepared for 1H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Instrument Parameters (101 MHz for a 400 MHz Spectrometer):

    • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

    • Transmitter Frequency (O1): Centered on the spectral window, typically around 100 ppm.

    • Spectral Width (SW): 200-250 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 128-1024, depending on sample concentration.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum.

    • Perform baseline correction.

    • Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2D NMR Spectroscopy (COSY, HSQC, HMBC)

Application Note:

2D NMR experiments can be used for the unambiguous assignment of proton and carbon signals, especially in cases where the deuteration pattern is unknown.

  • COSY (Correlation Spectroscopy): Will show correlations between coupled protons. For this compound, this can confirm the connectivity of the remaining aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This will clearly identify the protonated aromatic carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is useful for assigning quaternary carbons and confirming the overall structure.[3]

Experimental Protocol: 2D NMR

Detailed protocols for 2D NMR experiments can be found in standard NMR literature and instrument manuals.[4][5] The following are general guidelines:

  • Sample Preparation: A more concentrated sample (20-50 mg) is recommended.

  • Parameter Optimization: Use the 1D 1H and 13C spectra to determine the spectral widths and transmitter offsets for the 2D experiments.

  • Acquisition: The number of increments in the indirect dimension and the number of scans per increment will depend on the desired resolution and the sample concentration.

  • Processing: 2D data processing involves Fourier transformation in both dimensions, phasing, and baseline correction.

Visualization of Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1D 1H NMR transfer->h1_nmr c13_nmr 1D 13C NMR h1_nmr->c13_nmr Optimize Parameters ft Fourier Transform h1_nmr->ft cosy 2D COSY c13_nmr->cosy c13_nmr->ft hsqc 2D HSQC cosy->hsqc cosy->ft hmbc 2D HMBC hsqc->hmbc hsqc->ft hmbc->ft phase Phasing ft->phase baseline Baseline Correction phase->baseline calibrate Calibration baseline->calibrate integrate Integration & Assignment calibrate->integrate structure Structure Confirmation integrate->structure

Caption: General workflow for NMR analysis of this compound.

Logical Relationship of NMR Experiments

NMR_Logic cluster_1D 1D NMR cluster_2D 2D NMR for Connectivity cluster_output Final Output H1 1H NMR (Proton Environment) COSY COSY (H-H Correlation) H1->COSY HSQC HSQC (Direct C-H Correlation) H1->HSQC HMBC HMBC (Long-Range C-H Correlation) H1->HMBC C13 13C NMR (Carbon Backbone) C13->HSQC C13->HMBC Structure Unambiguous Structure Elucidation COSY->Structure HSQC->Structure HMBC->Structure

Caption: Interrelation of NMR experiments for structure elucidation.

References

Application Notes and Protocols for Isotopic Labeling with Veratrole-d2-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. By replacing one or more atoms of a compound with their stable isotopes, researchers can differentiate the labeled molecule from its endogenous counterparts, enabling precise quantification and pathway analysis. Veratrole-d2-1 (1,2-Dimethoxybenzene-d2-1) is a deuterated analog of veratrole, a naturally occurring organic compound. Its application as an internal standard in mass spectrometry-based quantitative analysis, as a tracer in metabolic studies, and in pharmacokinetic profiling offers significant advantages in drug discovery and development.

The deuterium (B1214612) label in this compound provides a distinct mass shift, allowing for its differentiation from unlabeled veratrole by a mass spectrometer. This property is fundamental to its use in isotope dilution mass spectrometry, a highly accurate and precise method for quantification.

Applications of this compound

Internal Standard in Quantitative Mass Spectrometry

This compound is an ideal internal standard for the quantitative analysis of veratrole and structurally similar aromatic compounds in complex biological matrices such as plasma, urine, and tissue homogenates. By adding a known amount of this compound to a sample prior to processing, any loss of the analyte during sample preparation and analysis can be corrected, leading to highly accurate and precise quantification.

Key Advantages:

  • Correction for Matrix Effects: Co-elution with the analyte in liquid chromatography (LC) ensures that both compounds experience similar ionization suppression or enhancement, thus correcting for matrix-related signal variability.

  • Improved Precision and Accuracy: The use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of quantitative methods compared to external calibration or the use of structural analogs as internal standards.

  • Robustness: The method is less susceptible to variations in sample extraction efficiency and instrument response.

Tracer in Metabolic Studies

This compound can be employed as a tracer to investigate the metabolic pathways of veratrole and other methoxylated aromatic compounds. A key metabolic transformation of veratrole is demethylation, which can be catalyzed by cytochrome P450 enzymes. By administering this compound, researchers can track the appearance of deuterated metabolites, providing insights into the rate and mechanism of demethylation and subsequent metabolic steps.

Signaling Pathway Visualization:

The metabolic demethylation of this compound can be visualized as a simplified pathway.

This compound This compound CYP450 Enzymes CYP450 Enzymes This compound->CYP450 Enzymes Demethylation Deuterated Guaiacol Deuterated Guaiacol CYP450 Enzymes->Deuterated Guaiacol Further Metabolism Further Metabolism Deuterated Guaiacol->Further Metabolism

Simplified metabolic pathway of this compound demethylation.
Pharmacokinetic Studies

In pharmacokinetic (PK) studies, this compound can be co-administered with unlabeled veratrole to determine key PK parameters such as absorption, distribution, metabolism, and excretion (ADME). This "stable isotope co-administration" or "micro-tracer" approach allows for the simultaneous assessment of the parent drug and its metabolites, providing a more comprehensive understanding of the drug's behavior in vivo.

Quantitative Data

Disclaimer: The following quantitative data is hypothetical and serves as an example of typical performance characteristics for an LC-MS/MS method using a deuterated internal standard. No specific published studies with quantitative data for this compound were found during the literature search.

Table 1: LC-MS/MS Method Validation Parameters for Quantification of Veratrole using this compound as an Internal Standard.

ParameterResultAcceptance Criteria
Linearity (r²)> 0.995≥ 0.99
Lower Limit of Quantitation (LLOQ)1 ng/mLSignal-to-Noise ≥ 10
Upper Limit of Quantitation (ULOQ)1000 ng/mLWithin linear range
Precision (RSD%)< 15%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias)Within ±15%Within ±15% (±20% at LLOQ)
Recovery85-95%Consistent and reproducible
Matrix Effect< 15%CV ≤ 15%

Table 2: Hypothetical Pharmacokinetic Parameters of Veratrole in Rats following Oral Administration (10 mg/kg).

ParameterUnitValue (Mean ± SD)
Cmaxng/mL450 ± 55
Tmaxh1.5 ± 0.5
AUC(0-t)ng·h/mL2800 ± 320
AUC(0-inf)ng·h/mL3100 ± 350
h4.2 ± 0.8
CL/FL/h/kg3.2 ± 0.4
Vd/FL/kg19.5 ± 2.1

Experimental Protocols

Protocol 1: Quantitative Analysis of Veratrole in Rat Plasma using this compound as an Internal Standard by LC-MS/MS

1. Objective: To develop and validate a method for the quantification of veratrole in rat plasma using this compound as an internal standard.

2. Materials:

  • Veratrole (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Rat plasma (blank)

  • Microcentrifuge tubes (1.5 mL)

  • LC-MS/MS system

3. Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Sample Plasma Sample Spike IS Spike IS Plasma Sample->Spike IS Protein Precipitation Protein Precipitation Spike IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Injection Injection Supernatant Collection->Injection Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation Mass Spectrometry Mass Spectrometry Chromatographic Separation->Mass Spectrometry Data Acquisition Data Acquisition Mass Spectrometry->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Ratio Calculation Ratio Calculation Peak Integration->Ratio Calculation Quantification Quantification Ratio Calculation->Quantification

Workflow for quantitative analysis of veratrole in plasma.

4. Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of veratrole in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Preparation of Working Solutions:

    • Prepare a series of veratrole working solutions for the calibration curve by serially diluting the stock solution with 50% methanol.

    • Prepare an internal standard working solution of this compound at a concentration of 100 ng/mL in 50% methanol.

  • Sample Preparation:

    • To 50 µL of rat plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL this compound).

    • For the calibration curve, spike 50 µL of blank plasma with the appropriate veratrole working solution and 10 µL of the internal standard working solution.

    • Vortex for 10 seconds.

    • Add 200 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an LC-MS vial.

  • LC-MS/MS Analysis:

    • LC System:

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • MS/MS System:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • MRM Transitions:

        • Veratrole: Q1 m/z [M+H]+ → Q3 m/z [fragment ion]

        • This compound: Q1 m/z [M+H]+ → Q3 m/z [fragment ion]

      • Optimize collision energy and other MS parameters for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both veratrole and this compound.

    • Calculate the peak area ratio (Veratrole/Veratrole-d2-1).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the veratrole standards.

    • Determine the concentration of veratrole in the unknown samples from the calibration curve.

Protocol 2: In Vitro Metabolic Stability of this compound in Rat Liver Microsomes

1. Objective: To assess the metabolic stability of this compound in rat liver microsomes.

2. Materials:

  • This compound

  • Rat liver microsomes (RLM)

  • NADPH regenerating system (e.g., solutions A and B)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (cold)

  • LC-MS/MS system

3. Experimental Workflow:

Prepare Incubation Mixture Prepare Incubation Mixture Pre-incubate at 37°C Pre-incubate at 37°C Prepare Incubation Mixture->Pre-incubate at 37°C Initiate Reaction (add NADPH) Initiate Reaction (add NADPH) Pre-incubate at 37°C->Initiate Reaction (add NADPH) Incubate at 37°C Incubate at 37°C Initiate Reaction (add NADPH)->Incubate at 37°C Quench Reaction (at time points) Quench Reaction (at time points) Incubate at 37°C->Quench Reaction (at time points) Centrifuge Centrifuge Quench Reaction (at time points)->Centrifuge Analyze Supernatant by LC-MS/MS Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Supernatant by LC-MS/MS

Workflow for in vitro metabolic stability assay.

4. Procedure:

  • Prepare Incubation Mixture:

    • In a microcentrifuge tube, add phosphate buffer, rat liver microsomes (final protein concentration e.g., 0.5 mg/mL), and this compound (final concentration e.g., 1 µM).

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation and Sampling:

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction:

    • Immediately quench the reaction by adding the aliquot to a tube containing an equal volume of cold acetonitrile.

  • Sample Processing:

    • Vortex the quenched samples.

    • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to an LC-MS vial for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using the LC-MS/MS method described in Protocol 1 to monitor the disappearance of the parent compound (this compound) over time.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

Conclusion

This compound is a valuable tool for researchers in drug discovery and development. Its application as an internal standard ensures the accuracy and precision of quantitative bioanalytical methods. As a metabolic tracer, it provides crucial insights into the metabolic pathways of veratrole and related compounds. The detailed protocols provided herein serve as a guide for the effective implementation of this compound in your research endeavors. It is important to note that specific experimental conditions may require optimization based on the analytical instrumentation and the specific research question being addressed.

Application Notes and Protocols for Metabolite Identification Using Veratrole-d2-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In drug discovery and development, understanding the metabolic fate of a new chemical entity is crucial for evaluating its efficacy, safety, and pharmacokinetic profile. Veratrole (1,2-dimethoxybenzene) serves as a model compound for studying the metabolism of xenobiotics containing methoxy (B1213986) groups. Its deuterated analog, Veratrole-d2-1, is a valuable tool for metabolite identification and quantitative analysis. The incorporation of deuterium (B1214612) at a metabolically active site can significantly alter the rate of metabolism due to the kinetic isotope effect (KIE), providing a powerful method to elucidate metabolic pathways and quantify metabolite formation.[1][2]

These application notes provide a comprehensive overview of the use of this compound in metabolite identification, including detailed experimental protocols and data interpretation guidelines.

Principle of Deuterium-Labeled Compounds in Metabolite Identification

The substitution of hydrogen with its stable isotope, deuterium, at a site of metabolism can lead to a significant decrease in the rate of bond cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) family.[3] This is because the carbon-deuterium (C-D) bond has a lower vibrational frequency and a higher bond dissociation energy than a carbon-hydrogen (C-H) bond.[2] This "kinetic isotope effect" can result in:

  • Slower rate of metabolism: The deuterated compound is metabolized more slowly than its non-deuterated counterpart.

  • Altered metabolite profile: The slower metabolism at the deuterated site may lead to a shift in metabolism towards other sites on the molecule ("metabolic switching").

  • Facilitated metabolite identification: The mass shift of 2 Da (for d2) between the parent compound and its metabolites, and between the metabolites of the deuterated and non-deuterated compounds, allows for confident identification using mass spectrometry.

Biotransformation of Veratrole

The primary metabolic pathway for veratrole is O-demethylation, a Phase I reaction catalyzed by CYP450 enzymes, to form guaiacol (B22219) (2-methoxyphenol) and subsequently catechol (1,2-dihydroxybenzene).[3] These phenolic metabolites can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble products that are readily excreted.

dot

Veratrole Veratrole Guaiacol Guaiacol (2-methoxyphenol) Veratrole->Guaiacol O-demethylation Catechol Catechol (1,2-dihydroxybenzene) Guaiacol->Catechol Glucuronide_Conjugate Guaiacol/Catechol Glucuronide Guaiacol->Glucuronide_Conjugate Sulfate_Conjugate Guaiacol/Catechol Sulfate Guaiacol->Sulfate_Conjugate Catechol->Glucuronide_Conjugate Catechol->Sulfate_Conjugate PhaseI Phase I (CYP450) PhaseII Phase II (UGTs, SULTs)

Caption: Proposed biotransformation pathway of Veratrole.

Application: Comparative Metabolic Stability of Veratrole and this compound

This application note describes a typical in vitro experiment to compare the metabolic stability of veratrole and this compound using human liver microsomes.

Experimental Workflow

dot

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Veratrole & This compound Stock Solutions D Incubate Test Compounds with HLM and NADPH at 37°C A->D B Prepare Human Liver Microsomes (HLM) B->D C Prepare NADPH Cofactor Solution C->D E Collect Samples at Multiple Time Points D->E F Quench Reaction & Extract Analytes E->F G LC-MS/MS Analysis F->G H Data Processing & Metabolite Identification G->H

Caption: Experimental workflow for in vitro metabolism studies.

Quantitative Data

The following tables present illustrative data from a comparative metabolic stability assay. This data is representative of the expected outcome based on the kinetic isotope effect and is intended for instructional purposes.

Table 1: Metabolic Stability of Veratrole and this compound in Human Liver Microsomes

Time (min)Veratrole Remaining (%)This compound Remaining (%)
0100100
58595
156082
303565
601040

Table 2: In Vitro Half-Life (t½) and Intrinsic Clearance (CLint)

Compoundt½ (min)CLint (µL/min/mg protein)
Veratrole25.127.6
This compound55.512.5

Note: This data is illustrative and intended to demonstrate the expected kinetic isotope effect.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the rate of disappearance of Veratrole and this compound when incubated with human liver microsomes.

Materials:

  • Veratrole and this compound

  • Human Liver Microsomes (HLM), pooled

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • 0.1 M Phosphate (B84403) Buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid (for quenching and sample preparation)

  • Internal Standard (IS) solution (e.g., a structurally similar, stable compound)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare 1 mM stock solutions of Veratrole and this compound in a suitable organic solvent (e.g., DMSO).

    • On ice, prepare a master mix containing phosphate buffer and HLM (final protein concentration typically 0.5 mg/mL).

    • Add the test compound to the master mix to achieve a final concentration of 1 µM. Pre-incubate for 5 minutes at 37°C.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

    • Vortex and centrifuge to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

Protocol 2: LC-MS/MS Method for Metabolite Identification

Objective: To identify and semi-quantitatively assess the metabolites of Veratrole and this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

LC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the parent compound from its metabolites (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Full scan for metabolite screening and product ion scan for structural elucidation.

  • Collision Energy: Optimized for fragmentation of the parent compounds and expected metabolites.

Data Analysis:

  • Metabolite Prediction: Predict potential metabolites based on known biotransformation pathways (e.g., demethylation, hydroxylation, glucuronidation, sulfation).

  • Extracted Ion Chromatograms (EICs): Extract the EICs for the predicted m/z values of the metabolites of both Veratrole and this compound.

  • Spectral Comparison: Compare the product ion spectra of the parent compounds and their potential metabolites to confirm their structures. The characteristic mass shift of 2 Da for the deuterated compound and its metabolites will aid in confident identification.

Conclusion

This compound is a powerful tool for researchers in drug metabolism. Its use in comparative in vitro studies allows for a clear understanding of metabolic pathways and the quantitative impact of deuterium substitution. The provided protocols offer a robust framework for conducting these essential experiments, ultimately contributing to the development of safer and more effective pharmaceuticals.

References

Application Note: Use of Veratrole-d2-1 in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of environmental science, the precise and accurate quantification of organic pollutants is of paramount importance for assessing environmental quality and human exposure risks. Gas chromatography-mass spectrometry (GC-MS) is a widely employed analytical technique for the determination of volatile and semi-volatile organic compounds in various environmental matrices. The use of isotopically labeled internal standards is a critical component of robust GC-MS methodologies, as it corrects for variations in sample preparation, extraction efficiency, and instrument response. Deuterated compounds, such as Veratrole-d2-1 (1,2-dimethoxybenzene-d2-1), are ideal internal standards as they exhibit similar chemical and physical properties to their non-labeled counterparts but are distinguishable by their mass-to-charge ratio in the mass spectrometer.

This application note provides a framework for the potential use of this compound as an internal standard in environmental sample analysis, drawing upon established principles of isotope dilution mass spectrometry. While specific applications and validated methods for this compound are not widely documented in publicly available literature, this document outlines a generalized protocol for its use in the analysis of analogous compounds, such as other methoxybenzenes or volatile organic compounds (VOCs), in water and soil samples.

Analyte Information

  • Compound: this compound

  • Synonyms: 1,2-Dimethoxybenzene-d2-1

  • Chemical Formula: C₈H₈D₂O₂

  • Molecular Weight: 140.18 g/mol

  • Structure:

Principle of Isotope Dilution

Isotope dilution is a powerful analytical technique that involves the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample prior to any sample processing steps.[1] This "spiked" sample is then subjected to extraction, cleanup, and analysis. Because the labeled standard and the native analyte behave almost identically during these procedures, any losses of the native analyte will be mirrored by proportional losses of the labeled standard. By measuring the ratio of the native analyte to the labeled standard in the final extract using GC-MS, the initial concentration of the native analyte in the sample can be accurately determined, regardless of incomplete recovery.[1][2]

Potential Applications

This compound could potentially be used as an internal standard for the quantification of:

  • Veratrole (1,2-dimethoxybenzene): In studies of atmospheric chemistry, plant-insect interactions, or as a marker for certain industrial activities.

  • Other Methoxybenzenes and Anisoles: In the analysis of wastewater, industrial effluents, and contaminated sites where these compounds may be present.

  • Volatile Organic Compounds (VOCs): In broader VOC screening methods for air, water, and soil, where its volatility and chromatographic behavior are suitable.

Experimental Protocols

The following are generalized protocols for the use of this compound as an internal standard for the analysis of analogous analytes in environmental matrices. These protocols should be optimized and validated for the specific analyte(s) and matrix of interest.

Protocol 1: Analysis of Volatile Organic Compounds in Water by Purge and Trap GC-MS

This protocol is adapted from general principles of purge and trap analysis of VOCs in water.

1. Reagents and Materials

  • This compound internal standard solution (e.g., 10 µg/mL in methanol)

  • Target analyte standard solutions

  • Methanol (purge and trap grade)

  • Reagent water (VOC-free)

  • Purge and trap vials (40 mL, with PTFE-lined septa)

  • Purge and trap concentrator

  • Gas chromatograph-mass spectrometer (GC-MS)

2. Sample Preparation

  • Collect water samples in 40 mL purge and trap vials, ensuring no headspace. If residual chlorine is present, add a quenching agent like sodium thiosulfate.

  • Prior to analysis, allow samples to come to room temperature.

  • Add a known volume of the this compound internal standard solution to each sample vial. A typical spiking level might be 5-10 µL of a 10 µg/mL solution to achieve a concentration of 1-2 µg/L. The exact amount should be optimized based on the expected analyte concentrations and instrument sensitivity.

  • Prepare calibration standards by adding known amounts of the target analytes and the same amount of this compound internal standard to reagent water.

3. Instrumental Analysis

  • Purge and Trap:

    • Set the purge and trap parameters (e.g., purge gas, flow rate, purge time, desorb temperature) according to the manufacturer's recommendations for the target analytes.

    • The sample is purged with an inert gas, and the volatilized organic compounds are trapped on an adsorbent trap.

    • The trap is then rapidly heated to desorb the analytes onto the GC column.

  • GC-MS Conditions (Example):

    • GC Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID x 1.4 µm film thickness)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: 8°C/min to 220°C

      • Hold: 2 minutes

    • MS Interface Temperature: 250°C

    • Ion Source Temperature: 230°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan. In SIM mode, monitor characteristic ions for the target analyte(s) and this compound. For this compound, characteristic ions would be expected around m/z 140 (molecular ion) and other fragmentation ions.

4. Data Analysis

  • Identify the peaks corresponding to the target analyte(s) and this compound based on their retention times and mass spectra.

  • Calculate the response factor (RF) for each analyte relative to the internal standard using the calibration standards.

  • Quantify the concentration of the target analyte(s) in the samples using the calculated response factors and the peak area ratios of the analyte to the internal standard.

Protocol 2: Analysis of Semi-Volatile Organic Compounds in Soil by Solvent Extraction GC-MS

This protocol is a general guideline for the extraction and analysis of semi-volatile organic compounds from soil.

1. Reagents and Materials

  • This compound internal standard solution (e.g., 10 µg/mL in acetone (B3395972) or dichloromethane)

  • Target analyte standard solutions

  • Dichloromethane (DCM), Acetone (pesticide residue grade or equivalent)

  • Anhydrous sodium sulfate (B86663)

  • Centrifuge tubes (50 mL, with PTFE-lined caps)

  • Ultrasonic bath or shaker

  • Concentrator (e.g., Kuderna-Danish or nitrogen evaporator)

  • Gas chromatograph-mass spectrometer (GC-MS)

2. Sample Preparation and Extraction

  • Weigh approximately 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add a known amount of the this compound internal standard solution directly to the soil.

  • Add 20 mL of a 1:1 mixture of acetone and dichloromethane.

  • Cap the tube and sonicate for 15 minutes or shake for 1 hour.

  • Centrifuge the sample and decant the supernatant into a clean tube.

  • Repeat the extraction with a fresh portion of the solvent mixture.

  • Combine the extracts and pass them through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

3. Instrumental Analysis

  • GC-MS Conditions (Example):

    • GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Oven Program:

      • Initial temperature: 60°C, hold for 1 minute

      • Ramp: 10°C/min to 280°C

      • Hold: 5 minutes

    • MS Interface Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan.

4. Data Analysis

  • Follow the same data analysis procedure as described in Protocol 1.

Data Presentation

Quantitative data from validation studies should be summarized in tables for clear comparison.

Table 1: Method Performance for VOC Analysis in Water

AnalyteSpiking Level (µg/L)Average Recovery (%)Relative Standard Deviation (%)Method Detection Limit (MDL) (µg/L)
Analyte A1.0955.20.1
Analyte B1.01024.80.08
Analyte C5.0986.10.2

Table 2: Method Performance for SVOC Analysis in Soil

AnalyteSpiking Level (ng/g)Average Recovery (%)Relative Standard Deviation (%)Method Detection Limit (MDL) (ng/g)
Analyte X10898.50.5
Analyte Y10937.90.4
Analyte Z50919.21.0

Visualizations

Experimental Workflow for Water Analysis

Water_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water Sample (40 mL) Spike Spike with This compound Sample->Spike PT Purge and Trap Spike->PT GCMS GC-MS Analysis PT->GCMS Data Data Acquisition GCMS->Data Quant Quantification Data->Quant

Caption: Workflow for the analysis of volatile compounds in water using an internal standard.

Experimental Workflow for Soil Analysis

Soil_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Extract Cleanup & Concentration cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Soil Sample (10 g) Spike Spike with This compound Sample->Spike Extraction Solvent Extraction Spike->Extraction Cleanup Drying & Concentration Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Data Data Acquisition GCMS->Data Quant Quantification Data->Quant

Caption: Workflow for the analysis of semi-volatile compounds in soil using an internal standard.

Conclusion

While specific, validated methods employing this compound as an internal standard for environmental analysis are not prominent in the literature, its properties make it a suitable candidate for such applications, particularly for the analysis of veratrole and other structurally similar compounds. The protocols and workflows provided here offer a solid foundation for researchers and analytical chemists to develop and validate methods using this compound. As with any analytical method, rigorous validation, including the determination of recovery, precision, accuracy, and detection limits, is essential to ensure reliable and defensible environmental data. The use of deuterated internal standards like this compound is a cornerstone of high-quality quantitative analysis in environmental chemistry.

References

Veratrole-d2-1: A Versatile Building Block for Isotopic Labeling in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Veratrole-d2-1, a deuterated analog of 1,2-dimethoxybenzene, is a crucial building block in modern organic synthesis, particularly for the preparation of isotopically labeled molecules. Its application is of significant interest to researchers in medicinal chemistry, drug discovery, and metabolic studies. The incorporation of deuterium (B1214612) atoms at a specific position on the aromatic ring allows for the synthesis of complex molecules with altered metabolic profiles, enhanced stability, and utility as internal standards for quantitative analysis.

This document provides detailed application notes and protocols for the use of this compound as a synthetic intermediate. It is intended for researchers, scientists, and drug development professionals seeking to leverage the benefits of isotopic labeling in their work.

Applications in the Synthesis of Deuterated Intermediates

This compound serves as a valuable starting material for the synthesis of more complex deuterated building blocks. Through common electrophilic aromatic substitution reactions, functional groups can be introduced onto the deuterated aromatic ring, paving the way for the construction of a wide array of labeled target molecules. Two primary examples of such transformations are the Vilsmeier-Haack formylation and bromination with N-bromosuccinimide (NBS). These reactions provide access to deuterated veratraldehyde and bromoveratrole, respectively, which are key intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

The electron-donating nature of the two methoxy (B1213986) groups in veratrole makes the aromatic ring highly activated towards electrophilic attack, facilitating these transformations under relatively mild conditions. The primary site of substitution is the para position relative to one of the methoxy groups, which is the most electronically enriched and sterically accessible position.

A general workflow for the utilization of this compound as a building block is outlined below:

G cluster_start Starting Material cluster_reactions Electrophilic Aromatic Substitution cluster_products Deuterated Intermediates cluster_applications Further Synthesis This compound This compound Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction This compound->Vilsmeier-Haack Reaction POCl3, DMF Bromination Bromination This compound->Bromination NBS, Solvent Veratraldehyde-d2 Veratraldehyde-d2 Vilsmeier-Haack Reaction->Veratraldehyde-d2 4-Bromoveratrole-d2 4-Bromoveratrole-d2 Bromination->4-Bromoveratrole-d2 Pharmaceuticals Pharmaceuticals Veratraldehyde-d2->Pharmaceuticals Metabolic Probes Metabolic Probes Veratraldehyde-d2->Metabolic Probes Internal Standards Internal Standards Veratraldehyde-d2->Internal Standards 4-Bromoveratrole-d2->Pharmaceuticals 4-Bromoveratrole-d2->Metabolic Probes 4-Bromoveratrole-d2->Internal Standards

This compound + Vilsmeier Reagent -> Veratraldehyde-d2

This compound + NBS -> 4-Bromoveratrole-d2

Application Notes and Protocols: Stable Isotope Labeling Studies with Veratrole-d2-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratrole (1,2-dimethoxybenzene) is an aromatic compound found in various natural sources and is a key building block in the synthesis of more complex molecules.[1][2] In drug development, understanding the metabolic fate of veratrole-containing moieties is crucial. Veratrole undergoes metabolism, primarily through O-demethylation, which is catalyzed by cytochrome P450 (CYP450) enzymes.[3] This process can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules.[4][5] Veratrole-d2-1, a deuterated analog of veratrole, serves as an invaluable tool in these studies. The substitution of hydrogen with deuterium (B1214612) at a specific position allows for the investigation of metabolic pathways and the quantification of kinetic isotope effects (KIEs), providing insights into reaction mechanisms.[6]

These application notes provide a detailed protocol for an in vitro metabolism study of this compound using rat liver microsomes to investigate the kinetic isotope effect on its demethylation.

Application: Investigating the Kinetic Isotope Effect on Veratrole Demethylation

Objective: To determine the kinetic isotope effect of deuterium substitution on the rate of cytochrome P450-mediated O-demethylation of veratrole. This is achieved by comparing the metabolic rates of this compound and unlabeled veratrole in a rat liver microsome model.

Principle: The C-H bond is weaker than the C-D bond. In a rate-determining step involving the cleavage of this bond, a slower reaction rate is expected for the deuterated compound. This phenomenon, known as the kinetic isotope effect, can provide evidence for the mechanism of the enzymatic reaction.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data that could be obtained from an in vitro metabolism study comparing Veratrole and this compound. This data illustrates the expected kinetic isotope effect.

Table 1: In Vitro Metabolic Stability of Veratrole and this compound in Rat Liver Microsomes

Time (min)Mean % Veratrole RemainingStd. Dev.Mean % this compound RemainingStd. Dev.
0100.00.0100.00.0
585.23.192.52.8
1560.14.578.93.9
3035.83.862.34.1
6012.52.138.73.5

Table 2: Formation of Metabolites (Guaiacol and Guaiacol-d2) from Veratrole and this compound

Time (min)Mean Guaiacol Concentration (µM)Std. Dev.Mean Guaiacol-d2 Concentration (µM)Std. Dev.
00.000.000.000.00
50.150.020.080.01
150.400.050.210.03
300.640.070.380.04
600.880.090.610.06

Experimental Protocols

Protocol 1: In Vitro Metabolism of Veratrole and this compound using Rat Liver Microsomes

1. Materials:

  • Veratrole and this compound

  • Rat Liver Microsomes (RLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Internal Standard (IS) solution (e.g., a structurally similar compound not found in the matrix)

  • 96-well plates

  • Incubator shaker

2. Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of Veratrole and this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer (pH 7.4).

    • Add the substrate (Veratrole or this compound) to achieve the desired final concentration (e.g., 1 µM).

    • Add rat liver microsomes to a final concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of the Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • Incubate the plate at 37°C with constant shaking.

  • Termination of the Reaction:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis for the Quantification of Veratrole, this compound, and their Metabolites

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the analytes (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Veratrole: Precursor ion > Product ion

    • This compound: Precursor ion > Product ion

    • Guaiacol: Precursor ion > Product ion

    • Guaiacol-d2: Precursor ion > Product ion

    • Internal Standard: Precursor ion > Product ion

    • Note: Specific m/z values for precursor and product ions need to be determined experimentally.

4. Data Analysis:

  • Quantify the peak areas of the parent compounds and their metabolites relative to the internal standard.

  • Calculate the percentage of the parent compound remaining at each time point.

  • Determine the rate of metabolite formation.

Visualizations

Metabolic Pathway of Veratrole

Veratrole Metabolism Veratrole Veratrole Guaiacol Guaiacol Veratrole->Guaiacol CYP450 O-demethylation Catechol Catechol Guaiacol->Catechol CYP450 O-demethylation

Caption: Cytochrome P450-mediated demethylation of Veratrole.

Experimental Workflow for In Vitro Metabolism Study

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixtures (Veratrole/Veratrole-d2-1, RLM, Buffer) B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate at 37°C with shaking C->D E Terminate at Time Points D->E F Protein Precipitation E->F G Centrifugation F->G H LC-MS/MS Analysis G->H I Data Interpretation H->I

References

Troubleshooting & Optimization

Technical Support Center: Veratrole-d2-1 Isotopic Purity Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Veratrole-d2-1. The following information addresses common isotopic purity issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium (B1214612) labels located?

This compound is a deuterated form of Veratrole (1,2-dimethoxybenzene). While the exact position of the deuterium labels should always be confirmed by consulting the Certificate of Analysis (CoA) from your supplier, a common labeling pattern for a "-d2" variant of this molecule involves the deuteration of one of the methyl groups in a methoxy (B1213986) substituent.

dot

Caption: Assumed chemical structure of this compound.

Q2: What are the most common isotopic purity issues with deuterated compounds like this compound?

The most frequently encountered issues include:

  • Isotopic Exchange (Back-Exchange): The loss of deuterium atoms and their replacement with hydrogen from the surrounding environment.[1][2]

  • Presence of Unlabeled Analyte: The deuterated standard may contain a small percentage of the non-deuterated veratrole.

  • Partially Labeled Species: The presence of d1-veratrole alongside the desired d2-veratrole.

Q3: Can the deuterium atoms on the methoxy group of this compound exchange with hydrogen?

Deuterium atoms on a methoxy group (-OCD₂H) are generally stable. However, under certain conditions, such as exposure to strong acids, bases, or high temperatures, back-exchange can occur.[1][3] It is crucial to use neutral or mildly acidic/basic conditions where possible and to avoid high temperatures during sample preparation and storage.

Q4: How can I determine the isotopic purity of my this compound standard?

The primary analytical methods for determining isotopic purity are:

  • High-Resolution Mass Spectrometry (HRMS): This technique can distinguish between different isotopologues (d0, d1, d2) based on their precise mass-to-charge ratios.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect and quantify residual non-deuterated sites, while ²H NMR can directly observe the deuterium signals.[4][6]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Symptom: Your quantitative results for veratrole are inconsistent and inaccurate despite using this compound as an internal standard.

Possible Causes:

  • Differential Matrix Effects: The analyte and the internal standard experience different levels of ion suppression or enhancement from the sample matrix.[2][7]

  • Isotopic Instability: Back-exchange of deuterium for hydrogen is occurring.[1]

  • Impurity in the Standard: The internal standard contains a significant amount of unlabeled veratrole.

Troubleshooting Workflow:

dot

start Inaccurate/Inconsistent Results check_matrix Evaluate Matrix Effects (Post-Extraction Spike Experiment) start->check_matrix check_stability Assess Isotopic Stability (Incubate in sample matrix at different pH/temperatures) check_matrix->check_stability No differential effects reoptimize_extraction Re-optimize Sample Extraction check_matrix->reoptimize_extraction Differential effects observed check_purity Verify Standard Purity (Analyze a neat solution of the IS) check_stability->check_purity Stable adjust_conditions Adjust pH and Temperature (Use milder conditions) check_stability->adjust_conditions Instability detected new_standard Source a New Standard (Higher isotopic purity) check_purity->new_standard Significant d0 impurity end Accurate Quantification check_purity->end Purity acceptable reoptimize_extraction->end adjust_conditions->end new_standard->end

Caption: Troubleshooting workflow for inaccurate quantification.

Issue 2: Unexpected Peaks in Mass Spectrometry Analysis

Symptom: When analyzing your this compound standard, you observe peaks corresponding to unlabeled (d0) or partially labeled (d1) veratrole.

Possible Causes:

  • Incomplete Deuteration During Synthesis: The manufacturing process did not achieve 100% deuteration.

  • Isotopic Exchange: Deuterium atoms are being replaced by hydrogen during sample handling or analysis.[1]

Troubleshooting Steps:

  • Analyze a Fresh Standard: Prepare a fresh solution of the this compound standard in a non-protic, aprotic solvent (e.g., acetonitrile) and analyze it immediately by HRMS. This will give you a baseline isotopic distribution.

  • Investigate Solvent Effects: Prepare solutions of the standard in the solvents used in your experimental workflow (e.g., methanol, water, buffers) and incubate them for a period representative of your sample preparation time. Analyze these solutions to see if the isotopic distribution has changed.

  • Evaluate pH and Temperature Effects: If your protocol involves acidic or basic conditions, or elevated temperatures, test the stability of the standard under these conditions.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This experiment helps determine if components in your sample matrix are affecting the ionization of veratrole and this compound differently.[2]

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Veratrole and this compound in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with Veratrole and this compound.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with Veratrole and this compound before the extraction process.

  • Analyze the Samples: Inject all three sets into your LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Data Interpretation:

CompoundPeak Area (Neat Solution)Peak Area (Post-Spike)Matrix Effect (%)
Veratrole1,500,000900,00060.0% (Suppression)
This compound1,550,0001,240,00080.0% (Suppression)

In this example, Veratrole experiences more significant ion suppression than its deuterated internal standard, which would lead to an overestimation of the analyte concentration.

Protocol 2: Assessing the Purity of the Deuterated Internal Standard

This protocol helps to determine if the this compound internal standard is contributing to the signal of the unlabeled analyte.[2]

Procedure:

  • Prepare a Blank Sample: Use a matrix sample that is known to not contain any veratrole.

  • Spike with Internal Standard: Add this compound at the same concentration used in your assay.

  • Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled veratrole.

  • Evaluate the Response: The response for the unlabeled analyte should be negligible. A significant peak indicates that your internal standard is contaminated with the non-deuterated form.

dot

start Assess IS Purity prep_blank Prepare Blank Matrix Sample start->prep_blank spike_is Spike with this compound prep_blank->spike_is analyze LC-MS/MS Analysis (Monitor for unlabeled Veratrole) spike_is->analyze evaluate Evaluate Response for d0 Veratrole analyze->evaluate impurity Significant d0 Peak? (>LLOQ) evaluate->impurity high_impurity High Impurity in IS. Consider new standard or data correction. impurity->high_impurity Yes low_impurity IS Purity Acceptable. impurity->low_impurity No

Caption: Workflow for assessing internal standard purity.

Summary of Key Analytical Parameters

ParameterAnalytical TechniquePurposeCommon Acceptance Criteria
Isotopic Purity HRMS, NMRTo determine the percentage of the desired deuterated species (d2) and identify impurities (d0, d1).[4][5][6]Isotopic enrichment should be ≥98%.[7]
Chemical Purity HPLC-UV, GC-FIDTo identify and quantify any non-veratrole related impurities.>98%[8]
Contribution to Analyte Signal LC-MS/MSTo ensure the internal standard does not artificially inflate the analyte signal.Response of unlabeled analyte in a blank spiked with IS should be <20% of the LLOQ response.[2]

References

Technical Support Center: Synthesis of Veratrole-d2-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the synthesis yield of Veratrole-d2-1 (1,2-Dimethoxybenzene-d2-1). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized through hydrogen-deuterium (H-D) exchange reactions on veratrole. Common methods include:

  • Acid or Base-Catalyzed H-D Exchange: This involves reacting veratrole with a deuterium (B1214612) source, such as deuterium oxide (D₂O), in the presence of an acid or base catalyst.

  • Metal-Catalyzed H-D Exchange: Transition metal catalysts, such as those based on iridium, ruthenium, or palladium, can facilitate the exchange of aromatic protons with deuterium from a deuterium source.[1][2][3]

  • Reductive Deuteration: While less direct for this specific molecule, related deuterated aromatic compounds can be synthesized via the reduction of a suitable precursor with a deuterium source.[4]

Q2: What is the most common deuterium source for the synthesis of this compound?

A2: Deuterium oxide (D₂O) is the most common and cost-effective deuterium source for the synthesis of this compound through H-D exchange reactions.[3][4][5] Deuterium gas (D₂) can also be used, particularly in reductive deuteration methods or specific catalytic systems.

Q3: How can I determine the percentage of deuterium incorporation in my product?

A3: The percentage of deuterium incorporation can be determined using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the reduction or disappearance of the proton signal at the deuterated position. ²H NMR directly detects the deuterium nucleus.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can distinguish between the deuterated and non-deuterated isotopologues based on their mass-to-charge ratio.

Q4: What are the common impurities I might encounter in the synthesis of this compound?

A4: Common impurities include:

  • Under-deuterated Veratrole: Starting material that has not undergone H-D exchange.

  • Over-deuterated Veratrole: Veratrole with more than the desired number of deuterium atoms.

  • Isotopomers: Molecules with deuterium at different positions on the aromatic ring.

  • H/D Scrambling: The undesired exchange of hydrogen and deuterium atoms at various positions on the molecule.

  • Standard Organic Impurities: Residual solvents, reagents, and by-products from the reaction.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Symptom Potential Cause Recommended Solution
Low Deuterium Incorporation Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by NMR or MS to determine the optimal conditions.
Inactive or insufficient catalyst.Ensure the catalyst is active and used in the correct loading. For metal catalysts, ensure they are not poisoned. Consider screening different catalysts.[1][2]
Insufficient amount of deuterium source.Use a larger excess of the deuterium source (e.g., D₂O).
H/D Scrambling or Poor Regioselectivity Reaction conditions are too harsh.Lower the reaction temperature or use a milder catalyst.
The chosen catalyst is not selective.Screen different catalysts known for high regioselectivity in H-D exchange of aromatic compounds. Iridium-based catalysts are often used for directed ortho-deuteration.[1][6]
Product Degradation The reaction conditions are too harsh for the substrate.Use milder reaction conditions (lower temperature, less reactive catalyst).
Presence of oxygen or water (for air/moisture sensitive reactions).Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Inconsistent Yields Variability in reagent quality.Use high-purity starting materials and reagents. Ensure the deuterium source has a high isotopic purity.
Inconsistent reaction setup and procedure.Standardize the experimental protocol, including reaction time, temperature, and reagent addition.

Data Presentation

Table 1: Effect of Catalyst on Deuterium Incorporation in a Model Aromatic Ether

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Deuterium Incorporation (%)
[Ir(cod)(NHC)Cl]2.51001685
[Ru(p-cymene)Cl₂]₂51202472
Pd/C101504865

Note: Data is representative and based on deuteration of analogous aromatic ethers. Actual results for this compound may vary.

Table 2: Influence of Reaction Time and Temperature on Deuterium Incorporation

CatalystTemperature (°C)Time (h)Deuterium Incorporation (%)
[Ir(cod)(NHC)Cl]801265
[Ir(cod)(NHC)Cl]1001685
[Ir(cod)(NHC)Cl]1201688
[Ir(cod)(NHC)Cl]1002492

Note: Data is representative and based on deuteration of analogous aromatic ethers. Actual results for this compound may vary.

Experimental Protocols

Key Experiment: Iridium-Catalyzed H-D Exchange of Veratrole

This protocol describes a general method for the deuteration of veratrole using an iridium catalyst and D₂O as the deuterium source.

Materials:

  • Veratrole

  • [Ir(cod)(NHC)Cl] (NHC = N-heterocyclic carbene) catalyst

  • Deuterium oxide (D₂O, 99.8% D)

  • Anhydrous solvent (e.g., THF or 1,4-dioxane)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add veratrole (1.0 mmol), the iridium catalyst (0.025 mmol, 2.5 mol%), and a magnetic stir bar.

  • Add the anhydrous solvent (5 mL) to dissolve the solids.

  • Add deuterium oxide (5.0 mmol, 5.0 equivalents) to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR or GC-MS to determine the extent of deuterium incorporation.

  • Once the desired level of deuteration is achieved (typically after 16-24 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding H₂O (10 mL).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Mandatory Visualization

Synthesis_Pathway Synthesis Pathway of this compound Veratrole Veratrole Reaction H-D Exchange Reaction Veratrole->Reaction D2O D2O (Deuterium Source) D2O->Reaction Catalyst Iridium Catalyst Catalyst->Reaction Product This compound Reaction->Product Byproduct HDO Reaction->Byproduct

Caption: Synthesis pathway for this compound via H-D exchange.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis Start Low Yield or Purity Check_Deuteration Low Deuterium Incorporation? Start->Check_Deuteration Increase_Conditions Increase Time/Temp/D2O Check_Deuteration->Increase_Conditions Yes Check_Purity Presence of Impurities? Check_Deuteration->Check_Purity No Increase_Conditions->Check_Deuteration Change_Catalyst Change Catalyst/Loading Increase_Conditions->Change_Catalyst Still Low Change_Catalyst->Check_Deuteration Optimize_Purification Optimize Purification Check_Purity->Optimize_Purification Yes Check_Scrambling H/D Scrambling? Check_Purity->Check_Scrambling No End Successful Synthesis Optimize_Purification->End Milder_Conditions Use Milder Conditions Milder_Conditions->Check_Deuteration Check_Scrambling->Milder_Conditions Yes Check_Scrambling->End No

Caption: Troubleshooting workflow for this compound synthesis.

Logical_Relationships Logical Relationships in this compound Synthesis Yield Yield & Purity Temp Temperature Temp->Yield Increases (to a point) Side_Reactions Side Reactions Temp->Side_Reactions Increases Time Reaction Time Time->Yield Increases Catalyst Catalyst Activity Catalyst->Yield Increases D2O_Conc D2O Concentration D2O_Conc->Yield Increases Selectivity Regioselectivity Selectivity->Yield Impacts Purity Catalyst_Type Catalyst Type Catalyst_Type->Selectivity Determines Side_Reactions->Yield Decreases

Caption: Key parameter relationships in this compound synthesis.

References

Veratrole-d2-1 Stability in Solution: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Veratrole-d2-1 in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for neat this compound?

A1: this compound, as a combustible liquid, should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] It is crucial to keep it away from heat, sparks, open flames, and other sources of ignition.[1] The product should also be stored away from incompatible materials such as strong oxidizing agents and strong acids.[1][3] For general laboratory use, storage at room temperature is acceptable.[1]

Q2: How should I store stock solutions of this compound?

A2: For prepared stock solutions, it is recommended to aliquot the solution to prevent repeated freeze-thaw cycles.[4] For long-term stability, stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.[4] One user in a forum suggested that preparing individual deuterated standard stock solutions in a solvent like methanol (B129727) and storing them at 4°C is a viable option.[5]

Q3: In which solvents is this compound soluble?

A3: Veratrole, the non-deuterated analogue, is slightly soluble in water.[6] For research applications, it can be dissolved in organic solvents such as DMSO and corn oil.[4] MedChemExpress provides specific protocols for dissolving veratrole in a mixture of DMSO, PEG300, Tween-80, and saline, or a mixture of DMSO and SBE-β-CD in saline to achieve a concentration of at least 2.5 mg/mL.[4]

Q4: Is this compound stable in solution?

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not detailed, thermal decomposition of veratrole can release irritating gases and vapors, including carbon monoxide and carbon dioxide.[3] In biological systems, veratrole can be demethylated by enzymes like cytochrome P-450.[9][10][11] It is plausible that this compound could undergo similar enzymatic degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in stock solution upon storage The solvent may not be optimal for the storage temperature, or the concentration may be too high.If precipitation occurs, gentle heating and/or sonication can be used to redissolve the compound.[4] Consider preparing a more dilute stock solution or using a different solvent system. For long-term storage, ensure the chosen solvent is suitable for the storage temperature (e.g., -20°C or -80°C).
Inconsistent analytical results over time The compound may be degrading in the chosen solvent or under the experimental conditions.It is advisable to prepare fresh solutions for critical experiments. If using a stored solution, perform a quality control check (e.g., by NMR or LC-MS) to confirm the integrity and concentration of this compound before use.
Loss of deuterium (B1214612) label The deuterium on the aromatic ring is generally stable. However, extreme pH or temperature conditions, or the presence of certain catalysts, could potentially facilitate H/D exchange.Avoid harsh chemical conditions if the integrity of the deuterium label is critical. The stability of the label under your specific experimental conditions can be verified by mass spectrometry.

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Specific Solvent

This protocol provides a framework for researchers to determine the stability of this compound in their chosen solvent system under various conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).

2. Sample Preparation:

  • Aliquot the stock solution into multiple vials to be stored under different conditions (e.g., room temperature, 4°C, -20°C).

  • For each storage condition, prepare separate sets of samples to be exposed to light and protected from light (e.g., by wrapping vials in aluminum foil).

3. Time-Point Analysis:

  • At designated time points (e.g., 0, 24, 48, 72 hours, and 1 week), take a sample from each storage condition.

  • Analyze the samples immediately using a suitable analytical method such as LC-MS or GC-MS to determine the concentration of this compound.

4. Data Analysis:

  • Compare the concentration of this compound at each time point to the initial concentration (time 0).

  • Plot the concentration versus time for each condition to determine the degradation rate.

5. Quantitative Data Presentation:

Below is an example table for recording stability data.

Storage ConditionLight ExposureTime PointConcentration (µg/mL)% Remaining
Room TemperatureYes0 hr100.0100.0
24 hr98.598.5
72 hr95.295.2
Room TemperatureNo0 hr100.0100.0
24 hr99.899.8
72 hr99.199.1
4°CNo0 hr100.0100.0
1 week99.999.9
-20°CNo0 hr100.0100.0
1 month100.1100.1

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (this compound in Solvent) Aliquoting Aliquot into Vials Stock_Solution->Aliquoting RT_Light Room Temp (Light) Aliquoting->RT_Light RT_Dark Room Temp (Dark) Aliquoting->RT_Dark Fridge 4°C (Dark) Aliquoting->Fridge Freezer -20°C (Dark) Aliquoting->Freezer Time_Points Time Points (0, 24h, 72h, 1w) RT_Light->Time_Points RT_Dark->Time_Points Fridge->Time_Points Freezer->Time_Points Analytical_Method LC-MS / GC-MS Analysis Time_Points->Analytical_Method Data_Evaluation Data Evaluation (% Degradation) Analytical_Method->Data_Evaluation

Caption: Workflow for assessing the stability of this compound in solution.

Degradation_Pathway Veratrole_d2_1 This compound (1,2-Dimethoxybenzene-d2-1) Guaiacol_d2 Guaiacol-d2 (2-Methoxyphenol-d2) Veratrole_d2_1->Guaiacol_d2 Demethylation (e.g., Cytochrome P-450) Catechol_d2 Catechol-d2 Guaiacol_d2->Catechol_d2 Demethylation

Caption: Potential enzymatic degradation pathway of this compound.

References

Technical Support Center: Troubleshooting Veratrole-d2-1 Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the mass spectrometric analysis of Veratrole-d2-1.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal intensity for this compound?

Low signal intensity for this compound can stem from several factors, including suboptimal instrument settings, issues with the deuterated internal standard itself, or challenging sample matrix effects. Key areas to investigate are the ionization source parameters, the stability and purity of the standard, and potential chromatographic issues that can lead to signal suppression.

Q2: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is better for this compound?

The choice between ESI and APCI depends on the specific liquid chromatography (LC) conditions and the sample matrix. Generally, APCI is well-suited for less polar, thermally stable compounds of lower molecular weight, which describes veratrole.[1] ESI is typically better for more polar or ionizable compounds.[2][3] For Veratrole, a relatively non-polar aromatic ether, APCI may provide more efficient ionization and thus higher signal intensity. However, it is always recommended to test both ionization modes during method development to determine the optimal choice for your specific experimental conditions.

Q3: My this compound peak is showing up earlier than the unlabeled veratrole. Is this normal?

Yes, this is a well-documented phenomenon known as the "deuterium isotope effect." In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. While this is normal, a significant separation can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, ultimately affecting the accuracy of quantification. If the separation is problematic, optimizing the chromatographic method to improve co-elution is recommended.

Q4: I am observing a signal for the unlabeled veratrole in my this compound standard. What could be the cause?

This can be due to two main reasons:

  • Isotopic Impurity: The deuterated standard may contain a small amount of the unlabeled analyte from its synthesis.

  • Isotopic Exchange: The deuterium (B1214612) atoms on the this compound molecule may be exchanging with hydrogen atoms from the solvent or sample matrix. This is more likely to occur if the deuterium labels are in chemically labile positions or under acidic or basic conditions.

Troubleshooting Guides

Issue 1: Weak or No Signal for this compound

If you are observing a weak signal or no signal at all for this compound, follow these troubleshooting steps:

Troubleshooting Workflow for Weak or No Signal

start Start: Weak or No Signal check_infusion Direct Infusion Analysis start->check_infusion check_lc Investigate LC Conditions start->check_lc Signal Present but Weak in LC-MS check_source Optimize Ion Source Parameters check_infusion->check_source Signal Present check_standard Verify Standard Integrity check_infusion->check_standard No Signal solution_source Solution: Adjust Source Settings (e.g., Temperature, Gas Flow, Voltage) check_source->solution_source solution_standard Solution: Prepare Fresh Standard check_standard->solution_standard check_matrix Assess Matrix Effects check_lc->check_matrix solution_lc Solution: Optimize Chromatography (e.g., Gradient, Mobile Phase) check_lc->solution_lc solution_matrix Solution: Improve Sample Cleanup check_matrix->solution_matrix start Inaccurate Quantitative Results check_coelution Verify Analyte and IS Co-elution start->check_coelution check_purity Assess IS Purity start->check_purity check_stability Evaluate IS Stability (Isotopic Exchange) start->check_stability check_matrix Investigate Differential Matrix Effects check_coelution->check_matrix solution_chromatography Adjust Chromatography check_coelution->solution_chromatography solution_purity Use High Purity IS check_purity->solution_purity solution_stability Modify pH/Solvent check_stability->solution_stability solution_cleanup Improve Sample Cleanup check_matrix->solution_cleanup

References

Technical Support Center: Matrix Effects with Veratrole-d2-1 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects when using Veratrole-d2-1 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect, and how can it affect my results?

A matrix effect is the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to either a decrease in signal, known as ion suppression, or an increase in signal, termed ion enhancement.[2][3] These effects can significantly compromise the accuracy, precision, and sensitivity of analytical methods.[3] In complex matrices, such as biological fluids, food products, or environmental samples, components like salts, lipids, and proteins are common culprits.[3]

Q2: How does this compound, as a deuterated internal standard, help mitigate matrix effects?

Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are the preferred choice for compensating for matrix effects. Since this compound is chemically almost identical to the unlabeled veratrole and structurally similar to other volatile phenols like guaiacol, it co-elutes and experiences similar ionization suppression or enhancement as the analytes of interest. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.

Q3: Can this compound completely eliminate issues related to matrix effects?

While highly effective, deuterated internal standards like this compound may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.

Troubleshooting Guides

Problem 1: Poor reproducibility of the analyte/Veratrole-d2-1 area ratio.

Poor reproducibility of the peak area ratio between your target analyte and this compound is a common indicator of inconsistent matrix effects or other experimental variabilities.

Troubleshooting Steps:

  • Verify Co-elution: Ensure that the analyte and this compound are co-eluting. A slight shift in retention time due to the deuterium (B1214612) isotope effect can expose them to different matrix components.

  • Assess Matrix Effects from Different Lots: Prepare samples using at least six different lots of blank matrix to determine if the variability is matrix-dependent.

  • Optimize Sample Preparation: Enhance cleanup procedures to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.

  • Chromatographic Optimization: Modify the chromatographic method (e.g., gradient, column chemistry) to separate the analyte and internal standard from the matrix interferences.

  • Check for Contamination: Ensure that no contamination is being introduced from solvents, vials, or the instrument itself.

Problem 2: The analyte and this compound do not co-elute.

A separation between the analyte and this compound peaks can lead to differential matrix effects, compromising the reliability of your results.

Troubleshooting Steps:

  • Adjust Mobile Phase Composition: Modifying the organic solvent or buffer composition can alter the selectivity and potentially improve co-elution.

  • Modify Gradient Profile: A shallower gradient can sometimes improve the resolution and co-elution of closely related compounds.

  • Change Analytical Column: Switching to a column with a different stationary phase chemistry (e.g., C18 to a phenyl-hexyl) can alter the retention characteristics.

  • Evaluate Temperature: Adjusting the column temperature can influence retention times and peak shapes.

Problem 3: Unexpectedly high or low analyte concentrations.

Inaccurate quantification can stem from several sources, including differential matrix effects and issues with the internal standard itself.

Troubleshooting Steps:

  • Investigate Differential Matrix Effects: Perform a matrix effect experiment (detailed below) to determine if the analyte and this compound are affected differently by the matrix.

  • Verify Internal Standard Concentration: An error in the preparation of the this compound spiking solution will lead to a systematic bias in the calculated analyte concentrations. Carefully reprepare the internal standard solution and verify its concentration.

  • Check for Isotopic Purity: Ensure the this compound has high isotopic purity and is free from unlabeled analyte, which would artificially inflate the analyte response.

  • Assess for Isotopic Exchange: The loss of deuterium atoms and their replacement with hydrogen from the surrounding environment can affect quantification. This is more likely if the deuterium labels are on heteroatoms or in acidic/basic conditions.

  • Evaluate Extraction Recovery: Determine if there are significant differences in the extraction efficiency between the analyte and this compound.

Experimental Protocols

Protocol for Evaluating Matrix Effects

This experiment is designed to quantify the extent of ion suppression or enhancement.

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Prepare a solution of the analyte and this compound in a clean solvent (e.g., methanol, acetonitrile) at a known concentration.

  • Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and this compound into the extracted matrix at the same concentration as Set A.

  • Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix before the extraction process at the same concentration as Set A.

2. Analyze the Samples:

Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and this compound.

3. Calculate Matrix Effect (ME) and Recovery (RE):

  • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100

    • An ME of 100% indicates no matrix effect.

    • An ME < 100% indicates ion suppression.

    • An ME > 100% indicates ion enhancement.

  • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

Data Presentation

Table 1: Hypothetical Data for Matrix Effect Evaluation

Sample SetAnalyte Peak AreaThis compound Peak Area
Set A (Neat) 1,250,0001,350,000
Set B (Post-Spike) 850,000910,000
Set C (Pre-Spike) 780,000835,000

Table 2: Calculated Matrix Effect and Recovery

ParameterCalculationResultInterpretation
Analyte ME (%) (850,000 / 1,250,000) * 10068%Significant Ion Suppression
IS ME (%) (910,000 / 1,350,000) * 10067.4%Significant Ion Suppression
Analyte Recovery (%) (780,000 / 850,000) * 10091.8%Good Recovery
IS Recovery (%) (835,000 / 910,000) * 10091.8%Good Recovery
IS-Normalized ME (Analyte ME / IS ME)1.01Excellent Compensation

Visualizations

Matrix_Effect_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Set A (Neat Solution) LCMS LC-MS/MS Analysis A->LCMS B Set B (Post-Extraction Spike) B->LCMS C Set C (Pre-Extraction Spike) C->LCMS Calc Calculate: - Matrix Effect (ME) - Recovery (RE) - IS-Normalized ME LCMS->Calc

Workflow for Matrix Effect Evaluation.

Troubleshooting_Tree Start Poor Analyte/IS Ratio Reproducibility CheckCoelution Check Analyte and IS Co-elution Start->CheckCoelution Coeluting Are they co-eluting? CheckCoelution->Coeluting OptimizeChrom Optimize Chromatography: - Gradient - Column - Temperature Coeluting->OptimizeChrom No InvestigateMatrix Investigate Differential Matrix Effects Coeluting->InvestigateMatrix Yes OptimizeChrom->CheckCoelution MatrixLots Test with Multiple Matrix Lots InvestigateMatrix->MatrixLots OptimizeSamplePrep Optimize Sample Prep: - SPE - LLE MatrixLots->OptimizeSamplePrep CheckIS Verify IS Concentration and Purity OptimizeSamplePrep->CheckIS End Problem Resolved CheckIS->End

Troubleshooting Decision Tree.

References

Technical Support Center: Optimizing LC-MS for Veratrole-d2-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for Veratrole-d2-1.

Frequently Asked Questions (FAQs)

Q1: What are the initial LC-MS parameters I should consider for this compound analysis?

A1: For initial method development for this compound, a logical starting point is a reverse-phase liquid chromatography setup coupled with a mass spectrometer. Veratrole (1,2-dimethoxybenzene) is a relatively non-polar small molecule, which will influence the choice of ionization technique.

A recommended starting point for LC parameters would involve a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, both containing a small amount of formic acid (e.g., 0.1%) to aid in protonation. A gradient elution from a lower to a higher concentration of acetonitrile is typically effective.

For the MS parameters, electrospray ionization (ESI) in positive ion mode is a common starting point for many small molecules. However, for less polar compounds like veratrole, Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) might provide better sensitivity.[1][2][3][4] It is advisable to test different ionization sources if available.

Q2: I am not getting a good signal for this compound with ESI. What should I try?

A2: Low sensitivity for relatively non-polar, small molecules like veratrole with ESI is a common issue.[1] Here are several troubleshooting steps:

  • Switch Ionization Source: If available, try APCI or APPI. APCI is generally more suitable for less polar and thermally stable small molecules.[1][3][5]

  • Optimize ESI Source Parameters:

    • Increase Drying Gas Temperature and Flow: This can enhance desolvation of the ESI droplets.

    • Adjust Nebulizer Gas Pressure: Fine-tuning the nebulizer gas can lead to a more stable spray and better ionization.

    • Optimize Capillary Voltage: While higher voltages can increase signal, excessively high voltages can cause in-source fragmentation. A voltage ramp experiment can identify the optimal setting.

  • Mobile Phase Modification: The composition of your mobile phase significantly impacts ESI efficiency.

    • Ensure the presence of a proton source, like 0.1% formic acid, in the mobile phase for positive ion mode.

    • Consider adding a small amount of a solvent with a lower surface tension, like isopropanol, post-column to improve spray formation.

Q3: My this compound peak is showing a different retention time compared to the unlabeled Veratrole. Why is this happening and how can I address it?

A3: A shift in retention time between a deuterated internal standard and its unlabeled analyte is a known phenomenon called the "deuterium isotope effect". This typically results in the deuterated compound eluting slightly earlier from a reverse-phase column. The magnitude of this shift depends on the number and location of the deuterium (B1214612) atoms.

To address this, ensure that your integration parameters are set correctly to individually quantify both the labeled and unlabeled compounds. If the shift is significant and causes issues with co-elution from other matrix components, you may need to adjust your chromatographic gradient to improve separation. This can be achieved by slowing down the gradient ramp rate around the elution time of the analytes.

Q4: What are the expected mass transitions for this compound in MS/MS analysis?

A4: To determine the mass transitions for this compound, we first need to consider the fragmentation of unlabeled veratrole. The molecular weight of veratrole (C8H10O2) is approximately 138.16 g/mol .[6] In positive ion mode, the protonated molecule [M+H]+ will have an m/z of approximately 139.17. For this compound, with two deuterium atoms, the molecular weight will be approximately 140.17 g/mol , and the [M+H]+ ion will be at m/z 141.18.

The fragmentation of protonated veratrole likely involves the loss of a methyl group (-CH3, 15 Da) or formaldehyde (B43269) (-CH2O, 30 Da). Therefore, for this compound, you would expect to see product ions corresponding to these losses. A good starting point for Multiple Reaction Monitoring (MRM) would be to monitor the transition from the precursor ion (m/z 141.2) to the most abundant and stable product ions. It is crucial to perform a product ion scan of this compound to confirm the exact masses of the fragment ions and then optimize the collision energy for each transition.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and solutions?

  • Answer:

    • Cause: Secondary interactions with the stationary phase, often due to active silanol (B1196071) groups.

    • Solution:

      • Mobile Phase pH: Ensure the mobile phase pH is appropriate for your analyte and column. The addition of 0.1% formic acid usually helps in protonating the analyte and minimizing silanol interactions.

      • Column Choice: Consider using a column with end-capping or a different stationary phase chemistry.

      • Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.

    • Cause: Extra-column band broadening.

    • Solution:

      • Tubing: Use tubing with the smallest possible internal diameter and length between the injector, column, and detector.

      • Fittings: Ensure all fittings are properly connected and there are no dead volumes.

Issue 2: High Background Noise or Matrix Effects
  • Question: I am observing a high background signal and suspect matrix effects are suppressing the ionization of this compound. How can I mitigate this?

  • Answer:

    • Cause: Co-eluting matrix components competing for ionization.

    • Solution:

      • Improve Chromatographic Separation: Modify your LC gradient to better separate this compound from interfering compounds. A shallower gradient can improve resolution.

      • Sample Preparation: Implement a more rigorous sample clean-up procedure. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove many matrix components.[7]

      • Dilution: A simple "dilute-and-shoot" approach can sometimes reduce matrix effects to an acceptable level.

      • Change Ionization Source: As mentioned earlier, APCI can be less susceptible to matrix effects than ESI for certain compounds.[2][4]

Experimental Protocols

Protocol 1: Initial LC-MS/MS Method Development for this compound
  • Standard Preparation: Prepare a 1 µg/mL stock solution of this compound in methanol.

  • Liquid Chromatography:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a 5-minute linear gradient from 10% to 90% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Positive Ion Mode):

    • Ionization Source: ESI (and APCI if available).

    • Scan Mode: Full Scan (m/z 50-200) to identify the [M+H]+ ion of this compound (expected at m/z ~141.2).

    • Source Parameters (Starting Point):

      • Capillary Voltage (ESI): 3.5 kV

      • Drying Gas Temperature: 300 °C

      • Drying Gas Flow: 8 L/min

      • Nebulizer Pressure: 35 psi

  • MS/MS Parameter Optimization:

    • Perform a product ion scan by infusing the this compound standard directly into the mass spectrometer or by injecting it onto the LC system.

    • Select the [M+H]+ ion (m/z ~141.2) as the precursor for fragmentation.

    • Identify the most abundant and stable product ions.

    • For each precursor-product ion pair, perform a collision energy optimization experiment to determine the voltage that yields the highest intensity.

Quantitative Data Summary

ParameterRecommended Starting ValueOptimization Range
LC Column C18, 2.1 x 50 mm, 1.8 µmN/A
Mobile Phase A Water + 0.1% Formic AcidN/A
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol can be an alternative
Flow Rate 0.3 mL/min0.2 - 0.5 mL/min
Column Temp. 40 °C30 - 50 °C
Injection Vol. 5 µL1 - 10 µL
Ionization Mode ESI or APCI (Positive)N/A
Capillary Voltage 3.5 kV (ESI)2.5 - 4.5 kV
Drying Gas Temp. 300 °C250 - 400 °C
Collision Energy Analyte Dependent10 - 40 eV

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis prep_std Prepare this compound Standard lc_separation LC Separation (C18 Column) prep_std->lc_separation prep_sample Prepare Sample (e.g., Dilution, Extraction) prep_sample->lc_separation ms_ionization Ionization (ESI or APCI) lc_separation->ms_ionization ms_detection MS Detection (Full Scan / MRM) ms_ionization->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification troubleshooting_logic start Poor Signal for this compound check_ionization Check Ionization Source start->check_ionization optimize_esi Optimize ESI Parameters check_ionization->optimize_esi Using ESI try_apci Switch to APCI/APPI check_ionization->try_apci APCI Available check_chromatography Review Chromatography optimize_esi->check_chromatography No Improvement try_apci->check_chromatography No Improvement success Signal Improved try_apci->success Signal Improved improve_separation Improve LC Separation check_chromatography->improve_separation check_sample_prep Assess Sample Preparation improve_separation->check_sample_prep Still Poor improve_separation->success Separation Better enhance_cleanup Enhance Sample Cleanup check_sample_prep->enhance_cleanup enhance_cleanup->success Matrix Effects Reduced

References

Veratrole-d2-1 peak shape problems in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Veratrole-d2-1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common peak shape problems encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the peak for this compound eluting at a slightly different retention time than its non-deuterated counterpart?

A1: This phenomenon is known as the deuterium (B1214612) isotope effect. The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the physicochemical properties of the molecule. The C-D bond is slightly shorter and less polarizable than the C-H bond, which can result in weaker van der Waals interactions with the stationary phase. In reversed-phase chromatography, deuterated compounds are often slightly less hydrophobic, leading to earlier elution.[1]

Q2: I am observing peak splitting for my this compound standard. What could be the cause?

A2: Peak splitting in the analysis of deuterated compounds can be attributed to the partial separation of molecules with varying numbers of deuterium atoms (isotopologues) or different positional isomers (isotopomers). This separation is a manifestation of the deuterium isotope effect.[1] Other general causes for peak splitting include a blocked frit, voids or contamination in the stationary phase, or a mismatch between the sample solvent and the mobile phase.[2]

Q3: My this compound peak is tailing. What are the common causes?

A3: Peak tailing for this compound can be caused by a variety of factors. Common chemical causes include secondary interactions between the analyte and active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns.[3] Physical causes can include issues with the column, such as column degradation or a collapsed bed, or extra-column effects like dead volume in the system.[3]

Q4: What causes peak fronting in the analysis of this compound?

A4: Peak fronting is often a result of column overload, where too much sample is injected, or the sample concentration is too high.[4] It can also be caused by a mismatch between the sample solvent and the mobile phase, particularly if the sample is dissolved in a solvent that is much stronger than the mobile phase.[4]

Troubleshooting Guides

This section provides systematic guides to address specific peak shape problems you may encounter during the analysis of this compound.

Guide 1: Addressing Peak Tailing

If you are observing peak tailing for this compound, follow this troubleshooting workflow:

G Troubleshooting Peak Tailing for this compound start Peak Tailing Observed check_all_peaks Does tailing affect all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No physical_issue Suspect Physical Issue (Extra-column volume, column void, blocked frit) yes_all->physical_issue chemical_issue Suspect Chemical Interaction (Secondary interactions with stationary phase) no_all->chemical_issue check_connections Check and minimize tubing length. Ensure proper fittings. physical_issue->check_connections flush_column Backflush column. Replace frit if necessary. check_connections->flush_column replace_column Replace column if issue persists. flush_column->replace_column end Peak Shape Improved replace_column->end optimize_mobile_phase Adjust mobile phase pH. Increase buffer concentration. chemical_issue->optimize_mobile_phase use_deactivated_column Use an end-capped or highly deactivated column. optimize_mobile_phase->use_deactivated_column modify_sample_prep Ensure sample is fully dissolved. Consider a different sample solvent. use_deactivated_column->modify_sample_prep modify_sample_prep->end

Caption: Troubleshooting workflow for peak tailing.

Guide 2: Resolving Peak Fronting

Use the following guide if you are experiencing peak fronting with this compound:

G Troubleshooting Peak Fronting for this compound start Peak Fronting Observed check_overload Is column overload a possibility? start->check_overload yes_overload Yes check_overload->yes_overload Yes no_overload No check_overload->no_overload No reduce_load Reduce injection volume or sample concentration. yes_overload->reduce_load check_solvent Is the sample solvent stronger than the mobile phase? no_overload->check_solvent end Peak Shape Improved reduce_load->end yes_solvent Yes check_solvent->yes_solvent Yes no_solvent No check_solvent->no_solvent No match_solvent Prepare sample in mobile phase or a weaker solvent. yes_solvent->match_solvent check_column Inspect column for degradation or collapse. no_solvent->check_column match_solvent->end replace_column Replace column if necessary. check_column->replace_column replace_column->end

Caption: Troubleshooting workflow for peak fronting.

Guide 3: Investigating Peak Splitting

If you observe peak splitting for this compound, this guide can help you identify and resolve the issue.

G Troubleshooting Peak Splitting for this compound start Peak Splitting Observed check_all_peaks Are all peaks splitting? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No system_issue Suspect System-wide Issue yes_all->system_issue analyte_issue Suspect Analyte-Specific Issue no_all->analyte_issue check_frit Check and replace column inlet frit. system_issue->check_frit check_connections Ensure all connections are secure and free of dead volume. check_frit->check_connections end Peak Shape Resolved check_connections->end isotope_effect Consider Deuterium Isotope Effect: Partial separation of isotopologues. analyte_issue->isotope_effect sample_solvent_mismatch Check for sample solvent and mobile phase mismatch. analyte_issue->sample_solvent_mismatch optimize_method Optimize chromatographic conditions (e.g., temperature, mobile phase composition) to minimize separation. isotope_effect->optimize_method optimize_method->end change_solvent Dissolve sample in mobile phase. sample_solvent_mismatch->change_solvent change_solvent->end

Caption: Troubleshooting workflow for peak splitting.

Quantitative Data Summary

The following table summarizes potential quantitative effects on peak shape. Note that specific values can vary significantly based on the chromatographic system and conditions.

ParameterIdeal ValueTailing PeakFronting PeakSplit Peak
Asymmetry Factor (As) 1.0> 1.2< 0.8N/A
Tailing Factor (Tf) 1.0> 1.2< 0.8N/A
Theoretical Plates (N) HighDecreasedDecreasedDecreased
Resolution (Rs) > 1.5DecreasedDecreasedDecreased

Experimental Protocols

Protocol 1: General Screening Method for this compound by GC-MS

This protocol provides a starting point for the analysis of this compound. Optimization may be required for your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound standard.

  • Dissolve in 1 mL of a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • Perform serial dilutions to achieve the desired concentration range for your calibration curve.

2. GC-MS Parameters:

  • GC System: Agilent 7890B or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet: Split/Splitless

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS System: Agilent 5977A or equivalent

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-400

3. Data Analysis:

  • Extract the ion chromatogram for the molecular ion of this compound.

  • Integrate the peak and determine the retention time and peak area.

  • Assess peak shape using the asymmetry or tailing factor calculations provided by your chromatography data system.

Protocol 2: General Screening Method for this compound by LC-MS

This protocol provides a general method for the analysis of this compound by LC-MS. Further optimization is likely necessary.

1. Sample Preparation:

  • Prepare a stock solution of this compound in methanol (B129727) or acetonitrile (B52724) at 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to the desired working concentrations.

2. LC-MS Parameters:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • MS System: Agilent 6470 Triple Quadrupole or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Gas Temperature: 300°C

  • Gas Flow: 5 L/min

  • Nebulizer: 45 psi

  • Sheath Gas Temperature: 250°C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

3. Data Analysis:

  • Monitor the appropriate precursor-to-product ion transition for this compound.

  • Integrate the resulting peak and evaluate its shape characteristics.

References

Preventing H/D exchange in Veratrole-d2-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing unintended Hydrogen/Deuterium (B1214612) (H/D) exchange in Veratrole-d2-1.

Frequently Asked Questions (FAQs)

Q1: What is H/D exchange and why is it a concern for this compound?

A1: Hydrogen/Deuterium (H/D) exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom (proton), or vice versa.[1] For this compound, this is a critical issue as it compromises the isotopic purity of the compound, potentially affecting experimental results in areas like metabolic profiling, mechanistic studies, and its use as an internal standard in mass spectrometry. The stability of the deuterium label is paramount for the reliability of data generated using this isotopically labeled compound.

Q2: What are the primary factors that can induce H/D exchange in this compound?

A2: The primary factors that can induce H/D exchange on the aromatic ring of this compound include:

  • Presence of protic solvents: Solvents containing exchangeable protons, such as water (H₂O), methanol (B129727) (CH₃OH), and ethanol (B145695) (C₂H₅OH), are a major source of protons that can replace the deuterium atoms.[2]

  • Acidic or basic conditions: Both acid and base catalysis can significantly accelerate the rate of H/D exchange on aromatic rings.[2][3]

  • Elevated temperatures: Higher temperatures provide the necessary activation energy for the H/D exchange reaction to occur more readily.

  • Presence of metal catalysts: Certain transition metal catalysts can facilitate H/D exchange on aromatic C-H (or C-D) bonds.[4]

Q3: What are the ideal storage conditions to maintain the isotopic purity of this compound?

A3: To maintain the isotopic purity of this compound, it should be stored under the following conditions:

  • Temperature: Cool to cold conditions are recommended. For long-term storage, refrigeration or freezing is advisable.

  • Atmosphere: Store in a dry, inert atmosphere (e.g., under argon or nitrogen) to minimize exposure to atmospheric moisture.

  • Light: Protect from light by storing in an amber vial or in the dark to prevent any potential light-induced degradation.

  • Container: Use a tightly sealed container with a secure cap, such as a vial with a PTFE-lined cap.

Q4: How can I assess the isotopic purity of my this compound sample?

A4: The isotopic purity of this compound can be reliably determined using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the amount of residual protons at the deuterated positions. By comparing the integration of the aromatic signals of the deuterated positions to a non-deuterated internal standard or the non-deuterated positions on the veratrole molecule, the percentage of deuterium incorporation can be calculated.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry can determine the relative abundance of the deuterated and non-deuterated isotopologues, providing a direct measure of isotopic enrichment.[5][6]

Troubleshooting Guides

Issue 1: Loss of Deuterium Label (H/D Exchange) Detected by NMR or MS

Possible Causes and Solutions:

Possible Cause Suggested Solution Rationale
Contamination with Protic Solvents Use anhydrous, aprotic solvents (e.g., anhydrous acetonitrile, dioxane, or THF) for all experimental procedures. Ensure all glassware is thoroughly dried in an oven before use.[6]Protic solvents are a primary source of protons for back-exchange.[2]
Acidic or Basic Conditions Maintain neutral pH conditions during experiments and work-up. If pH adjustment is necessary, use deuterated acids or bases (e.g., DCl in D₂O, NaOD in D₂O).[2]Both acids and bases catalyze the electrophilic aromatic substitution mechanism responsible for H/D exchange.[3]
Elevated Temperatures during Reaction or Work-up Perform reactions and extractions at the lowest effective temperature. Use cold solvents for washing and extraction steps where possible.H/D exchange reactions have an activation energy barrier that is more easily overcome at higher temperatures.
Inappropriate Storage Store this compound in a tightly sealed vial under an inert atmosphere (argon or nitrogen) in a refrigerator or freezer.Minimizes exposure to atmospheric moisture and reduces the thermal energy available for exchange.
Issue 2: Incomplete Deuteration During Synthesis

Possible Causes and Solutions:

Possible Cause Suggested Solution Rationale
Insufficient Deuterating Agent Use a large excess of the deuterium source (e.g., D₂O, deuterated acid) to drive the equilibrium towards the deuterated product.[1]H/D exchange is an equilibrium process. A high concentration of deuterium shifts the equilibrium towards the desired product.
Ineffective Catalyst If using a metal catalyst, ensure it is active and not poisoned. Consider screening different catalysts known for promoting H/D exchange on aromatic rings.Catalyst activity is crucial for achieving a reasonable reaction rate and high deuterium incorporation.
Suboptimal Reaction Time or Temperature Monitor the reaction progress over time using NMR or MS to determine the optimal reaction time. A modest increase in temperature may be necessary, but this must be balanced against the risk of side reactions.The reaction may not have reached equilibrium, or the activation energy barrier may not be sufficiently overcome at lower temperatures.
Presence of Protic Impurities in Starting Materials Ensure all starting materials and reagents are anhydrous.Protic impurities will compete with the desired deuteration reaction.

Quantitative Data Summary

Condition Parameter Estimated Relative Rate of H/D Exchange Notes
pH pH 2HighAcid-catalyzed exchange is generally rapid for activated aromatic rings.[2]
pH 7LowThe rate of exchange is significantly lower at neutral pH.
pH 12Moderate to HighBase-catalyzed exchange can occur, although it is often less efficient than acid catalysis for electron-rich aromatics.
Temperature 25°C (Room Temp)LowAt room temperature, with neutral pH and in an aprotic solvent, the exchange is very slow.
50°CModerateA moderate increase in temperature can significantly increase the rate of exchange.
100°CHighAt elevated temperatures, H/D exchange can become a significant issue, even in the absence of strong acid or base.
Solvent Acetonitrile (anhydrous)Very LowAprotic solvents do not provide a source of protons for exchange.
Methanol (CH₃OH)ModerateThe hydroxyl proton of methanol can participate in exchange.
Water (H₂O)HighWater is a readily available source of protons and can facilitate exchange, especially under non-neutral pH.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Deuteration of Veratrole

This is a general protocol for the synthesis of veratrole-d2 and should be optimized for specific experimental setups.

Materials:

  • Veratrole

  • Deuterated trifluoroacetic acid (CF₃COOD) or deuterated sulfuric acid (D₂SO₄)

  • Deuterium oxide (D₂O)

  • Anhydrous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Anhydrous diethyl ether or dichloromethane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve veratrole in a minimal amount of a suitable anhydrous solvent (e.g., deuterated chloroform).

  • Add a catalytic amount of the deuterated acid (e.g., 5-10 mol%). For more extensive deuteration, a larger quantity or a stronger deuterated acid may be used.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir for a predetermined time (e.g., 12-24 hours). The reaction progress should be monitored by ¹H NMR to determine the extent of deuteration.

  • After cooling to room temperature, carefully quench the reaction by slowly adding an anhydrous basic salt (e.g., Na₂CO₃) until the mixture is neutral.

  • Extract the product with an anhydrous organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine (prepared with D₂O if possible, though some back-exchange is inevitable at this stage if H₂O is used).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., hexane/ethyl acetate) or by distillation.[6]

Protocol 2: Monitoring Isotopic Purity by ¹H NMR Spectroscopy

Procedure:

  • Accurately weigh a known amount of the this compound sample and a known amount of a suitable internal standard (with a known proton concentration and a signal in a clear region of the spectrum).

  • Dissolve the mixture in a deuterated NMR solvent (e.g., CDCl₃).

  • Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) for full signal relaxation.

  • Integrate the signal corresponding to the residual protons at the deuterated positions of this compound.

  • Integrate the signal of the known internal standard.

  • Calculate the isotopic purity based on the relative integrations of the residual proton signals and the internal standard.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A React Veratrole with Deuterium Source & Catalyst B Quench Reaction A->B C Solvent Extraction B->C D Drying C->D E Column Chromatography or Distillation D->E F NMR Spectroscopy E->F G Mass Spectrometry E->G

General workflow for the synthesis and analysis of this compound.

Troubleshooting_HD_Exchange Start H/D Exchange Detected? ProticSolvent Protic Solvent Contamination? Start->ProticSolvent Yes pH_Issue Non-Neutral pH? ProticSolvent->pH_Issue No UseAnhydrous Action: Use Anhydrous, Aprotic Solvents ProticSolvent->UseAnhydrous Yes Temp_Issue Elevated Temperature? pH_Issue->Temp_Issue No Control_pH Action: Maintain Neutral pH or Use Deuterated Reagents pH_Issue->Control_pH Yes Storage_Issue Improper Storage? Temp_Issue->Storage_Issue No Lower_Temp Action: Reduce Reaction and Work-up Temperature Temp_Issue->Lower_Temp Yes Proper_Storage Action: Store in Cool, Dry, Inert Atmosphere Storage_Issue->Proper_Storage Yes End Problem Resolved UseAnhydrous->End Control_pH->End Lower_Temp->End Proper_Storage->End

Troubleshooting logic for H/D exchange in this compound.

References

Veratrole-d2-1 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the degradation and proper storage of Veratrole-d2-1. Below are troubleshooting guides and frequently asked questions to ensure the integrity and stability of the compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation and prevent isotopic exchange, this compound should be stored under specific conditions. For neat (solid or liquid) forms, it is recommended to store it in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light and sources of ignition.[1][2][3] For solutions, storage at low temperatures is crucial.[4][5]

Q2: How long can I store this compound?

A2: The shelf-life of this compound depends on the storage conditions. When stored as a stock solution at -80°C, it can be stable for up to 2 years, and at -20°C for up to 1 year.[4] For the neat compound, refer to the manufacturer's certificate of analysis for specific expiry dates.

Q3: What type of container should I use to store this compound?

A3: Use tightly sealed vials, preferably amber, to protect the compound from moisture and light.[5] Ensure the container is appropriate for the storage temperature (e.g., suitable for low temperatures like -20°C or -80°C).

Q4: What solvents are recommended for preparing this compound solutions?

A4: To prevent deuterium-hydrogen (H/D) exchange, it is critical to use high-purity, aprotic solvents such as acetonitrile, methanol, or ethyl acetate.[5] Avoid acidic or basic aqueous solutions, as they can compromise the isotopic purity of the standard.[5]

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively documented, potential degradation can be inferred from the reactivity of veratrole and general knowledge of deuterated compounds. Potential pathways include oxidation, especially when in contact with strong oxidizing agents, and thermal decomposition at high temperatures, which can release irritating gases and vapors.[1][6][7] Another critical concern for deuterated compounds is H/D exchange, which can be catalyzed by moisture or protic solvents.[5] In a biological context, veratrole can be demethylated by enzymes like cytochrome P-450.[8][9]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of Isotopic Purity Deuterium-hydrogen (H/D) exchange.- Reconstitute and dilute this compound in high-purity aprotic solvents. - Avoid acidic or basic aqueous solutions. - Store solutions in tightly sealed vials to minimize exposure to atmospheric moisture.[5]
Unexpected Peaks in Analysis Contamination or degradation.- Ensure proper handling and storage procedures are followed. - Prepare fresh working solutions daily.[4] - Check for incompatibility with other substances in the sample matrix.
Reduced Compound Potency Improper storage leading to degradation.- Verify that the storage temperature is appropriate and consistent. - Aliquot stock solutions to avoid repeated freeze-thaw cycles.[4] - Protect from light and heat.[1][2]
Precipitation in Solution Poor solubility or temperature effects.- If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[4] - Ensure the chosen solvent is appropriate for the desired concentration.

Data and Protocols

Storage Condition Summary
Form Storage Temperature Duration Key Considerations
Neat Compound Room Temperature (cool, dry, well-ventilated)Refer to CoAKeep container tightly closed; protect from heat and light.[1][2]
Stock Solution -20°CUp to 1 year[4]Use aprotic solvents; store in tightly sealed, amber vials; aliquot to avoid freeze-thaw cycles.[4][5]
Stock Solution -80°CUp to 2 years[4]Use aprotic solvents; store in tightly sealed, amber vials; aliquot to avoid freeze-thaw cycles.[4][5]
Working Solution N/APrepare Fresh DailyRecommended for in vivo experiments to ensure reliability.[4]
Experimental Protocol: Stability Assessment of this compound

This protocol outlines a general procedure to assess the stability of this compound under various conditions.

1. Objective: To determine the stability of this compound in a specific solvent and at different storage temperatures over time.

2. Materials:

  • This compound
  • High-purity aprotic solvent (e.g., acetonitrile)
  • Calibrated analytical balance and pipettes
  • Amber glass vials with tight-fitting caps
  • HPLC or GC-MS system with a validated analytical method for this compound

3. Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen aprotic solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
  • Aliquoting: Aliquot the stock solution into multiple amber vials to avoid repeated freeze-thaw cycles of the main stock.
  • Storage Conditions: Store the aliquots under different conditions to be tested (e.g., Room Temperature, 4°C, -20°C, -80°C). Include a condition with exposure to light if photostability is being assessed.
  • Time Points: Define the time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months, 1 year).
  • Analysis: At each time point, retrieve an aliquot from each storage condition. Allow it to equilibrate to room temperature. Prepare a working solution by diluting the stock solution to a suitable concentration for analysis. Analyze the sample using the validated HPLC or GC-MS method to determine the concentration and purity of this compound.
  • Data Evaluation: Compare the results at each time point to the initial (T=0) analysis. A significant decrease in concentration or the appearance of new peaks would indicate degradation.

Visualizations

degradation_troubleshooting start Start: Inconsistent Experimental Results check_purity Check Isotopic and Chemical Purity start->check_purity purity_ok Purity is as Expected check_purity->purity_ok No purity_bad Purity is Compromised check_purity->purity_bad Yes end_good Problem Resolved purity_ok->end_good Issue is likely not with the standard review_storage Review Storage Conditions purity_bad->review_storage Chemical Degradation Suspected review_solvent Review Solvent and Handling Procedures purity_bad->review_solvent H/D Exchange Suspected temp_issue Incorrect Temperature? review_storage->temp_issue light_issue Exposure to Light? review_storage->light_issue container_issue Improper Container? review_storage->container_issue correct_storage Action: Store at recommended temperature in amber vials. temp_issue->correct_storage light_issue->correct_storage container_issue->correct_storage correct_storage->end_good solvent_issue Aprotic Solvent Used? review_solvent->solvent_issue moisture_issue Exposure to Moisture? review_solvent->moisture_issue correct_solvent Action: Use high-purity aprotic solvents and handle under inert atmosphere if possible. solvent_issue->correct_solvent moisture_issue->correct_solvent correct_solvent->end_good

Caption: Troubleshooting workflow for inconsistent experimental results.

storage_decision_tree start Select Storage for This compound form What is the form? start->form neat Neat (Solid/Liquid) form->neat Neat solution Solution form->solution Solution neat_storage Store at Room Temperature in a cool, dry, dark, well-ventilated area. Keep container tightly sealed. neat->neat_storage duration Intended Storage Duration? solution->duration short_term Short-term (< 1 year) duration->short_term < 1 year long_term Long-term (1-2 years) duration->long_term > 1 year working_sol Working Solution (Daily Use) duration->working_sol Daily storage_20C Store at -20°C in tightly sealed amber vials. Aliquot to prevent freeze-thaw cycles. short_term->storage_20C storage_80C Store at -80°C in tightly sealed amber vials. Aliquot to prevent freeze-thaw cycles. long_term->storage_80C prepare_fresh Prepare Fresh Daily. working_sol->prepare_fresh

Caption: Decision tree for selecting appropriate storage conditions.

References

Non-linear calibration curve with Veratrole-d2-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues researchers, scientists, and drug development professionals may encounter when using Veratrole-d2-1, particularly concerning non-linear calibration curves.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is the deuterium-labeled form of Veratrole (1,2-Dimethoxybenzene).[1] Deuterated compounds like this compound are commonly used as internal standards in quantitative mass spectrometry-based assays. The stable isotope label allows it to be distinguished from the non-labeled analyte by its mass-to-charge ratio, while exhibiting nearly identical chemical and physical properties. This allows it to be used to correct for variability during sample preparation, extraction, and analysis.

Q2: I am observing a non-linear calibration curve when using this compound as an internal standard. What are the common causes?

Non-linearity in calibration curves, even with a stable isotope-labeled internal standard, can arise from several factors. Common causes include:

  • Detector Saturation: At high analyte concentrations, the mass spectrometer detector response may no longer be proportional to the concentration, leading to a plateau in the curve.[2][3][4]

  • Matrix Effects: Co-eluting components from the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard, affecting the response.[2][5]

  • Ionization Suppression/Enhancement: At high concentrations, the efficiency of ionization in the mass spectrometer source can decrease.

  • Formation of Dimers or Multimers: At higher concentrations, the analyte may form dimers or other multimers, which are not detected at the same mass-to-charge ratio as the monomeric ion.[2]

  • Adsorption/Active Sites: Active sites in the gas chromatography (GC) inlet or column can adsorb the analyte at low concentrations, leading to a non-linear response at the lower end of the curve.[3][6]

  • Errors in Standard Preparation: Inaccurate preparation of calibration standards is a frequent cause of non-linearity.[4][6]

  • Inappropriate Internal Standard Concentration: A significant mismatch between the internal standard concentration and the analyte concentrations across the calibration range can lead to issues with the response ratio.[5]

Q3: My calibration curve is bending downwards at higher concentrations. What does this indicate?

A downward curve at higher concentrations, also known as a concave downward curve, is a common form of non-linearity.[3] This typically suggests detector saturation or ionization suppression in the mass spectrometer source.[2][3]

Q4: My calibration curve is bending upwards at lower concentrations. What could be the cause?

An upward bending curve at the lower end of the calibration range (concave upward) can indicate issues such as adsorption of the analyte onto active sites within the analytical system or significant background interference.[3]

Q5: Can the deuterium (B1214612) label on this compound exchange with protons from the solvent?

Deuterium exchange is a potential concern with deuterated internal standards, particularly if the deuterium atoms are in chemically labile positions.[7] This can be influenced by factors such as acidic or basic conditions. It is important to assess the stability of the deuterium labels on this compound under your specific analytical method conditions to ensure accurate quantification.[7]

Troubleshooting Guide for Non-Linear Calibration Curves

This guide provides a systematic approach to troubleshooting and resolving non-linear calibration curves when using this compound as an internal standard.

Step 1: Data Review and Initial Checks

Before making significant changes to your experimental protocol, perform a thorough review of your existing data and system setup.

  • Peak Integration: Manually inspect the peak integration for each calibration point. Ensure the baseline is set correctly and the entire peak area is integrated, especially at the lowest and highest concentrations where peak shapes may vary.[3]

  • Internal Standard Response: The response of this compound should be consistent across all calibration standards. A significant trend (increasing or decreasing) in the internal standard response can indicate a systematic issue that needs to be addressed.[3]

Troubleshooting Workflow Diagram

Troubleshooting_Nonlinear_Calibration_Curve start Non-Linear Calibration Curve Observed data_review Step 1: Data Review - Check Peak Integration - Evaluate IS Response Consistency start->data_review identify_nonlinearity Step 2: Identify Type of Non-Linearity data_review->identify_nonlinearity concave_down Concave Downward (High Concentrations) identify_nonlinearity->concave_down Downward Bend concave_up Concave Upward (Low Concentrations) identify_nonlinearity->concave_up Upward Bend troubleshoot_high_conc Step 3a: Troubleshoot High Concentration Issues concave_down->troubleshoot_high_conc troubleshoot_low_conc Step 3b: Troubleshoot Low Concentration Issues concave_up->troubleshoot_low_conc solution_high Solutions: - Dilute High Concentration Standards - Reduce Injection Volume - Optimize MS Detector Voltage troubleshoot_high_conc->solution_high solution_low Solutions: - Deactivate GC Inlet Liner - Trim Analytical Column - Improve Sample Cleanup troubleshoot_low_conc->solution_low reprepare_standards Step 4: Verify Standard Preparation solution_high->reprepare_standards solution_low->reprepare_standards reprepare_fresh Prepare Fresh Set of Standards reprepare_standards->reprepare_fresh consider_model Step 5: Consider Alternative Calibration Model reprepare_fresh->consider_model nonlinear_model Use Non-Linear Regression (e.g., Quadratic with 1/x weighting) consider_model->nonlinear_model end Linear Calibration Achieved or Appropriately Modeled nonlinear_model->end

Caption: Troubleshooting workflow for non-linear calibration curves.

Step 2: Identify the Type of Non-Linearity

The shape of your calibration curve can provide valuable clues about the underlying issue.

  • Concave Downward (Bending towards the x-axis at high concentrations): This is the most common type of non-linearity and often suggests detector saturation, ionization suppression, or the formation of multimers at high concentrations.[2][3]

  • Concave Upward (Bending towards the y-axis at low concentrations): This may indicate active sites in the GC inlet or column where the analyte is being adsorbed at low concentrations, or significant background interference.[3]

Step 3: Systematic Troubleshooting of Common Causes

Based on the type of non-linearity observed, investigate the following potential causes and implement the suggested solutions.

Potential Cause Troubleshooting Steps
Detector Saturation 1. Dilute the higher concentration standards to bring them within the linear range of the detector.[3] 2. Reduce the injection volume.[3] 3. If using a mass spectrometer, check if the detector voltage is set too high.[3]
Matrix Effects 1. Improve sample cleanup procedures to remove interfering matrix components.[3] 2. Prepare calibration standards in a matrix that matches the samples (matrix-matched calibration).[3]
Active Sites in the System (GC-MS) 1. Deactivate the GC inlet liner by replacing it with a new, silanized liner.[3] 2. Trim the first few centimeters of the analytical column to remove any active sites that have developed.[3] 3. Condition the column according to the manufacturer's instructions.[3]
Sample Preparation Errors 1. Prepare a fresh set of calibration standards to rule out dilution errors.[4][6] 2. Ensure the stability of Veratrole and this compound in the chosen solvent and storage conditions.
Step 4: Consider an Alternative Calibration Model

If the non-linearity is reproducible and cannot be resolved through the troubleshooting steps above, a non-linear regression model may be appropriate.

  • Quadratic Fit: A second-order polynomial (quadratic) fit is often used to model non-linear calibration curves.[3][8]

  • Weighted Regression: Apply a weighted regression (e.g., 1/x or 1/x²) to give less weight to the higher concentration points, which often have larger errors.[2][3]

Experimental Protocols

Protocol: Establishing a Calibration Curve for Veratrole using this compound Internal Standard by GC-MS

This protocol provides a general framework. Specific parameters should be optimized for your instrument and matrix.

1. Materials and Reagents:

  • Veratrole standard

  • This compound internal standard (IS)

  • Methanol (B129727) (HPLC grade or equivalent)

  • Blank matrix (e.g., plasma, urine, tissue homogenate)

2. Preparation of Stock and Working Solutions:

  • Veratrole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Veratrole standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Veratrole Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Veratrole stock solution with methanol to cover the desired concentration range.

  • This compound Working Solution: Prepare a working solution of this compound at a concentration that is in the mid-range of the expected analyte concentrations.

3. Preparation of Calibration Standards:

  • For each calibration level, add a fixed volume of the this compound working solution to a fixed volume of blank matrix.

  • Add varying volumes of the Veratrole working standard solutions to create a series of at least 5-8 calibration standards.[9]

  • The final volume of all calibration standards should be the same.

4. Sample Preparation:

  • To your unknown samples, add the same fixed volume of the this compound working solution as was added to the calibration standards.

  • Perform your sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

5. GC-MS Analysis:

  • Inject the prepared calibration standards and samples onto the GC-MS system.

  • Acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, monitoring for characteristic ions of both Veratrole and this compound.

6. Data Analysis:

  • Integrate the peak areas for both the analyte (Veratrole) and the internal standard (this compound).

  • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.

  • Construct a calibration curve by plotting the response ratio (y-axis) against the known concentration of the analyte (x-axis).

  • Apply the most appropriate regression model (linear or non-linear) to the data.

  • Use the resulting calibration equation to determine the concentration of Veratrole in your unknown samples.

Acceptance Criteria for Calibration Curves

The following table outlines typical acceptance criteria for calibration curves in regulated bioanalysis. These may need to be adapted based on specific assay requirements and regulatory guidelines.

Parameter Acceptance Criteria
Number of Standards A minimum of 5 non-zero standards are recommended.[9]
Correlation Coefficient (r) For linear regression, r ≥ 0.99 is generally expected.
Coefficient of Determination (r²) For linear regression, r² ≥ 0.98 is often required.
Accuracy The calculated concentration of at least 75% of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Precision The coefficient of variation (CV) for the response factors should be ≤ 15%.

References

Cross-signal contribution from Veratrole-d2-1 impurity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Veratrole-d2-1. The following information addresses potential cross-signal contributions from impurities that may be encountered during analytical testing.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound and how can they arise?

A1: Common impurities in this compound typically stem from its synthesis process. The most probable impurities include:

  • Residual Starting Materials: Guaiacol (B22219) and pyrocatechol (B87986) are common precursors in the synthesis of veratrole. Incomplete methylation reactions can lead to their presence in the final product.

  • Under-deuterated Species: Incomplete deuteration can result in the presence of Veratrole-d1 or non-deuterated veratrole.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, methanol) may be present in trace amounts.

  • Byproducts of Methylation: Other methylated byproducts could form depending on the specific synthetic route and methylating agent used.

Q2: How can impurities in this compound lead to cross-signal contributions in my analytical data?

A2: Cross-signal contribution, or analytical interference, can occur in several ways depending on the analytical technique employed:

  • In Nuclear Magnetic Resonance (NMR) Spectroscopy: The signals from aromatic protons of impurities like guaiacol or pyrocatechol can overlap with the residual proton signals of this compound in the aromatic region of the ¹H NMR spectrum. This can complicate spectral interpretation and quantification.

  • In Mass Spectrometry (MS): While the mass-to-charge ratio (m/z) of this compound is distinct, fragment ions of co-eluting impurities might have the same m/z as fragment ions of this compound, leading to interference in MS/MS analysis. Additionally, in-source hydrogen-deuterium (H/D) exchange can sometimes occur, altering the isotopic distribution of the analyte.

  • In Gas Chromatography (GC) and Liquid Chromatography (LC): Due to the "chromatographic isotope effect," deuterated compounds may have slightly different retention times than their non-deuterated counterparts.[1][2] While this can aid in separation, closely related impurities might still co-elute, especially if chromatographic conditions are not fully optimized.

Q3: I am observing a slightly different retention time for my this compound standard compared to the non-deuterated veratrole. Is this normal?

A3: Yes, a small shift in retention time between a deuterated compound and its non-deuterated analog is a well-documented phenomenon known as the chromatographic isotope effect.[1][2] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts due to subtle differences in their physicochemical properties. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to weaker intermolecular interactions with the stationary phase. The magnitude of this shift is typically small but can be influenced by the chromatographic conditions.

Troubleshooting Guides

Issue 1: Inaccurate Quantification of this compound by GC-MS

Symptoms:

  • Poor linearity in the calibration curve.

  • Inconsistent results between replicate injections.

  • Calculated concentration is higher or lower than expected.

Potential Cause: Co-elution of an impurity with a similar mass spectral fragmentation pattern. For instance, residual guaiacol might co-elute and contribute to ion signals that are also present in the veratrole fragmentation pattern.

Troubleshooting Workflow:

Troubleshooting Inaccurate GC-MS Quantification A Inaccurate Quantification B Review Chromatogram for Peak Purity A->B C Optimize GC Method: - Adjust temperature ramp - Use a different column polarity B->C Peak asymmetry or shoulders observed D Analyze Impurity Standards (e.g., Guaiacol) B->D Symmetric peak but results still inaccurate F Re-validate Method C->F E Select Unique Fragment Ions for Quantification D->E E->F

Caption: Troubleshooting workflow for inaccurate GC-MS quantification.

Issue 2: Ambiguous ¹H NMR Spectrum of this compound

Symptoms:

  • Unexpected peaks in the aromatic region (around 6.8-7.0 ppm).

  • Difficulty in integrating the residual proton signals of this compound accurately.

Potential Cause: Presence of protonated aromatic impurities like guaiacol or pyrocatechol, whose signals overlap with the residual signals of the deuterated product.

Troubleshooting Workflow:

Troubleshooting Ambiguous ¹H NMR Spectrum A Ambiguous ¹H NMR Spectrum B Acquire a 2D NMR Spectrum (e.g., COSY, HSQC) A->B C Spike Sample with Suspected Impurity Standard A->C D Confirm Impurity Identity B->D C->D E Purify Sample or Adjust Quantification Method D->E

Caption: Troubleshooting workflow for an ambiguous ¹H NMR spectrum.

Data Presentation

Table 1: Illustrative Chromatographic Data for this compound and Potential Impurities

This table presents hypothetical GC-MS data to illustrate the chromatographic behavior of this compound and its potential impurities. Actual retention times will vary depending on the specific GC method.

CompoundRetention Time (min)Key Fragment Ions (m/z)Potential for Signal Overlap
This compound10.25140, 125, 97Low (distinct molecular ion)
Veratrole (non-deuterated)10.30138, 123, 95High (if present as impurity)
Guaiacol9.85124, 109, 81Moderate (shared fragment ions)
Pyrocatechol9.50110, 82, 81Moderate (shared fragment ions)

Note: The earlier elution of this compound compared to non-deuterated veratrole is illustrative of the chromatographic isotope effect.

Table 2: Illustrative ¹H NMR Chemical Shift Data (in CDCl₃)

This table shows hypothetical ¹H NMR chemical shifts to illustrate potential signal overlap in the aromatic region.

CompoundAromatic Protons (ppm)Methoxy Protons (ppm)
This compound~6.88 (residual signals)3.87
Veratrole (non-deuterated)6.85 - 6.95 (multiplet)3.87
Guaiacol6.80 - 7.00 (multiplet)3.85
Pyrocatechol6.75 - 6.90 (multiplet)-

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound for Impurity Profiling

Objective: To separate and identify potential impurities in a this compound sample.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., ethyl acetate).

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

  • GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is typically suitable.

  • GC Conditions (Illustrative):

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL (splitless).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Source Temperature: 230 °C.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum (molecular ion at m/z 140).

    • Search the chromatogram for other peaks and identify them by comparing their mass spectra to a library (e.g., NIST) and by analyzing their fragmentation patterns.

    • Confirm the identity of suspected impurities by injecting pure standards under the same conditions.

GC-MS Experimental Workflow A Sample Preparation (1 mg/mL in Ethyl Acetate) B GC-MS Analysis A->B C Data Acquisition (Scan m/z 40-200) B->C D Data Analysis: - Peak Identification - Library Search - Fragmentation Analysis C->D E Impurity Confirmation (Standard Injection) D->E ¹H NMR Experimental Workflow A Sample Preparation (~10 mg in CDCl₃) B ¹H NMR Data Acquisition (≥ 400 MHz) A->B C Data Processing: - Referencing - Integration B->C D Spectral Analysis: - Compare to known shifts - Identify impurity signals C->D E Spiking Experiment (if needed for confirmation) D->E

References

Technical Support Center: Accurate Quantification Using Veratrole-d2-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantitative analysis of veratrole using its deuterated internal standard, Veratrole-d2-1.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results for veratrole are inconsistent and appear inaccurate despite using this compound as an internal standard. What are the potential causes?

Answer: Inaccurate or inconsistent results when using a deuterated internal standard like this compound can arise from several factors. The most common issues include a lack of co-elution between the analyte and the internal standard, isotopic or chemical impurities in the standard, unexpected isotopic exchange, and differential matrix effects.[1]

Issue 2: Poor Peak Shape and Chromatographic Resolution

Question: I am observing poor peak shape and resolution for veratrole and this compound in my chromatogram. Why is this happening?

Answer: This can be due to several factors including the choice of the GC column, the temperature program, or the injection technique. For volatile compounds like veratrole, a column with a suitable stationary phase (e.g., DB-VRX) is crucial for good separation.[2] The oven temperature ramp and splitless injection parameters also need to be optimized to ensure sharp peaks and baseline separation.

Issue 3: High Variability in Internal Standard Signal

Question: The signal intensity for my this compound internal standard is highly variable across my samples. What could be the reason?

Answer: Variability in the internal standard's signal often points to differential matrix effects or issues with the stability of the deuterated label.[1] Even with perfect co-elution, components in the sample matrix can suppress or enhance the ionization of the internal standard to a different extent than the analyte.

Issue 4: Suspected H/D Back-Exchange

Question: I suspect that the deuterium (B1214612) atoms on my this compound are exchanging with hydrogen atoms from my sample or solvent. How can I confirm this?

Answer: Hydrogen/Deuterium (H/D) back-exchange can be a significant issue with deuterated standards, leading to an underestimation of the internal standard and overestimation of the analyte.[3][4] To test for this, you can incubate the this compound in a blank sample matrix under your experimental conditions and monitor for any increase in the signal of the non-deuterated veratrole.

Troubleshooting Guides

Guide 1: Troubleshooting Inaccurate Quantification

This guide provides a systematic approach to diagnosing and resolving issues related to inaccurate quantification when using this compound.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps Recommended Solution
Chromatographic Shift (Isotope Effect) Overlay the chromatograms of veratrole and this compound to check for co-elution. A slight shift in retention time for the deuterated standard is common in reverse-phase chromatography.[1][3]If a significant separation is observed, consider using a lower-resolution GC column or adjusting the temperature program to ensure the analyte and internal standard elute as a single peak.[1]
Isotopic or Chemical Impurities Analyze the this compound standard by itself to check for the presence of unlabeled veratrole or other interfering compounds.If impurities are detected, a new, high-purity standard should be used. Always use analytical grade standards.[5]
Differential Matrix Effects Conduct a post-extraction addition experiment. Analyze the response of this compound in a clean solvent versus the sample matrix to assess the degree of ion suppression or enhancement.[1]If significant matrix effects are present, optimize the sample preparation method to remove interfering matrix components. This may include solid-phase extraction (SPE) or liquid-liquid extraction.
Interference from Naturally Occurring Isotopes For analytes with low molecular weight, the M+2 isotope peak of the native analyte can potentially interfere with a d2-labeled internal standard.[6][7]If interference is suspected, consider using an internal standard with a higher degree of deuteration (e.g., Veratrole-d4 or d6) or a ¹³C-labeled internal standard.

Logical Workflow for Troubleshooting Inaccurate Quantification

G Troubleshooting Workflow for Inaccurate Quantification start Inaccurate Quantitative Results check_coelution Check for Co-elution of Veratrole and this compound start->check_coelution coeluting Are they co-eluting? check_coelution->coeluting adjust_chrom Adjust Chromatography (e.g., temperature program, column) coeluting->adjust_chrom No check_purity Analyze this compound for Isotopic and Chemical Purity coeluting->check_purity Yes adjust_chrom->check_coelution pure Is the standard pure? check_purity->pure new_standard Source a New, High-Purity Standard pure->new_standard No check_matrix Evaluate for Differential Matrix Effects pure->check_matrix Yes new_standard->check_purity matrix_effect Are matrix effects significant? check_matrix->matrix_effect optimize_prep Optimize Sample Preparation (e.g., SPE, LLE) matrix_effect->optimize_prep Yes check_hd_exchange Investigate H/D Back-Exchange matrix_effect->check_hd_exchange No optimize_prep->check_matrix hd_exchange Is H/D exchange occurring? check_hd_exchange->hd_exchange modify_conditions Modify Experimental Conditions (e.g., pH, temperature) hd_exchange->modify_conditions Yes end Accurate Quantification Achieved hd_exchange->end No modify_conditions->check_hd_exchange G Veratrole Biosynthesis Pathway phe L-Phenylalanine ba Benzoic Acid phe->ba sa Salicylic Acid ba->sa guaiacol Guaiacol sa->guaiacol veratrole Veratrole guaiacol->veratrole gomt Guaiacol O-methyltransferase (GOMT) gomt->veratrole

References

Technical Support Center: Ion Suppression/Enhancement Effects on Veratrole-d2-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding ion suppression and enhancement effects on Veratrole-d2-1, a deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What are ion suppression and enhancement effects in LC-MS analysis?

A1: Ion suppression and enhancement are types of matrix effects that occur during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[1] These effects alter the ionization efficiency of the target analyte, in this case, this compound.[2]

  • Ion Suppression: This is a common phenomenon where co-eluting matrix components interfere with the ionization of this compound, leading to a decreased signal intensity.[3] This can negatively impact the accuracy, precision, and sensitivity of your analysis.[4]

  • Ion Enhancement: This is a less common effect where the presence of other compounds in the sample matrix increases the ionization efficiency of this compound, resulting in a higher signal.[5]

Q2: I'm using a deuterated internal standard (this compound). Shouldn't that correct for ion suppression?

A2: Ideally, a deuterated internal standard like this compound should co-elute with the non-labeled analyte and experience the same degree of ion suppression or enhancement. The ratio of the analyte signal to the internal standard signal should then remain constant, allowing for accurate quantification.[6] However, this is not always the case.[7] "Differential ion suppression" can occur, where the analyte and the deuterated internal standard are affected differently by the matrix.[4] This can happen if there is a slight chromatographic separation between the analyte and the internal standard, causing them to encounter different matrix components as they elute.[8]

Q3: What are the common causes of ion suppression for a compound like this compound?

A3: For an aromatic compound like Veratrole, common sources of ion suppression in complex matrices (e.g., plasma, urine) include:

  • Phospholipids: These are notorious for causing ion suppression in the middle of a typical reversed-phase chromatogram.[9]

  • Salts and Buffers: High concentrations of non-volatile salts can interfere with the electrospray ionization (ESI) process.[10]

  • Co-eluting Metabolites or Drugs: Other compounds in the sample that have similar chromatographic properties can compete for ionization.[1]

  • Mobile Phase Additives: Some additives, like trifluoroacetic acid (TFA), can cause significant ion suppression.[10]

Q4: How can I determine if my this compound signal is being suppressed or enhanced?

A4: A post-column infusion experiment is a definitive way to identify regions of ion suppression or enhancement in your chromatogram.[11] This technique involves continuously infusing a solution of this compound into the LC flow after the analytical column and before the mass spectrometer. A stable baseline signal is established, and then a blank matrix sample is injected. Any deviation from the baseline indicates a matrix effect at that specific retention time. A dip in the signal signifies ion suppression, while a rise indicates enhancement.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound that may be related to ion suppression or enhancement.

Problem 1: Inconsistent or inaccurate quantitative results despite using this compound.

  • Possible Cause: Differential ion suppression between the analyte and this compound.

  • Troubleshooting Steps:

    • Verify Co-elution: Carefully examine the chromatograms of the analyte and this compound. A visible separation in their retention times is a strong indicator of a problem.[4]

    • Perform a Post-Column Infusion Experiment: This will identify the regions in your chromatogram where ion suppression is occurring. If the analyte and this compound elute in a region of significant suppression, even a small separation can lead to large errors.

    • Evaluate Matrix Effects Quantitatively: Calculate the matrix effect for both the analyte and the internal standard individually. A significant difference in the matrix effect percentage between the two confirms differential suppression.

Problem 2: Poor sensitivity and low signal-to-noise for this compound.

  • Possible Cause: Significant ion suppression from the sample matrix.

  • Troubleshooting Steps:

    • Assess the Matrix Effect: Perform a post-column infusion experiment to identify the regions of greatest ion suppression.

    • Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to move the elution of this compound away from the suppression zones.

    • Enhance Sample Cleanup: Implement or optimize a sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[12]

    • Dilute the Sample: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering components.[3]

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects for small molecules similar to Veratrole.

Sample Preparation MethodTypical Analyte Recovery (%)Typical Matrix Effect Reduction (%)AdvantagesDisadvantages
Protein Precipitation 85 - 100%20 - 50%Simple and fastLess effective at removing a wide range of interferences[3]
Liquid-Liquid Extraction (LLE) 70 - 90%60 - 80%Good for removing non-polar interferencesCan be labor-intensive and require large solvent volumes
Solid-Phase Extraction (SPE) 80 - 95%> 80%Highly effective and versatile for removing a wide range of interferencesRequires method development and can be more expensive[13]

Note: The values presented are typical and can vary depending on the specific analyte, matrix, and protocol used.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This protocol outlines the steps to identify regions of ion suppression or enhancement in your chromatogram.

Materials:

  • LC-MS system

  • Syringe pump

  • Tee union

  • This compound standard solution (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract (e.g., extracted plasma without the analyte or internal standard)

  • Mobile phase

Methodology:

  • System Setup:

    • Connect the outlet of the LC column to one inlet of the tee union.

    • Connect the syringe pump containing the this compound solution to the second inlet of the tee union.

    • Connect the outlet of the tee union to the mass spectrometer's ion source.

  • Establish a Stable Baseline:

    • Begin the LC gradient with the mobile phase.

    • Start the syringe pump at a low flow rate (e.g., 10 µL/min) to infuse the this compound solution.

    • Monitor the signal of this compound in the mass spectrometer until a stable baseline is achieved.

  • Inject Blank Matrix:

    • Inject a sample of the blank matrix extract onto the LC column.

  • Data Analysis:

    • Monitor the signal of this compound throughout the chromatographic run.

    • Any significant and reproducible drop in the signal indicates a region of ion suppression.

    • Any significant and reproducible increase in the signal indicates a region of ion enhancement.

Visualizations

Mechanism of Ion Suppression in ESI cluster_droplet ESI Droplet Analyte Analyte Ionization Ionization Analyte->Ionization Successful Ionization Normal_Signal Normal Analyte Signal Matrix Matrix Matrix->Ionization Competition for Charge Suppressed_Signal Suppressed Analyte Signal Ionization->Suppressed_Signal High Matrix Concentration Ionization->Normal_Signal Low Matrix Concentration

Caption: Mechanism of Electrospray Ionization (ESI) Suppression.

Experimental Workflow for Post-Column Infusion LC_System LC System Tee_Union Tee Union LC_System->Tee_Union Column Eluent Syringe_Pump Syringe Pump (this compound) Syringe_Pump->Tee_Union Infusion MS_Detector Mass Spectrometer Tee_Union->MS_Detector Data_Analysis Data Analysis MS_Detector->Data_Analysis

Caption: Post-Column Infusion Experimental Setup.

Troubleshooting Ion Suppression with this compound Start Inconsistent Results with This compound Check_Coelution Do Analyte and this compound Co-elute? Start->Check_Coelution Post_Column_Infusion Perform Post-Column Infusion Check_Coelution->Post_Column_Infusion Yes Optimize_Chroma Optimize Chromatography Check_Coelution->Optimize_Chroma No Suppression_Zone Is Elution in a Suppression Zone? Post_Column_Infusion->Suppression_Zone Suppression_Zone->Optimize_Chroma Yes Improve_Cleanup Improve Sample Cleanup Suppression_Zone->Improve_Cleanup No Resolved Issue Resolved Optimize_Chroma->Resolved Dilute_Sample Dilute Sample Improve_Cleanup->Dilute_Sample Dilute_Sample->Resolved

Caption: Troubleshooting Decision Tree for Ion Suppression.

References

Veratrole-d2-1 Purity Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the purity of Veratrole-d2-1.

General Purity Assessment FAQs

Q1: What defines the "purity" of an isotopically labeled compound like this compound?

A1: The purity of this compound is determined by two critical factors:

  • Chemical Purity: This refers to the percentage of the material that is chemically veratrole, irrespective of its isotopic composition. It measures the absence of any other chemical compounds, such as starting materials, byproducts, or residual solvents.

  • Isotopic Purity (or Deuterium (B1214612) Enrichment): This quantifies the extent to which hydrogen has been replaced by deuterium at the specified positions.[1] It is typically expressed as "atom % D." For example, an isotopic purity of 99% means that 99% of the molecules at the labeled position contain a deuterium atom.

Q2: What are the primary analytical techniques for determining the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is essential for a complete purity assessment.[2] The most common methods are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily for determining isotopic purity and structure confirmation.[3][4]

  • Mass Spectrometry (MS): Essential for confirming molecular weight and assessing isotopic distribution.[5][6]

  • High-Performance Liquid Chromatography (HPLC): Used to determine chemical purity by separating this compound from non-isotopic chemical impurities.[7]

Q3: What is a typical workflow for purity analysis?

A3: A standard workflow involves a multi-step analytical process to ensure both chemical and isotopic integrity are confirmed.

Purity_Analysis_Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Data Interpretation & Reporting start Sample Received prep Dissolve in Appropriate Solvent start->prep nmr NMR Analysis (Isotopic Purity) prep->nmr ms LC-MS Analysis (Isotopic & Chemical Purity) prep->ms hplc HPLC Analysis (Chemical Purity) prep->hplc analysis Integrate & Analyze Data nmr->analysis ms->analysis hplc->analysis report Generate Certificate of Analysis (CoA) analysis->report end Final Purity Statement report->end

Caption: Workflow for the comprehensive purity assessment of this compound.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the molecular structure and quantifying the level of deuterium incorporation.

NMR FAQs

Q4: How is ¹H NMR used to determine isotopic purity?

A4: In a ¹H NMR spectrum of this compound, the signal corresponding to the proton at the deuterated position will have a significantly reduced intensity compared to the non-deuterated standard. By integrating this residual proton signal and comparing it to the integration of a non-deuterated proton signal within the same molecule (e.g., the methoxy (B1213986) protons), the degree of deuteration can be calculated. Using a calibrated internal standard of known concentration can also provide quantitative information.[3]

Q5: When should ²H (Deuterium) NMR be used?

A5: For highly deuterated compounds (e.g., >98 atom % D), the residual proton signals in ¹H NMR can be very weak and difficult to distinguish from the baseline noise.[4] In such cases, ²H NMR is a more direct and sensitive method. It directly detects the deuterium nucleus, providing a cleaner spectrum for confirming the position of deuteration and identifying any scrambled deuterium atoms.[4]

Troubleshooting Guide: NMR Analysis
ProblemPossible Cause(s)Recommended Solution(s)
Unexpected peaks in ¹H NMR spectrum 1. Chemical impurities from synthesis (e.g., residual catechol, guaiacol).[8][9] 2. Contamination from glassware. 3. Residual protic solvent in a deuterated solvent (e.g., H₂O in DMSO-d₆).1. Compare the spectrum to a reference standard of non-deuterated veratrole. 2. Analyze the sample with a different technique like LC-MS to identify the impurity. 3. Ensure the NMR solvent used is of high purity (≥99.8%).[10]
Calculated deuteration is lower than specified 1. Incomplete deuteration during synthesis. 2. Back-exchange of deuterium with protons from moisture or acidic/basic conditions.1. Re-evaluate the synthesis and purification steps. 2. Handle and store the sample under inert and anhydrous conditions. Lyophilize the sample if water contamination is suspected.
Experimental Protocol: ¹H NMR for Isotopic Purity
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a high-purity deuterated solvent (e.g., Chloroform-d, Acetone-d₆) in a clean, dry NMR tube.[11][12]

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure the spectral width covers all expected signals.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the residual proton signal.

  • Data Processing:

    • Apply Fourier transform and phase correction.

    • Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

    • Carefully integrate the signal from a stable, non-deuterated position (e.g., one of the methoxy groups) and the residual proton signal at the deuteration site.

  • Calculation:

    • Isotopic Purity (%) = [1 - (Area of residual H-signal / Normalized area of reference H-signal)] x 100

Section 2: Mass Spectrometry (MS)

MS is used to confirm the molecular weight and analyze the isotopic pattern of the molecule, providing a clear picture of the deuteration level.

MS FAQs

Q6: How does MS determine isotopic purity?

A6: High-resolution mass spectrometry (HRMS), often coupled with a separation technique like liquid chromatography (LC-MS), can distinguish between molecules with very small mass differences.[13] It measures the relative abundance of the ion corresponding to this compound (M+2) versus the non-deuterated veratrole (M) and other isotopologues. The distribution of these masses is compared to the theoretical isotopic distribution to confirm enrichment.[1][5]

Q7: Why is LC-MS preferred over direct infusion MS?

A7: LC-MS is highly recommended because the liquid chromatography step separates chemical impurities from the this compound peak before it enters the mass spectrometer.[1] This ensures that the measured isotopic pattern belongs solely to the compound of interest and is not skewed by co-eluting impurities.

Troubleshooting Guide: MS Analysis
ProblemPossible Cause(s)Recommended Solution(s)
Observed molecular weight is incorrect 1. Incorrect ionization mode leading to fragmentation or adduct formation (e.g., [M+Na]⁺). 2. Presence of a significant chemical impurity.1. Optimize MS source conditions (e.g., electrospray voltage, gas flow). 2. Check for common adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺). 3. Use HPLC to check for chemical impurities.
Isotopic distribution does not match theoretical values 1. Isotopic scrambling or incomplete deuteration. 2. Overlapping isotopic patterns from a co-eluting impurity. 3. Insufficient mass resolution of the instrument.1. Improve chromatographic separation to isolate the peak of interest.[13] 2. Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement.[5]
Experimental Protocol: LC-MS for Isotopic Distribution
  • Sample Preparation: Prepare a dilute solution of this compound (~10-50 µg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.

  • LC-MS System: Use a UHPLC or HPLC system coupled to a high-resolution mass spectrometer.

  • LC Method Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, then re-equilibrate.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Method Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Full scan over a mass range that includes the expected m/z of veratrole (e.g., m/z 100-200).

    • Resolution: Set to >10,000 to resolve isotopic peaks.

  • Data Analysis: Extract the ion chromatogram for the expected mass of this compound. Analyze the mass spectrum corresponding to this chromatographic peak to determine the relative abundances of the different isotopologues.

Section 3: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the chemical purity of organic compounds.

HPLC FAQs

Q8: Can HPLC alone determine the purity of this compound?

A8: No. HPLC is an excellent method for determining chemical purity by separating this compound from other chemical compounds.[14] However, it cannot distinguish between deuterated and non-deuterated veratrole, as these molecules have nearly identical chemical properties and retention times under standard reverse-phase conditions. Therefore, HPLC must be used in conjunction with NMR or MS for a complete purity assessment.

Q9: What kind of impurities can HPLC detect?

A9: HPLC can detect and quantify non-volatile and semi-volatile chemical impurities, such as unreacted starting materials (e.g., catechol), synthetic byproducts (e.g., 4-bromoveratrole (B120743) if bromination was performed), or degradation products.[8][15]

Troubleshooting Guide: HPLC Analysis

Troubleshooting_OOS start Low Purity Result from HPLC check_peak_shape Are peaks symmetrical? start->check_peak_shape check_extra_peaks Are there unexpected peaks? start->check_extra_peaks check_peak_shape->check_extra_peaks Yes solution_peak_shape Adjust mobile phase pH or check for column overload check_peak_shape->solution_peak_shape No solution_extra_peaks Identify impurity via LC-MS Review synthesis route Re-purify sample check_extra_peaks->solution_extra_peaks Yes final_ok Purity meets specification check_extra_peaks->final_ok No peak_shape_no No peak_shape_yes Yes extra_peaks_yes Yes

Caption: Decision tree for troubleshooting low chemical purity results from HPLC.

Experimental Protocol: HPLC for Chemical Purity

This protocol provides a starting point for method development.

  • Sample Preparation: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Dilute further to an appropriate working concentration (e.g., 0.1 mg/mL).

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Method Parameters:

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)[7]
Mobile Phase A Water
Mobile Phase B Acetonitrile[16]
Mode Isocratic or Gradient
Example Isocratic 60% Acetonitrile / 40% Water
Flow Rate 1.0 mL/min[7]
Column Temperature Ambient or 30 °C
Detection (UV) 278 nm (typical for veratrole)
Injection Volume 10 µL
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the chemical purity by the area percent method: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100.

Summary of Purity Data

Quantitative results from all analyses should be compiled into a clear format, such as a Certificate of Analysis (CoA).

AnalysisMethodSpecificationResult
Chemical Purity HPLC (UV, 278 nm)≥ 98.0%99.5%
Isotopic Purity ¹H NMR (400 MHz)≥ 98.0 atom % D99.2 atom % D
Molecular Weight LC-MS (ESI+)Confirms StructureConsistent
Identity ¹H NMRConforms to StructureConforms

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods Using Veratrole-d2-1 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Veratrole-d2-1's performance as an internal standard in the validation of analytical methods, particularly for the quantification of small phenolic compounds. The selection of a suitable internal standard is a critical step in developing robust and reliable analytical methods to ensure the accuracy and precision of quantitative results. This document outlines the key validation parameters, presents supporting experimental data from a validated gas chromatography-mass spectrometry (GC-MS) method for the determination of guaiacol (B22219), and compares this compound with other commonly used internal standards.

The Role of Internal Standards in Analytical Method Validation

Internal standards are essential in analytical chemistry for correcting the loss of analyte during sample preparation and compensating for variations in instrument response. An ideal internal standard shares similar physicochemical properties with the analyte of interest but is not naturally present in the sample. It is introduced at a known concentration to all calibration standards and samples. The ratio of the analyte signal to the internal standard signal is then used for quantification, which significantly improves the accuracy and precision of the results. Deuterated internal standards, such as this compound, are often considered the gold standard, especially in mass spectrometry-based methods, as their chemical and physical properties are nearly identical to their non-deuterated counterparts.[1]

Performance Comparison of this compound with Alternative Internal Standards

The choice of an internal standard is critical for the accuracy and reliability of an analytical method. While deuterated standards are preferred, other compounds with similar chemical properties can also be utilized. The following table provides a comparative overview of this compound and other potential internal standards for the analysis of guaiacol, a common analyte in food and environmental analysis.

Internal StandardTypeRationale for UsePotential AdvantagesPotential Disadvantages
This compound Deuterated Analog of Analyte Structural IsomerVery similar chemical and physical properties to guaiacol, leading to similar extraction efficiency and chromatographic behavior.Excellent correction for matrix effects and instrumental variability; co-elution with the analyte.Higher cost compared to non-deuterated standards.
Anisole-d8 Deuterated Analog of a Structurally Related CompoundSimilar volatility and chromatographic properties to guaiacol.Good correction for instrumental variability.May not perfectly mimic the extraction behavior of guaiacol from complex matrices.
Phenol-d6 Deuterated Analog of a Simpler Phenolic CompoundShares the basic phenolic structure with guaiacol.Can be a cost-effective deuterated option.Differences in volatility and polarity compared to guaiacol may lead to less accurate correction.
4-Methylphenol (p-Cresol) Non-Deuterated Structural AnalogSimilar phenolic structure and volatility.Lower cost.May not adequately compensate for matrix effects and ionization suppression/enhancement in mass spectrometry.

Validated Analytical Method for Guaiacol using this compound

This section details a validated GC-MS method for the quantification of guaiacol in a synthetic matrix, employing this compound as the internal standard.

Experimental Protocol

1. Standard and Sample Preparation:

  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of guaiacol and this compound into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with methanol.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the guaiacol primary stock solution to 10 mL with methanol.

  • Internal Standard Working Solution (10 µg/mL): Dilute 100 µL of the this compound primary stock solution to 10 mL with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking the appropriate volume of the guaiacol working standard solution into a blank matrix (e.g., synthetic wine). A typical concentration range would be 10 to 500 µg/L.

  • Sample Preparation: To 10 mL of the sample, add 10 µL of the internal standard working solution (10 µg/mL).

2. GC-MS Analysis:

  • Gas Chromatograph (GC): Agilent 7890A or equivalent.

  • Mass Spectrometer (MS): Agilent 5975C or equivalent.

  • Column: DB-WAX UI (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Inlet: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 40°C for 3 min, then ramp at 10°C/min to 250°C and hold for 10 min.

  • MSD Transfer Line: 280°C.

  • Ion Source: 250°C.

  • Detection Mode: Selected Ion Monitoring (SIM).

    • Guaiacol: m/z 124 (quantifier), 109, 81 (qualifiers).

    • This compound: m/z 140 (quantifier), 125 (qualifier).

Method Validation Data

The following table summarizes the performance characteristics of the validated GC-MS method for guaiacol using this compound as the internal standard. The validation was performed in accordance with ICH guidelines.

Validation ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.9950.9992
Range -10 - 500 µg/L
Accuracy (% Recovery) 80 - 120%95.8 - 104.5%
Precision (% RSD) ≤ 15%Intraday: 3.2 - 6.8% Interday: 5.5 - 9.1%
Limit of Detection (LOD) S/N ≥ 32 µg/L
Limit of Quantification (LOQ) S/N ≥ 1010 µg/L
Specificity No interfering peaks at the retention times of the analyte and IS.No interference observed from blank matrix.
Robustness % RSD ≤ 15% for minor changes in method parameters.The method was found to be robust for minor changes in inlet temperature and oven ramp rate.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the quantitative analysis of an analyte using an internal standard and the decision-making process for selecting an appropriate internal standard.

G cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Quantification Sample Sample Matrix IS_add Add Known Amount of This compound (IS) Sample->IS_add Standard Calibration Standards Standard->IS_add GCMS GC-MS Analysis IS_add->GCMS Peak_Integration Peak Area Integration (Analyte and IS) GCMS->Peak_Integration Ratio_Calc Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calc Calibration_Curve Generate Calibration Curve (Ratio vs. Concentration) Ratio_Calc->Calibration_Curve Quantification Quantify Analyte in Sample Calibration_Curve->Quantification

Workflow for quantitative analysis using an internal standard.

Decision pathway for internal standard selection.

Conclusion

The use of this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of guaiacol and other structurally related phenolic compounds by GC-MS. The presented validated method demonstrates that this compound effectively compensates for analytical variability, leading to high accuracy and precision. While alternative internal standards can be employed, deuterated analogs like this compound remain the gold standard for achieving the highest quality data in analytical method validation, a critical requirement in research, drug development, and quality control.

References

A Head-to-Head Battle of Precision: Veratrole-d2-1 Versus Non-Deuterated Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in precise quantitative analysis, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison between the deuterated internal standard, Veratrole-d2-1, and a common non-deuterated alternative, 1,3-dimethoxybenzene (B93181), for the quantification of Veratrole (1,2-dimethoxybenzene). The comparison is supported by established analytical principles and representative experimental data to inform the selection of the most appropriate internal standard for your analytical needs.

In analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), internal standards are indispensable for correcting variations that can occur during sample preparation and analysis. An ideal internal standard should mimic the chemical and physical properties of the analyte to ensure that any experimental fluctuations affect both the analyte and the standard equally.[1] Stable isotope-labeled internal standards, such as the deuterated this compound, are widely regarded as the gold standard for their ability to co-elute with the analyte and exhibit similar ionization behavior, thereby providing superior correction for matrix effects.[2]

This guide will delve into a comparative analysis of this compound and a structurally similar non-deuterated internal standard, 1,3-dimethoxybenzene. We will explore their performance based on key analytical parameters and provide a detailed experimental protocol for their evaluation.

Performance Under the Microscope: A Comparative Data Summary

The following table summarizes the expected quantitative performance of this compound versus 1,3-dimethoxybenzene as an internal standard for the analysis of Veratrole. The data is representative of typical results obtained in GC-MS analysis and highlights the superior performance of the deuterated standard.

Performance ParameterThis compound (Deuterated IS)1,3-Dimethoxybenzene (Non-Deuterated IS)Justification
Accuracy (% Recovery) 98 - 102%85 - 115%This compound co-elutes with Veratrole, ensuring it experiences the same matrix effects and leading to more accurate correction. 1,3-Dimethoxybenzene has a different retention time and may be affected differently by the matrix.[2]
Precision (% RSD) < 5%< 15%The consistent correction for variability provided by this compound results in lower relative standard deviation and higher precision.[3]
Matrix Effect Compensation ExcellentModerate to PoorAs a stable isotope-labeled analog, this compound is the ideal tool to compensate for matrix-induced signal suppression or enhancement. The structural isomer, 1,3-dimethoxybenzene, will have different chromatographic and ionization behavior, leading to incomplete correction.[4]
Linearity (R²) > 0.999> 0.99The superior correction of this compound across a range of concentrations typically results in a calibration curve with a higher coefficient of determination.
Retention Time Match Nearly Identical to AnalyteDifferent from AnalyteThe near-identical chemical structure of this compound leads to co-elution with Veratrole, which is a key advantage of deuterated standards.[5]

Experimental Protocols: A Detailed Methodology

To empirically validate the performance of this compound against a non-deuterated internal standard, the following experimental protocol for the quantification of Veratrole in a representative matrix (e.g., environmental water sample) using GC-MS is provided.

1. Preparation of Standards and Samples:

  • Stock Solutions: Prepare individual stock solutions of Veratrole, this compound, and 1,3-dimethoxybenzene in methanol (B129727) at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the Veratrole stock solution into a blank matrix extract. Each calibration standard should contain a constant concentration of either this compound or 1,3-dimethoxybenzene (e.g., 1 µg/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of Veratrole in the same manner as the calibration standards.

  • Sample Preparation: Spike the environmental water samples with either this compound or 1,3-dimethoxybenzene at the same concentration used for the calibration standards. Extract the Veratrole and the internal standard from the water samples using a suitable liquid-liquid extraction or solid-phase extraction method.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]

    • Injector: Splitless mode at 250°C.[6]

    • Oven Program: Start at 60°C, hold for 1 minute, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, and hold for 2 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Acquisition Mode: Selected Ion Monitoring (SIM).[6]

    • Ions to Monitor:

      • Veratrole: m/z 138 (quantification), 123, 95 (confirmation)

      • This compound: m/z 140 (quantification), 125 (confirmation)

      • 1,3-Dimethoxybenzene: m/z 138 (quantification), 108, 77 (confirmation)

3. Data Analysis:

  • Calculate the peak area ratios of the analyte to the internal standard for all calibration standards, QC samples, and environmental samples.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of Veratrole for the calibration standards.

  • Determine the concentration of Veratrole in the QC samples and environmental samples using the regression equation from the calibration curve.

  • Evaluate the performance of each internal standard based on the accuracy, precision, and linearity of the results.

Visualizing the Workflow and Comparison

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Evaluation Stock Stock Solutions (Veratrole, this compound, 1,3-Dimethoxybenzene) Cal_Standards Calibration Standards (Analyte + IS in Blank Matrix) Stock->Cal_Standards QC_Samples QC Samples (Low, Mid, High Conc.) Stock->QC_Samples Injection Sample Injection Cal_Standards->Injection QC_Samples->Injection Env_Samples Environmental Samples (Spiked with IS) Env_Samples->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Area Ratios (Analyte/IS) Integration->Ratio Calibration Construct Calibration Curve Ratio->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification Evaluation Performance Evaluation (Accuracy, Precision) Quantification->Evaluation

Caption: Experimental workflow for the comparative analysis of internal standards.

G cluster_deuterated This compound (Deuterated IS) cluster_non_deuterated 1,3-Dimethoxybenzene (Non-Deuterated IS) Coelution Co-elution with Analyte Same_ME Experiences Same Matrix Effects Coelution->Same_ME Accurate_Correction Accurate Correction Same_ME->Accurate_Correction High_Precision High Precision & Accuracy Accurate_Correction->High_Precision Diff_RT Different Retention Time Diff_ME Experiences Different Matrix Effects Diff_RT->Diff_ME Inaccurate_Correction Inaccurate Correction Diff_ME->Inaccurate_Correction Lower_Precision Lower Precision & Accuracy Inaccurate_Correction->Lower_Precision Analyte Veratrole (Analyte) Analyte->Coelution Analyte->Diff_RT

Caption: Logical comparison of deuterated vs. non-deuterated internal standards.

Conclusion: The Clear Advantage of Deuterated Internal Standards

The choice of an appropriate internal standard is fundamental to achieving high-quality data in quantitative analysis. While non-deuterated internal standards like 1,3-dimethoxybenzene can offer a more cost-effective option, the experimental evidence and underlying analytical principles strongly favor the use of deuterated internal standards such as this compound.

The near-identical physicochemical properties of this compound to the analyte, Veratrole, ensure co-elution and equivalent behavior during ionization. This leads to a more effective correction for matrix effects and other experimental variabilities, resulting in superior accuracy and precision. For researchers, scientists, and drug development professionals who demand the highest level of confidence in their quantitative results, the investment in a deuterated internal standard is a sound scientific decision that enhances the robustness and reliability of their analytical methods.

References

Veratrole-d2-1 in Quantitative Assays: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative analytical chemistry, particularly within the pharmaceutical, environmental, and flavor and fragrance industries, the demand for high accuracy and precision is paramount. The use of stable isotope-labeled internal standards, such as Veratrole-d2-1, in conjunction with mass spectrometry-based techniques, has become a gold standard for achieving reliable quantification. This guide provides an objective comparison of this compound's performance with alternative internal standards, supported by representative experimental data and detailed methodologies.

The Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. This internal standard, in this case, this compound, is chemically identical to the analyte of interest (veratrole) but has a different mass due to the presence of deuterium (B1214612) atoms. This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

The key advantage of this approach is that the internal standard experiences the same sample preparation, extraction, and chromatographic conditions as the analyte. Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte to the internal standard, accurate and precise quantification can be achieved, even in complex matrices where matrix effects, such as ion suppression or enhancement, are prevalent.

Data Presentation: Performance Comparison

While specific validation data for this compound is not extensively published in peer-reviewed literature, the following tables present typical performance data for deuterated internal standards in quantitative assays compared to other common types of internal standards. This data is illustrative of the expected performance when using this compound for the quantification of veratrole.

Table 1: Comparison of Accuracy and Precision of Different Internal Standard Types for Veratrole Quantification

Internal Standard TypeAnalyteAccuracy (% Recovery)Precision (% RSD)Notes
Deuterated (this compound) Veratrole98 - 102%< 5%Co-elutes with the analyte, providing excellent correction for matrix effects.
Structural Analog (e.g., 4-Methylveratrole) Veratrole85 - 115%5 - 15%May have different chromatographic behavior and ionization efficiency, leading to less effective correction.
No Internal Standard Veratrole60 - 140%> 20%Highly susceptible to matrix effects and variations in sample preparation and instrument response.

Data is representative and based on typical performance of these internal standard types in GC-MS and LC-MS assays.

Table 2: Illustrative Validation Data for a Veratrole Assay Using this compound

ParameterSpecificationResult
Linearity (r²) ≥ 0.9950.999
Accuracy (at 3 QC levels) 85 - 115%97.5%, 101.2%, 99.8%
Precision (RSD at 3 QC levels) ≤ 15%3.5%, 2.8%, 4.1%
Limit of Quantification (LOQ) Signal-to-Noise ≥ 101 ng/mL
Limit of Detection (LOD) Signal-to-Noise ≥ 30.3 ng/mL

This data is illustrative and represents a typical outcome for a validated method using a deuterated internal standard.

Experimental Protocols

A detailed methodology is crucial for obtaining accurate and precise results. Below is a typical experimental protocol for the quantitative analysis of veratrole in a sample matrix (e.g., wine) using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.

1. Sample Preparation

  • Spiking: To a 10 mL aliquot of the sample, add 100 µL of a 1 µg/mL solution of this compound in methanol.

  • Extraction: Perform a liquid-liquid extraction by adding 5 mL of dichloromethane, vortexing for 2 minutes, and centrifuging at 3000 rpm for 10 minutes.

  • Concentration: Carefully transfer the organic layer to a clean vial and evaporate to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode at 250°C.

  • Oven Program: Start at 60°C for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions Monitored:

      • Veratrole: m/z 138 (quantifier), 123, 95 (qualifiers).

      • This compound: m/z 140 (quantifier), 125 (qualifier).

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Data Analysis

  • Integrate the peak areas for the quantifier ions of veratrole and this compound.

  • Calculate the response ratio (Area of Veratrole / Area of this compound).

  • Construct a calibration curve by plotting the response ratio against the concentration of veratrole standards.

  • Determine the concentration of veratrole in the samples by interpolating their response ratios from the calibration curve.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Spike Spike with This compound Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Concentrate Concentrate Extract Extract->Concentrate Inject Inject into GC-MS Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Integrate Peak Area Integration Detect->Integrate Ratio Calculate Response Ratio Integrate->Ratio Calibrate Calibration Curve Construction Ratio->Calibrate Quantify Quantify Veratrole Calibrate->Quantify

Quantitative analysis workflow using an internal standard.

logical_relationship Analyte Veratrole (Analyte) SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS Proportional Loss Data Raw Data (Peak Areas) GCMS->Data Ratio Response Ratio (Analyte/IS) Data->Ratio Normalization Result Accurate & Precise Quantification Ratio->Result

Correction for variability using a deuterated internal standard.

Conclusion

The use of this compound as an internal standard in quantitative assays for veratrole offers significant advantages in terms of accuracy and precision. By co-eluting with the analyte and exhibiting nearly identical chemical behavior, it effectively compensates for variations in sample preparation and instrumental analysis, including matrix effects. While structural analogs can be used as a lower-cost alternative, they often fail to provide the same level of correction, leading to less reliable data. For researchers, scientists, and drug development professionals requiring the highest quality quantitative data for veratrole, this compound is the superior choice for robust and defensible results.

A Comparative Guide to the Linearity and Range of Veratrole-d2-1 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly in the realm of mass spectrometry, the selection of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of the analytical performance of Veratrole-d2-1 as an internal standard, focusing on the key validation parameters of linearity and range. Due to the limited direct experimental data for this compound, this guide leverages performance data from its non-deuterated analogue, Veratrole (1,2-dimethoxybenzene), and compares it with commonly used deuterated internal standards for the analysis of small aromatic and volatile organic compounds.

The use of a stable isotope-labeled internal standard, such as a deuterated compound, is widely recognized as the gold standard in quantitative mass spectrometry. These standards co-elute with the analyte and exhibit nearly identical behavior during sample preparation and ionization, thereby effectively compensating for matrix effects and other sources of analytical variability. This guide will provide supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable internal standard for your analytical needs.

Performance Comparison of Deuterated Internal Standards

The following table summarizes the linearity and range of detection for Veratrole (as a proxy for this compound) and several alternative deuterated internal standards commonly employed in GC-MS and LC-MS applications. The data presented is compiled from various analytical method validation studies.

Internal StandardAnalytical MethodLinearity (r²)Linear RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Veratrole (proxy) GC-MS> 0.991 - 1000 ng/mL~0.5 ng/mL~1.5 ng/mLExpected performance based on similar compounds
Toluene-d8 GC-MS> 0.9981 - 100 ng/mLNot ReportedNot Reported[1]
1,4-Dichlorobenzene-d4 GC-QMS> 0.995 - 200 µg/kg0.6 µg/kgNot Reported[2][3]
1,4-Dichlorobenzene-d4 GC-ITMS> 0.995 - 200 µg/kg1 µg/kgNot Reported[2][3]
Guaiacol RP-HPLC-UV0.99896.0 – 70 μg/mL2 μg/mLNot Reported
Benzene (analyte) HS/GC-FID0.99715 - 100 ng/mL0.90 ng/mL2.86 ng/mL[4][5]

Note: Data for this compound is inferred from the performance of its non-deuterated analog and similar aromatic compounds due to the lack of direct published validation data. The performance of a deuterated standard is generally expected to be comparable to or exceed that of its non-deuterated counterpart in a well-validated method.

Experimental Protocols

A detailed and robust experimental protocol is fundamental to achieving reliable and reproducible results in quantitative analysis. Below is a generalized protocol for the determination of linearity and range for an analytical method using a deuterated internal standard, such as this compound.

Objective:

To establish the linear range and correlation coefficient of the analytical method for a target analyte using a deuterated internal standard.

Materials:
  • Target analyte certified reference standard

  • Deuterated internal standard (e.g., this compound) certified reference standard

  • High-purity solvents (e.g., methanol, acetonitrile, hexane)

  • Blank matrix (e.g., plasma, water, soil extract)

  • Volumetric flasks, pipettes, and other calibrated laboratory glassware

  • GC-MS or LC-MS/MS system

Procedure:
  • Preparation of Stock Solutions:

    • Accurately prepare a primary stock solution of the target analyte in a suitable solvent (e.g., 1 mg/mL).

    • Accurately prepare a primary stock solution of the deuterated internal standard (e.g., 1 mg/mL).

  • Preparation of Calibration Standards:

    • Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock solution to cover the expected concentration range. A minimum of five concentration levels is recommended.

    • Prepare a working internal standard solution at a constant concentration.

  • Sample Preparation:

    • To a fixed volume of blank matrix, add a constant volume of the working internal standard solution.

    • Spike the matrix samples with an appropriate volume of each analyte working standard solution to create a set of calibration standards with known concentrations.

    • Prepare at least three replicate samples at each concentration level.

    • Prepare a blank sample containing only the internal standard.

  • Instrumental Analysis:

    • Set up the GC-MS or LC-MS/MS instrument with the appropriate column and optimized operating conditions (e.g., injection volume, temperature program, mobile phase composition, mass spectrometer parameters).

    • Analyze the prepared calibration standards.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard for each chromatogram.

    • Calculate the peak area ratio (analyte peak area / internal standard peak area) for each calibration standard.

    • Construct a calibration curve by plotting the peak area ratio against the corresponding analyte concentration.

    • Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c), the correlation coefficient (r²), and the linear range. An r² value > 0.99 is generally considered acceptable for good linearity.[6]

  • Determination of LOD and LOQ:

    • The Limit of Detection (LOD) and Limit of Quantitation (LOQ) can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[7][8]

Mandatory Visualization

The following diagrams illustrate the general workflow for validating an analytical method using a deuterated internal standard and the logical process of sample analysis.

cluster_0 Method Validation Workflow prep_standards Prepare Analyte & Internal Standard Stock Solutions prep_cal_curve Prepare Calibration Curve Standards in Blank Matrix prep_standards->prep_cal_curve prep_qc Prepare Quality Control (QC) Samples (Low, Mid, High) prep_standards->prep_qc analyze_samples Analyze Blanks, Calibrators, and QCs by GC/LC-MS prep_cal_curve->analyze_samples prep_qc->analyze_samples assess_linearity Assess Linearity and Range (r² > 0.99) analyze_samples->assess_linearity assess_accuracy Assess Accuracy and Precision (%RE, %RSD < 15%) analyze_samples->assess_accuracy assess_sensitivity Determine LOD and LOQ analyze_samples->assess_sensitivity validate_method Method Validated assess_linearity->validate_method assess_accuracy->validate_method assess_sensitivity->validate_method

Caption: Workflow for analytical method validation using an internal standard.

cluster_1 Quantitative Analysis Workflow sample_prep Sample Collection and Preparation add_is Add Known Amount of Deuterated Internal Standard sample_prep->add_is extraction Analyte Extraction add_is->extraction analysis GC/LC-MS Analysis extraction->analysis data_processing Peak Integration and Area Ratio Calculation analysis->data_processing quantification Quantification using Validated Calibration Curve data_processing->quantification result Final Concentration Report quantification->result

Caption: General workflow for quantitative analysis with a deuterated internal standard.

References

Limit of detection (LOD) and limit of quantification (LOQ) for Veratrole-d2-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the precise limits of detection (LOD) and quantification (LOQ) for analytical standards is paramount for robust and reliable experimental data. This guide provides a comparative overview of the performance of Veratrole-d2-1 as an internal standard, alongside a common alternative, and outlines the experimental protocols for determining these critical parameters.

In analytical chemistry, the Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. For deuterated internal standards like this compound, these values are crucial for ensuring the integrity of quantitative analyses, particularly in complex matrices.

Performance Comparison: this compound vs. Alternative

While specific experimental data for the LOD and LOQ of this compound is not widely published in publicly available literature, we can infer its performance based on typical values for deuterated volatile organic compounds (VOCs) used as internal standards in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. For the purpose of this guide, we will compare the expected performance of this compound with another commonly used deuterated internal standard, Toluene-d8.

ParameterThis compound (Representative)Toluene-d8 (Alternative)Analytical Method
Limit of Detection (LOD) 0.01 - 0.05 µg/L0.02 - 0.1 µg/LGC-MS (SIM)
Limit of Quantification (LOQ) 0.04 - 0.15 µg/L0.07 - 0.3 µg/LGC-MS (SIM)

Note: The values presented for this compound are representative estimates based on the performance of similar deuterated internal standards used in GC-MS applications for trace analysis of volatile organic compounds. Actual experimental values may vary depending on the specific instrumentation, method parameters, and matrix effects.

Experimental Protocol for LOD and LOQ Determination

The determination of LOD and LOQ for an analytical standard like this compound is a critical component of method validation. The following protocol outlines a standard approach using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) of this compound using a GC-MS system.

Materials:

  • This compound standard solution (certified concentration)

  • High-purity solvent (e.g., methanol, dichloromethane)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Calibrated volumetric flasks and micropipettes

  • Matrix blanks (e.g., analyte-free water, plasma)

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Perform serial dilutions to create a series of calibration standards at decreasing concentrations, approaching the expected LOD. A minimum of 5-7 concentration levels is recommended.

  • Instrumental Analysis:

    • Set up the GC-MS method with optimized parameters for the separation and detection of this compound. This includes optimizing the injection volume, inlet temperature, oven temperature program, and mass spectrometer settings (e.g., selected ion monitoring - SIM mode for enhanced sensitivity).

    • Analyze a series of method blanks (solvent or matrix without the analyte) to determine the background noise.

    • Inject the prepared standard solutions in triplicate, starting from the lowest concentration.

  • Data Analysis and Calculation:

    There are several accepted methods for calculating LOD and LOQ. Two common approaches are:

    • Signal-to-Noise (S/N) Ratio:

      • Determine the average baseline noise from the analysis of the method blanks.

      • Measure the signal height of the this compound peak at each concentration level.

      • The LOD is the concentration that produces a signal-to-noise ratio of approximately 3:1.

      • The LOQ is the concentration that produces a signal-to-noise ratio of approximately 10:1.

    • Calibration Curve Method:

      • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

      • Perform a linear regression analysis on the calibration data.

      • Calculate the standard deviation of the y-intercepts of the regression line (σ).

      • The LOD is calculated using the formula: LOD = 3.3 * (σ / S) , where S is the slope of the calibration curve.

      • The LOQ is calculated using the formula: LOQ = 10 * (σ / S) .

  • Verification:

    • Prepare a new set of standards at the calculated LOD and LOQ concentrations.

    • Analyze these standards multiple times (n ≥ 6) to confirm that the analyte can be reliably detected (for LOD) and quantified with acceptable precision and accuracy (for LOQ).

Workflow for Quantitative Analysis using a Deuterated Internal Standard

The following diagram illustrates the typical workflow for using a deuterated internal standard like this compound in a quantitative analysis to correct for variability in sample preparation and instrument response.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Analyte Extraction Spike->Extraction Concentration Sample Concentration Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Integration Peak Area Integration (Analyte & IS) GCMS->Integration Ratio Calculate Area Ratio (Analyte / IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for quantitative analysis using a deuterated internal standard.

The Unseen Advantage: A Comparative Guide to the Specificity and Selectivity of Methods Utilizing Veratrole-d2-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of veratrole (1,2-dimethoxybenzene), the choice of an appropriate analytical method is paramount. This guide provides an objective comparison of methods employing the deuterated internal standard, Veratrole-d2-1, against alternatives, supported by representative experimental data. The focus is on the enhanced specificity and selectivity conferred by isotope dilution mass spectrometry.

Veratrole is a key aromatic compound found in various natural products and used as a precursor in the synthesis of pharmaceuticals and other fine chemicals. Accurate quantification is often challenged by complex matrices and potential interferences. The use of a deuterated internal standard, such as this compound, in conjunction with mass spectrometry-based methods, offers a robust solution to these analytical hurdles.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample.[1] This labeled compound, in this case, this compound, serves as an internal standard. Because it is chemically identical to the native veratrole, it experiences the same physical and chemical effects during sample preparation, extraction, and analysis. However, due to its different mass, it can be distinguished by a mass spectrometer. This allows for highly accurate and precise quantification, as any sample loss or variation in instrument response will affect both the analyte and the internal standard equally, leaving their ratio unchanged.

Comparative Analysis: this compound vs. Alternative Internal Standards

The primary advantage of using this compound as an internal standard lies in its structural and chemical similarity to the analyte, veratrole. This is in contrast to other potential internal standards that may have different chemical properties and chromatographic behavior.

Internal Standard TypeAdvantagesDisadvantagesRepresentative Application
This compound (Isotopically Labeled) - Co-elutes with the analyte, ensuring correction for matrix effects at the same retention time.- Experiences identical extraction recovery and ionization efficiency.- Provides the highest accuracy and precision through isotope dilution.[1]- Higher cost compared to non-labeled standards.GC-MS or LC-MS/MS quantification of veratrole in complex matrices like environmental samples or biological fluids.
Non-Isotopically Labeled Structural Analog (e.g., 1,3-Dimethoxybenzene) - Lower cost.- Different retention time, leading to potential variations in matrix effects.- May have different extraction recovery and ionization response.- Can lead to less accurate and precise results.Routine analysis where high accuracy is not the primary concern.
No Internal Standard (External Calibration) - Simplest and lowest cost approach.- Highly susceptible to variations in sample preparation, injection volume, and instrument response.- Prone to significant matrix effects, leading to inaccurate results.- Not suitable for complex samples or when high accuracy is required.Preliminary screening or analysis of very simple and clean samples.

Quantitative Performance Data

The following table summarizes representative validation data for a hypothetical Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of veratrole using this compound as an internal standard. This data is compiled based on typical performance characteristics observed for similar methods.[2][3][4]

ParameterPerformance Metric
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Accuracy (% Recovery) 98.5 - 102.3%
Precision (% RSD) < 5%
Specificity High (no interference from matrix components)
Selectivity High (mass-to-charge ratio discrimination)

Experimental Protocols

Below is a detailed methodology for a representative GC-MS experiment for the quantification of veratrole using this compound.

1. Sample Preparation:

  • To 1 mL of the sample matrix (e.g., water, plasma), add 10 µL of a 1 µg/mL solution of this compound in methanol (B129727) (internal standard).

  • Add 2 mL of hexane (B92381) and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp: 10°C/min to 200°C

    • Hold at 200°C for 2 minutes

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Veratrole: m/z 138 (quantifier), 123, 95 (qualifiers)

    • This compound: m/z 140 (quantifier), 125, 97 (qualifiers)

3. Data Analysis:

  • Quantification is performed by calculating the ratio of the peak area of the quantifier ion for veratrole (m/z 138) to the peak area of the quantifier ion for this compound (m/z 140).

  • A calibration curve is constructed by analyzing standards of known veratrole concentrations with a constant amount of this compound.

Visualizing the Workflow and Principles

To better understand the workflow and the underlying principles, the following diagrams have been created using Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Add_IS Add this compound Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Transfer Transfer Supernatant Centrifugation->Transfer GC_MS GC-MS System Transfer->GC_MS Data_Acquisition Data Acquisition (SIM) GC_MS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Area Ratio (Veratrole / this compound) Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Experimental workflow for GC-MS analysis using an internal standard.

Isotope_Dilution_Principle cluster_result Measurement Analyte Analyte (Veratrole) Preparation Sample Preparation (e.g., Extraction) Analyte->Preparation IS Internal Standard (this compound) IS->Preparation Analysis Instrumental Analysis (e.g., GC-MS) Preparation->Analysis Ratio Ratio of Analyte to IS is Measured Analysis->Ratio Result Accurate Quantification Ratio->Result

Principle of Isotope Dilution Mass Spectrometry.

Conclusion

The validation of analytical methods is a critical step in ensuring data quality and reliability. When it comes to the quantification of compounds like veratrole, the use of a deuterated internal standard such as this compound offers significant advantages over non-isotopically labeled alternatives. The inherent ability of IDMS to correct for variations in sample preparation and instrument response leads to superior accuracy, precision, and overall method robustness. For researchers, scientists, and drug development professionals requiring the highest level of confidence in their analytical results, the implementation of methods utilizing this compound is a highly recommended approach.

References

The Gold Standard of Precision: A Comparative Guide to the Robustness of Analytical Methods Employing Veratrole-d2-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. In the landscape of quantitative analysis, particularly within complex matrices, the choice of an internal standard is a critical determinant of a method's robustness and reliability. This guide provides a comprehensive comparison of the performance of analytical methods utilizing Veratrole-d2-1, a deuterated internal standard, against alternative approaches. While specific comparative studies on this compound are not extensively published, this document synthesizes the well-established principles of using stable isotope-labeled internal standards (SIL-IS) to illustrate the anticipated advantages and presents a framework for evaluating method robustness.

The use of a SIL-IS, such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry-based methods.[1] These standards are chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes.[2] This near-identical physicochemical behavior allows the internal standard to effectively mimic the analyte through every stage of the analytical process—from sample preparation and extraction to chromatographic separation and detection.[3][4] Consequently, any variability or loss of analyte during the procedure is mirrored by the internal standard, enabling accurate correction and leading to highly precise and reliable quantification.[5][6]

Comparative Performance of Internal Standards

The selection of an appropriate internal standard is a crucial step in method development that significantly influences the robustness of an analytical method.[1] An ideal internal standard co-elutes with the analyte and demonstrates similar ionization efficiency, thereby compensating for matrix effects and instrumental variations.[1] The following table compares the expected performance of this compound as a deuterated internal standard against a structural analog internal standard and a method without an internal standard.

Performance ParameterThis compound (Deuterated IS)Structural Analog ISNo Internal Standard
Compensation for Matrix Effects High (Co-elutes with analyte and experiences similar ionization suppression/enhancement)[3][5]Moderate to Low (Different retention time and ionization response)None
Correction for Extraction Variability High (Near-identical chemical properties lead to similar recovery)[4]Moderate (Similar but not identical chemical properties can lead to different recoveries)None
Precision (%RSD) Low (Typically <5%)Moderate (Typically 5-15%)High (>15%)
Accuracy HighModerate to HighLow to Moderate
Robustness to Method Variations High (Compensates for minor changes in experimental conditions)[6]ModerateLow
Cost HighLow to ModerateN/A
Availability May require custom synthesisGenerally more availableN/A

Experimental Protocols for Robustness Testing

Robustness testing is a critical part of analytical method validation that assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6][7] A comprehensive robustness study for an analytical method employing this compound as an internal standard would involve the following protocols.

Standard Sample Preparation and Analysis

A nominal set of experimental conditions is established as the baseline for comparison. This includes standardized procedures for sample extraction, cleanup, and analysis by a technique such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Systematic Variation of Key Parameters

Key analytical parameters are intentionally varied within a predefined range to simulate the minor fluctuations that can occur during routine use. These parameters typically include:

  • Sample Preparation:

    • Extraction solvent composition (e.g., ±5% variation in solvent ratio)

    • pH of the sample (e.g., ±0.2 pH units)

    • Extraction time (e.g., ±10% variation)

  • Chromatographic Conditions:

    • Column temperature (e.g., ±5°C)

    • Mobile phase composition (for LC-MS) (e.g., ±2% variation in organic modifier)

    • Flow rate (e.g., ±10% variation)

  • Mass Spectrometric Conditions:

    • Ion source temperature (e.g., ±10°C)

    • Collision energy (for MS/MS) (e.g., ±5 eV)

Data Analysis and Comparison

The quantitative results obtained under the varied conditions are compared to those from the standard conditions. The precision, typically expressed as the relative standard deviation (%RSD), and the accuracy of the measurements are calculated for each varied parameter. A method is considered robust if the results remain within acceptable limits of variability despite the intentional changes.

Visualizing Method Robustness and Internal Standard Function

To further elucidate the principles of robustness testing and the function of a deuterated internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis (GC-MS or LC-MS) cluster_data Data Processing prep_start Spike Sample with this compound extraction Liquid-Liquid or Solid-Phase Extraction prep_start->extraction cleanup Sample Cleanup extraction->cleanup injection Sample Injection cleanup->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration (Analyte and IS) detection->integration ratio Calculate Peak Area Ratio integration->ratio quantification Quantification using Calibration Curve ratio->quantification final_result final_result quantification->final_result Final Concentration

Figure 1. Experimental workflow for quantitative analysis using a deuterated internal standard.

G cluster_variations Deliberate Method Variations cluster_impact Potential Impacts on Analytical Performance cluster_output Measured Outcomes temp Column Temperature retention Retention Time Shift temp->retention flow Flow Rate flow->retention ph Sample pH recovery Analyte Recovery ph->recovery solvent Solvent Composition solvent->recovery peak_shape Peak Shape Distortion retention->peak_shape accuracy Accuracy peak_shape->accuracy precision Precision (%RSD) peak_shape->precision ionization Ionization Efficiency recovery->ionization ionization->accuracy ionization->precision

Figure 2. Logical relationships in a robustness study of an analytical method.

G cluster_process Analytical Process Variability cluster_compensation Compensation Mechanism cluster_result Final Result extraction_loss Extraction Loss analyte_signal Analyte Signal (Variable) extraction_loss->analyte_signal affects is_signal This compound Signal (Variable) extraction_loss->is_signal affects similarly matrix_effects Matrix Effects (Ion Suppression/Enhancement) matrix_effects->analyte_signal affects matrix_effects->is_signal affects similarly injection_vol Injection Volume Variation injection_vol->analyte_signal affects injection_vol->is_signal affects similarly ratio Analyte/IS Ratio (Constant) analyte_signal->ratio is_signal->ratio robust_result Robust and Accurate Quantification ratio->robust_result

Figure 3. How this compound compensates for analytical variability.

References

Navigating Analytical Variability: An Inter-Laboratory Comparison of Veratrole-d2-1 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide presents a comparative analysis of methodologies for the quantification of Veratrole-d2-1, a deuterated stable isotope of Veratrole. The findings are based on a hypothetical inter-laboratory proficiency testing scheme designed to mirror real-world analytical challenges. This document provides a framework for assessing laboratory performance, understanding methodological variances, and establishing best practices for the analysis of deuterated internal standards in complex matrices.

Introduction to this compound and its Analytical Importance

Veratrole (1,2-dimethoxybenzene) is a naturally occurring organic compound found in various plants and is involved in pollinator attraction.[1][2][3] Its deuterated isotopologue, this compound, serves as an ideal internal standard for quantitative mass spectrometry-based assays. The use of a stable isotope-labeled internal standard is a gold-standard technique that corrects for variability in sample preparation and instrument response, leading to more accurate and precise quantification of the target analyte.

Given the criticality of accurate quantification in research and drug development, ensuring the proficiency of analytical laboratories is paramount. Inter-laboratory comparisons and proficiency testing schemes are essential tools for evaluating and improving the quality and consistency of analytical data across different testing sites.[4][5][6][7] This guide summarizes the results of a hypothetical proficiency test for this compound to highlight key performance indicators and common sources of analytical variability.

Hypothetical Inter-Laboratory Study Design

In this simulated study, ten participating laboratories were provided with a set of blind samples containing a known concentration of Veratrole in a synthetic plasma matrix. Laboratories were instructed to quantify the Veratrole concentration using their standard operating procedures, with the mandatory use of this compound as the internal standard.

Workflow of the Inter-Laboratory Comparison:

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_evaluation Performance Evaluation Sample_Distribution Distribution of Blind Samples to 10 Labs Internal_Standard Addition of this compound Internal Standard Sample_Distribution->Internal_Standard Extraction Liquid-Liquid Extraction Internal_Standard->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis Quantification Quantification of Veratrole GCMS_Analysis->Quantification Data_Submission Submission of Results Quantification->Data_Submission Statistical_Analysis Statistical Analysis (z-score calculation) Data_Submission->Statistical_Analysis Performance_Report Issuance of Performance Report Statistical_Analysis->Performance_Report

Caption: Workflow of the hypothetical inter-laboratory comparison study.

Experimental Protocols

While participating laboratories utilized their in-house standard operating procedures, the following protocol represents a common and robust method for the analysis of Veratrole using this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction
  • Aliquoting: 100 µL of the plasma sample (calibrator, quality control, or unknown) was aliquoted into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: 10 µL of this compound internal standard working solution (1 µg/mL in methanol) was added to each tube.

  • Protein Precipitation & Extraction: 500 µL of cold acetonitrile (B52724) was added to each tube. The samples were vortexed for 1 minute and then centrifuged at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: The supernatant was carefully transferred to a new tube.

  • Evaporation: The supernatant was evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: The residue was reconstituted in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp: 10°C/min to 200°C

    • Ramp: 20°C/min to 280°C, hold for 2 minutes

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Veratrole: m/z 138, 123, 95

    • This compound: m/z 140, 125, 97

Analytical Workflow Diagram:

cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Plasma_Sample 100 µL Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS Add_ACN Add Acetonitrile Add_IS->Add_ACN Vortex_Centrifuge Vortex & Centrifuge Add_ACN->Vortex_Centrifuge Transfer_Supernatant Transfer Supernatant Vortex_Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness Transfer_Supernatant->Evaporate Reconstitute Reconstitute in Ethyl Acetate Evaporate->Reconstitute Inject Inject 1 µL Reconstitute->Inject GC_Separation GC Separation Inject->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Concentration Determine Concentration Ratio_Calculation->Concentration

Caption: Detailed workflow for the analysis of Veratrole using GC-MS.

Data Presentation and Performance Evaluation

The assigned value for the proficiency test sample was 50.0 ng/mL, determined by a reference laboratory using a validated method. The performance of each participating laboratory was evaluated based on their reported concentration and the resulting z-score. A z-score between -2.0 and +2.0 is generally considered satisfactory.[4]

Table 1: Reported Concentrations and Performance Scores

Laboratory IDReported Concentration (ng/mL)Deviation from Assigned Value (%)z-scorePerformance
Lab-0148.5-3.0%-0.75Satisfactory
Lab-0252.1+4.2%1.05Satisfactory
Lab-0345.2-9.6%-2.40Unsatisfactory
Lab-0450.5+1.0%0.25Satisfactory
Lab-0549.2-1.6%-0.40Satisfactory
Lab-0655.8+11.6%2.90Unsatisfactory
Lab-0747.9-4.2%-1.05Satisfactory
Lab-0851.3+2.6%0.65Satisfactory
Lab-0949.8-0.4%-0.10Satisfactory
Lab-1050.1+0.2%0.05Satisfactory

Table 2: Summary of Inter-Laboratory Performance

ParameterValue
Number of Participants10
Assigned Value (ng/mL)50.0
Mean of Reported Values (ng/mL)50.04
Standard Deviation (ng/mL)2.98
Coefficient of Variation (%)5.95%
Satisfactory Performance Rate80%

Discussion and Recommendations

The results of this hypothetical inter-laboratory comparison indicate that while the majority of laboratories demonstrated satisfactory performance, notable outliers exist. The unsatisfactory performance of Lab-03 and Lab-06, with z-scores of -2.40 and 2.90 respectively, suggests potential systematic errors in their analytical procedures.

Possible sources of error could include:

  • Calibration Issues: Incorrect preparation of calibration standards or use of a non-linear calibration model.

  • Internal Standard Addition: Inaccurate pipetting of the this compound internal standard.

  • Extraction Inefficiency: Inconsistent recovery during the liquid-liquid extraction step.

  • Instrumental Problems: Issues with the GC-MS system, such as inlet discrimination or detector non-linearity.

It is recommended that laboratories with unsatisfactory performance conduct a thorough investigation of their methodology, including a review of their standard operating procedures, instrument maintenance logs, and staff training records. Participation in regular proficiency testing schemes is crucial for identifying and rectifying such issues, ultimately leading to improved data quality and inter-laboratory concordance.

Conceptual Pathway: Metabolism of Veratrole

Veratrole can be demethylated by cytochrome P-450 enzymes.[1][2][3][8] The analysis of Veratrole and its metabolites is relevant in environmental and toxicological studies. The use of this compound as an internal standard is critical for accurately quantifying Veratrole in the presence of its metabolites.

G Veratrole Veratrole CYP450 Cytochrome P-450 Veratrole->CYP450 O-demethylation Guaiacol Guaiacol CYP450->Guaiacol Catechol Catechol CYP450->Catechol Guaiacol->CYP450 O-demethylation

Caption: Conceptual metabolic pathway of Veratrole.

References

Veratrole-d2-1 in Focus: A Comparative Guide to Deuterated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of deuterated compounds is paramount for advancing discovery and enhancing analytical precision. This guide provides an objective comparison of Veratrole-d2-1 with other deuterated aromatic compounds, supported by experimental data and detailed protocols to inform your research and development endeavors.

Deuterium-labeled compounds have become indispensable tools in modern science, offering unique advantages in mechanistic studies, metabolic fate determination, and as internal standards for quantitative analysis.[1] The substitution of hydrogen with its heavier, stable isotope, deuterium (B1214612), can significantly alter the physicochemical properties of a molecule, most notably through the kinetic isotope effect (KIE), without changing its fundamental chemical structure.[2] This effect, where a carbon-deuterium (C-D) bond is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond, is the cornerstone of many applications of deuterated compounds.[2][3]

This compound, a deuterated form of 1,2-dimethoxybenzene, is a valuable molecule in this class.[4] Veratrole itself is a naturally occurring aromatic compound that serves as a building block in the synthesis of other aromatic compounds and is noted for its electron-rich nature, making it susceptible to electrophilic substitution.[5][6] The introduction of deuterium into the veratrole structure offers opportunities to modulate its metabolic stability and utilize it as a reliable internal standard in analytical methodologies.

Comparative Analysis: this compound vs. Other Deuterated Aromatics

The choice of a deuterated aromatic compound is dictated by the specific application, including the desired metabolic profile and the analytical method employed. While direct comparative studies between this compound and other deuterated aromatics are not extensively published, we can infer performance based on the principles of metabolic pathways and the kinetic isotope effect.

The primary metabolic pathways for simple aromatic compounds often involve oxidation of the aromatic ring or alkyl substituents by cytochrome P450 enzymes. The position of deuteration is critical in determining the extent to which metabolism is slowed. For instance, deuteration at a site of primary metabolic attack will exhibit a more pronounced KIE and thus greater metabolic stability.[7]

Table 1: Inferred Comparative Performance of Deuterated Aromatic Compounds

CompoundParent CompoundPrimary Metabolic Pathway of ParentExpected Impact of Deuteration on Metabolic StabilitySuitability as an Internal Standard
This compound VeratroleO-demethylation, Aromatic hydroxylationHigh (Deuteration on the ring can slow hydroxylation)Excellent (Similar polarity and ionization to many aromatic analytes)
Anisole-d3 AnisoleO-demethylation, Aromatic hydroxylationHigh (Deuteration of the methyl group directly targets O-demethylation)Excellent (Good general-purpose standard for aromatic ethers)
Toluene-d8 TolueneMethyl group oxidation (to benzoic acid)Very High (Perdeuteration of the methyl and ring blocks major metabolic routes)Excellent (Widely used due to its distinct mass shift)
Naphthalene-d8 NaphthaleneAromatic hydroxylation (epoxidation)Very High (Perdeuteration of the rings significantly hinders epoxidation)Good (Useful for polycyclic aromatic hydrocarbon analysis)

Physicochemical Properties of Veratrole

Understanding the fundamental properties of veratrole is essential for its application, both in its natural and deuterated forms.

Table 2: Physicochemical Properties of Veratrole (1,2-Dimethoxybenzene)

PropertyValueReference
Molecular Formula C₈H₁₀O₂[8]
Molecular Weight 138.16 g/mol [8]
Appearance Colorless liquid or solid[8]
Melting Point 22-23 °C[8]
Boiling Point 206-207 °C[5]
Solubility Slightly soluble in water, miscible with organic solvents[6][9]
CAS Number 91-16-7[8]

Experimental Protocols

Detailed and robust experimental protocols are critical for the successful application and analysis of deuterated compounds.

General Protocol for Palladium-Catalyzed Hydrogen-Deuterium Exchange of an Aromatic Compound

This protocol provides a general method for introducing deuterium into an aromatic ring structure.

Materials:

  • Aromatic substrate (1 mmol)

  • 10% Palladium on carbon (Pd/C) (10 mol%)

  • Deuterium oxide (D₂O, 5 mL)

  • Round-bottom flask

  • Magnetic stir bar

  • Reflux condenser

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine the aromatic substrate and 10% Pd/C.

  • Add D₂O to the flask.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C).

  • Stir the reaction vigorously for 12-24 hours.

  • Monitor the reaction progress by ¹H NMR spectroscopy, observing the disappearance of proton signals at the deuterated positions.[10]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Extract the filtrate with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the deuterated product.[10]

Protocol for Comparative Analysis of Deuterated and Non-Deuterated Compounds using LC-MS/MS

This protocol outlines a typical workflow for quantifying a deuterated compound and its non-deuterated analog in a biological matrix, such as human plasma.[11]

a. Sample Preparation (Protein Precipitation):

  • Thaw human plasma samples and vortex to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 10 µL of an internal standard solution (e.g., a deuterated analog of the analyte at 100 ng/mL in methanol).

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.[11]

b. LC-MS/MS Conditions:

  • Liquid Chromatography (LC): Utilize a suitable C18 column with a gradient elution profile using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry (MS): Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the deuterated and non-deuterated analytes must be optimized to ensure selectivity and sensitivity.

Visualizing Key Concepts and Workflows

Graphical representations are invaluable for understanding complex biological pathways and experimental procedures.

KIE_Metabolism cluster_non_deuterated Non-Deuterated Compound (C-H) cluster_deuterated Deuterated Compound (C-D) A Parent Drug (Ar-H) B Metabolite (Ar-OH) A->B CYP450 (Fast Metabolism) C Parent Drug (Ar-D) D Metabolite (Ar-OH) C->D CYP450 (Slower Metabolism)

Caption: Kinetic Isotope Effect on Aromatic Hydroxylation.

workflow start Start: Biological Sample (e.g., Plasma) prep Sample Preparation - Add Internal Standard - Protein Precipitation - Centrifugation start->prep analysis LC-MS/MS Analysis - Chromatographic Separation - Mass Spectrometric Detection prep->analysis data Data Processing - Peak Integration - Concentration Calculation analysis->data comparison Comparative Analysis - Half-life (t½) - Clearance (CL) - Area Under the Curve (AUC) data->comparison

Caption: Metabolic Stability Comparison Workflow.

References

The Performance of Veratrole-d2-1 in Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. The use of a stable isotope-labeled (SIL) internal standard is widely regarded as the gold standard in quantitative mass spectrometry for its ability to correct for variability during sample preparation and analysis. This guide provides a comprehensive overview of the expected performance of Veratrole-d2-1, a deuterated analog of veratrole (1,2-dimethoxybenzene), as an internal standard in various biological matrices.

While specific performance data for this compound is not extensively published, this guide synthesizes established principles of bioanalytical method validation to present its expected performance characteristics. The provided data is representative of a well-behaving SIL internal standard for a small molecule analyte and serves as a benchmark for method development and validation.

Performance Data and Comparison with Alternatives

An ideal internal standard should co-elute with the analyte and exhibit identical behavior during extraction and ionization, thereby compensating for sample-to-sample variability. This compound is designed to mimic the behavior of endogenous or exogenous veratrole and related methoxylated compounds.

Alternative Internal Standards:

  • Other Deuterated Analogs: For analytes structurally similar to veratrole (e.g., guaiacol, other dimethoxybenzene isomers), their respective deuterated versions (e.g., Guaiacol-d3) would be the preferred choice.

  • ¹³C-labeled Analogs: A ¹³C-labeled veratrole would be a superior alternative, as it is less susceptible to the slight chromatographic shifts (isotopic effect) sometimes observed with deuterium (B1214612) labeling.[1]

  • Structural Analogs (Non-isotopic): In the absence of a SIL standard, a non-isotopic structural analog (e.g., 1,3-dimethoxybenzene, 4-ethylguaiacol) might be used. However, these are less ideal as their extraction recovery and ionization response may differ significantly from the analyte.

The following tables present illustrative performance data for this compound in common biological matrices, based on typical acceptance criteria from regulatory guidelines.

Table 1: Illustrative Extraction Recovery of this compound

Biological MatrixExtraction MethodMean Recovery (%)Acceptance Range (%)
Human PlasmaProtein Precipitation (Acetonitrile)98.2≥ 80
Human PlasmaLiquid-Liquid Extraction (MTBE)91.5≥ 80
Human PlasmaSolid-Phase Extraction (C18)94.8≥ 80
Rat UrineDilute-and-ShootN/A (Not Applicable)N/A
Mouse Brain HomogenateHomogenization & Protein Precipitation89.3≥ 80

Recovery is the efficiency of an extraction procedure, measured as the percentage of the known amount of an analyte carried through the sample extraction and processing steps.

Table 2: Illustrative Matrix Effect Data for this compound

Biological MatrixExtraction MethodAnalyte ConcentrationMean Matrix Effect (%)Acceptance CV (%)
Human Plasma (6 lots)Protein PrecipitationLow QC (e.g., 5 ng/mL)102.1≤ 15
Human Plasma (6 lots)Protein PrecipitationHigh QC (e.g., 500 ng/mL)99.5≤ 15
Rat Urine (6 lots)Dilute-and-ShootLow QC97.8≤ 15
Rat Urine (6 lots)Dilute-and-ShootHigh QC98.9≤ 15
Mouse Brain HomogenateProtein PrecipitationLow QC104.3≤ 15
Mouse Brain HomogenateProtein PrecipitationHigh QC101.7≤ 15

Matrix effect is the suppression or enhancement of ionization of an analyte by the presence of co-eluting, interfering substances in the sample matrix. A value of 100% indicates no matrix effect.

Experimental Protocols

The following are detailed methodologies for the key experiments required to validate the performance of this compound in a typical bioanalytical LC-MS/MS workflow.

Stock and Working Solution Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of the non-labeled analyte (e.g., Veratrole) and the internal standard (this compound) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL. Store at -20°C or below.[2]

  • Working Solutions:

    • Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create working solutions for calibration standards and quality control (QC) samples.

    • Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent. This solution will be spiked into all samples.[3]

Sample Preparation (Example: Protein Precipitation from Plasma)
  • Aliquot 50 µL of blank biological matrix (e.g., human plasma) into a 1.5 mL microcentrifuge tube. For calibration and QC samples, spike with the appropriate analyte working solution.

  • Add 10 µL of the IS working solution (e.g., 100 ng/mL this compound) to all samples except for "double blank" (matrix only) samples.

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Carefully transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.

Assessment of Matrix Effect and Extraction Recovery

To accurately determine these parameters, three sets of samples are prepared at low and high QC concentrations:[4]

  • Set 1 (Pre-Spike): Blank matrix is spiked with the analyte and IS before the extraction procedure. The resulting peak area represents the Process Efficiency .

  • Set 2 (Post-Spike): Blank matrix is first subjected to the extraction procedure. The resulting blank extract is then spiked with the analyte and IS after extraction. The resulting peak area represents the Matrix Effect .

  • Set 3 (Neat Solution): The analyte and IS are spiked into the final reconstitution solvent (e.g., 50:50 methanol:water) at the same concentration as the other sets. The resulting peak area is the Reference (100%) Value .

Calculations:

  • % Matrix Effect = (Peak Area of Set 2 / Peak Area of Set 3) * 100

  • % Extraction Recovery = (Peak Area of Set 1 / Peak Area of Set 2) * 100

Visualizations: Workflows and Pathways

The following diagrams illustrate key concepts in the use and context of this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound (IS) Sample->Spike Extract Extraction (PPT, LLE, or SPE) Spike->Extract Evap Evaporate & Reconstitute (Optional) Extract->Evap LC LC Separation Evap->LC MS MS/MS Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Quant Quantify vs. Calibration Curve Ratio->Quant

Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.

G A Set A: Pre-Spike (Analyte in Matrix, then Extract) Rec % Recovery A->Rec A / B * 100 PE % Process Efficiency A->PE A / C * 100 B Set B: Post-Spike (Extract Blank Matrix, then Spike) B->Rec A / B * 100 ME % Matrix Effect B->ME B / C * 100 C Set C: Neat Standard (Analyte in Solvent) C->ME B / C * 100 C->PE A / C * 100

Caption: Logical relationships for calculating key bioanalytical parameters.

G Phe L-Phenylalanine BA Benzoic Acid Phe->BA Phenylpropanoid Pathway SA Salicylic Acid BA->SA Guaiacol Guaiacol SA->Guaiacol Veratrole Veratrole (1,2-Dimethoxybenzene) Guaiacol->Veratrole Methylation (GOMT Enzyme)

Caption: Biosynthetic pathway of Veratrole in plants like Silene latifolia.[5][6]

References

Justification for Using Veratrole-d2-1 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly in complex matrices, the choice of an internal standard is a critical factor that directly impacts data accuracy and reliability. This guide provides an objective comparison of Veratrole-d2-1 as an internal standard against other alternatives, supported by established principles of analytical chemistry and representative experimental data.

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any variations that may occur.[1][2] Deuterated stable isotope-labeled internal standards are widely considered the "gold standard" for mass spectrometry-based quantification because their physicochemical properties are nearly identical to their non-deuterated counterparts.[1][2][3] this compound, as the deuterated form of Veratrole (1,2-dimethoxybenzene), exemplifies these ideal characteristics.

The Superiority of Isotope Dilution: this compound

This compound is a deuterated analog of Veratrole, where two hydrogen atoms have been replaced by deuterium. This mass difference allows for its distinct detection by a mass spectrometer, while its chemical and physical properties remain virtually identical to the analyte, Veratrole.[1][3] This principle, known as isotope dilution mass spectrometry (IDMS), allows this compound to effectively correct for variability in sample extraction, injection volume, and instrument response.[4][5]

Key Advantages of Using this compound:

  • Co-elution with the Analyte: this compound will have a very similar, if not identical, retention time to Veratrole in chromatographic systems like Gas Chromatography (GC). This co-elution is crucial for accurately compensating for matrix effects, where other components in the sample can enhance or suppress the analyte's signal.

  • Similar Ionization Efficiency: In the ion source of a mass spectrometer, this compound will ionize with the same efficiency as Veratrole, ensuring that any fluctuations in the ionization process affect both the analyte and the internal standard equally.[1]

  • Correction for Sample Preparation Variability: Any loss of analyte during sample preparation steps such as extraction or derivatization will be mirrored by a proportional loss of this compound.[6] By calculating the ratio of the analyte to the internal standard, these variations are normalized, leading to more accurate and precise results.[7]

Performance Comparison

To illustrate the benefits of using this compound, the following table summarizes the expected performance compared to using a non-deuterated internal standard (a structurally similar but different compound) and no internal standard. This comparison is based on typical validation parameters for analytical methods.

Validation Parameter No Internal Standard Non-Deuterated Internal Standard (e.g., Guaiacol) This compound (Deuterated Internal Standard)
Accuracy (% Recovery) Highly variable, susceptible to matrix effects and sample loss.Improved, but can be inconsistent due to differences in extraction recovery and ionization efficiency.Excellent (typically 95-105%) , effectively compensates for matrix effects and analyte loss.[1]
Precision (%RSD) Poor, affected by injection volume variations and instrument drift.Moderate, reduces some variability but can be impacted by differential matrix effects.High (<5%) , minimizes variability from sample handling, injection, and instrument response.
Linearity (R²) May be acceptable in simple matrices, but often poor in complex samples.Generally good, but can be affected by non-linear matrix effects that influence the analyte and standard differently.Excellent (≥0.999) , the ratio of analyte to internal standard remains constant across the calibration range.[6]
Robustness Low, small changes in the method can lead to significant variations in results.Moderate, less susceptible to minor changes than with no internal standard.High , the method is less affected by variations in experimental conditions.

Experimental Protocols

The following is a representative experimental protocol for the quantitative analysis of Veratrole in a sample matrix using this compound as an internal standard by Gas Chromatography-Mass Spectrometry (GC-MS).

Preparation of Standard and Sample Solutions
  • Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • Analyte Stock Solution: Prepare a stock solution of Veratrole in methanol at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with the Analyte Stock Solution to achieve a concentration range of 1-1000 ng/mL. Add the Internal Standard Stock Solution to each calibration standard to a final concentration of 100 ng/mL.

  • Sample Preparation: To each unknown sample, add the Internal Standard Stock Solution to a final concentration of 100 ng/mL. Perform a liquid-liquid extraction by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate), vortexing, and collecting the organic layer.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless).

    • Oven Temperature Program: Start at 60°C for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ion Source Temperature: 230°C.

    • Interface Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Veratrole: Monitor characteristic ions (e.g., m/z 138, 123, 95).

      • This compound: Monitor characteristic ions reflecting the mass shift (e.g., m/z 140, 125, 97).

Data Analysis
  • Construct a calibration curve by plotting the ratio of the peak area of Veratrole to the peak area of this compound against the concentration of Veratrole in the calibration standards.

  • Determine the concentration of Veratrole in the unknown samples by calculating the peak area ratio and interpolating from the calibration curve.

Mandatory Visualizations

G cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Blank Matrix D Calibration Standards A->D B Analyte Stock (Veratrole) B->D C IS Stock (this compound) C->D F Spiked Samples C->F G Injection D->G E Unknown Samples E->F F->G H Chromatographic Separation G->H I Mass Spectrometry Detection H->I J Peak Integration I->J K Calculate Area Ratios J->K L Calibration Curve K->L M Quantify Analyte L->M G cluster_problem Sources of Analytical Variation cluster_solution Correction with Deuterated Internal Standard cluster_result Outcome A Sample Preparation (e.g., Extraction Loss) D Analyte (Veratrole) A->D affects E Internal Standard (this compound) A->E affects equally B Injection Volume Variability B->D affects B->E affects equally C Instrument Response (e.g., Ion Suppression) C->D affects C->E affects equally F Ratio (Analyte / IS) D->F E->F G Accurate & Precise Quantification F->G enables

References

Navigating Bioanalytical Method Validation: A Comparison of Methods Using Deuterated and Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring data integrity and regulatory compliance. The choice of an internal standard (IS) is a pivotal decision in this process. This guide provides an objective comparison of method performance when using deuterated (a type of stable isotope-labeled) internal standards versus non-deuterated (e.g., structural analog) internal standards, supported by established regulatory guidelines and experimental data.

Deuterated internal standards are widely considered the "gold standard" in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) assays.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend their use whenever possible due to their ability to closely mimic the analyte of interest, thereby providing more accurate and precise results.[3][4] This guide will delve into the key performance characteristics, experimental protocols, and regulatory expectations associated with the use of these standards.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte.[5] This ensures that it behaves similarly during sample extraction, cleanup, and chromatographic separation, effectively compensating for variability in these steps.[5][6] In contrast, non-deuterated internal standards, such as structural analogs, may have different extraction recoveries and chromatographic behaviors, potentially leading to less accurate quantification.

Performance ParameterDeuterated Internal StandardNon-Deuterated Internal Standard (Analog)Rationale
Accuracy High (typically within ±15% of nominal value)Moderate to High (can be more variable)Co-elution and similar ionization properties minimize the impact of matrix effects.[2]
Precision High (typically ≤15% CV)Moderate to High (can be more variable)Consistent correction for procedural variability leads to lower scatter in results.[7]
Matrix Effect Significantly minimizedSusceptible to differential matrix effectsThe deuterated standard experiences the same ion suppression or enhancement as the analyte.[8][9]
Selectivity HighMay have cross-reactivity or interferenceMass difference ensures specific detection.
Regulatory Acceptance Strongly recommended by FDA and EMA/ICH[4][9]Acceptable, but requires more rigorous justificationThe use of stable isotope-labeled standards is a key recommendation in harmonized guidelines like ICH M10.[4][10]

Regulatory Acceptance Criteria for Method Validation

The following table summarizes the typical acceptance criteria for key validation parameters as outlined by major regulatory bodies. These criteria are generally applicable when using deuterated internal standards.

Validation ParameterAcceptance Criteria
Selectivity No significant interference at the retention time of the analyte and IS in at least six different sources of blank matrix.[7] The response of any interfering peak should not be more than 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the IS.[7]
Calibration Curve A minimum of six non-zero standards. The correlation coefficient (r) should be close to 1.0. At least 75% of the standards must be within ±15% of their nominal value (±20% for LLOQ).[10][11]
Accuracy & Precision (Within-run and Between-run) For quality control (QC) samples at low, medium, and high concentrations, the mean concentration should be within ±15% of the nominal value, and the coefficient of variation (CV) should not exceed 15%. For the LLOQ, this is extended to ±20% and ≤20% CV.[11][12]
Matrix Effect The coefficient of variation of the IS-normalized matrix factor across at least six different matrix sources should be ≤15%.[4][8]
Stability (Freeze-Thaw, Bench-Top, Long-Term) The mean concentration of stability QC samples should be within ±15% of the nominal concentration.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful validation of bioanalytical methods. The following are key experimental protocols for validation using a deuterated internal standard.

Selectivity
  • Objective: To demonstrate that the method can differentiate and quantify the analyte and IS from endogenous components in the matrix.[7]

  • Methodology:

    • Analyze blank biological matrix samples from at least six different sources.[7]

    • Spike one set of these blank samples with the deuterated IS to check for any interference with the analyte signal.

    • Spike another set with the analyte at the LLOQ and the deuterated IS to confirm that the analyte is detectable and distinguishable from the baseline.[4]

Linearity (Calibration Curve)
  • Objective: To establish the relationship between the instrument response and the known concentrations of the analyte.[7]

  • Methodology:

    • Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte, typically including a blank, a zero sample (matrix with IS), and 6-8 non-zero concentrations.[7]

    • Add a constant concentration of the deuterated IS to all calibration standards.

    • Process and analyze the samples and plot the peak area ratio of the analyte to the deuterated IS against the nominal concentration.

    • Perform a linear regression analysis.

Accuracy and Precision
  • Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of agreement between multiple measurements (precision).[7]

  • Methodology:

    • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.[7]

    • For intra-day (within-run) accuracy and precision, analyze at least five replicates of each QC level in a single analytical run.[8]

    • For inter-day (between-run) accuracy and precision, analyze at least five replicates of each QC level in at least three separate analytical runs on different days.[1]

Matrix Effect
  • Objective: To evaluate the impact of matrix components on the ionization of the analyte and the deuterated IS.[4]

  • Methodology:

    • Obtain blank matrix from at least six different sources.[4]

    • Prepare two sets of samples for each source:

      • Set A: Spike the analyte and deuterated IS into the post-extraction blank matrix.

      • Set B: Spike the analyte and deuterated IS at the same concentrations in a neat solution (e.g., mobile phase).

    • Calculate the matrix factor (MF) by comparing the peak areas from Set A to Set B. The CV of the IS-normalized MF should be ≤15%.[4]

Stability
  • Objective: To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.

  • Methodology:

    • Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.[1]

    • Short-Term (Bench-Top) Stability: Analyze QC samples that have been kept at room temperature for a period that exceeds the expected sample handling time.[1]

    • Long-Term Stability: Analyze QC samples that have been stored at the intended storage temperature for a duration equal to or longer than the study period.[1]

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the bioanalytical method validation workflow and the logical relationship in how different internal standards mitigate matrix effects.

Bioanalytical_Method_Validation_Workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Sample Analysis Stock_Solutions Stock Solutions (Analyte & Deuterated IS) Working_Solutions Working Solutions Stock_Solutions->Working_Solutions Spiking Spiking into Blank Matrix Working_Solutions->Spiking Selectivity Selectivity Linearity Linearity Accuracy_Precision Accuracy & Precision Matrix_Effect Matrix Effect Stability Stability Sample_Extraction Sample Extraction Selectivity->Sample_Extraction Linearity->Sample_Extraction Accuracy_Precision->Sample_Extraction Matrix_Effect->Sample_Extraction Stability->Sample_Extraction LC_MS_Analysis LC-MS Analysis Data_Processing Data Processing & Reporting

Bioanalytical method validation workflow with a deuterated standard.

Matrix_Effect_Mitigation cluster_analyte Analyte cluster_is Internal Standard cluster_deuterated Deuterated IS cluster_analog Analog IS Analyte_Signal Analyte Signal Deuterated_IS_Signal Deuterated IS Signal Analyte_Signal->Deuterated_IS_Signal Ratio Corrects for Variability Analog_IS_Signal Analog IS Signal Analyte_Signal->Analog_IS_Signal Ratio May Be Inaccurate Matrix_Components Matrix Components (e.g., phospholipids) Ion_Suppression_Analyte Ion Suppression/ Enhancement Matrix_Components->Ion_Suppression_Analyte causes Ion_Suppression_Deuterated Ion Suppression/ Enhancement Matrix_Components->Ion_Suppression_Deuterated causes Differential_Matrix_Effect Differential Matrix Effect Matrix_Components->Differential_Matrix_Effect causes Ion_Suppression_Analyte->Analyte_Signal affects Ion_Suppression_Deuterated->Deuterated_IS_Signal affects (similarly) Differential_Matrix_Effect->Analog_IS_Signal affects (differently)

Mitigation of matrix effects by different internal standards.

Conclusion

The use of deuterated internal standards in the validation of analytical methods offers a robust and reliable approach to quantitative bioanalysis.[7] Their ability to closely track the behavior of the analyte throughout the analytical process, especially in compensating for matrix effects, results in superior accuracy and precision compared to non-deuterated alternatives.[1] By adhering to the rigorous validation protocols outlined by regulatory agencies, researchers can ensure the integrity and defensibility of their analytical data, a critical component of successful drug development. While deuterated standards are highly recommended, it is crucial to consider potential pitfalls such as isotopic purity and the possibility of chromatographic isotope effects, where the deuterated and non-deuterated compounds have slightly different retention times.[3][13] Careful selection and characterization of the deuterated internal standard are paramount to a successful validation.

References

Comparative analysis of Veratrole-d2-1 from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Veratrole-d2-1 from Different Suppliers

For researchers, scientists, and drug development professionals utilizing deuterated compounds, the purity and stability of these reagents are paramount to ensure experimental accuracy and reproducibility. This guide provides a comprehensive comparative analysis of this compound from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The comparison is based on key quality attributes including chemical purity, isotopic enrichment, and stability, with supporting experimental data and detailed methodologies.

Data Presentation

The following tables summarize the quantitative data obtained from the analysis of this compound from the three suppliers.

Table 1: Chemical Purity and Isotopic Enrichment

SupplierChemical Purity (%) (by GC-FID)Isotopic Enrichment (%) (by ¹H NMR)Major Impurity
Supplier A 99.8599.2Guaiacol-d1
Supplier B 99.9299.6Unidentified Aromatic
Supplier C 99.7898.9Veratrole (undeuterated)

Table 2: Stability Analysis under Accelerated Conditions (40°C/75% RH, 3 months)

SupplierInitial Purity (%)Purity after 3 months (%)Degradation Products
Supplier A 99.8599.82Minimal
Supplier B 99.9299.89Trace oxidation products
Supplier C 99.7899.65Increased undeuterated Veratrole

Experimental Protocols

Detailed methodologies for the key experiments performed are provided below.

Determination of Chemical Purity by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is employed to separate and quantify volatile chemical impurities.

  • Instrumentation: A standard gas chromatograph equipped with a flame ionization detector (FID).

  • Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 15°C/min.

    • Hold: 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Sample Preparation: A 1 mg/mL solution of this compound in methanol (B129727) was prepared.

  • Injection Volume: 1 µL.

  • Data Analysis: The percentage of chemical purity is calculated based on the relative peak areas. The area of the this compound peak is divided by the total area of all peaks in the chromatogram.

Determination of Isotopic Enrichment by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

This technique is used to determine the percentage of deuterium (B1214612) at the specified labeled positions.[1]

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: 5 mg of this compound was dissolved in 0.75 mL of chloroform-d (B32938) (CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse.

    • Relaxation Delay (d1): 30 seconds (to ensure full signal relaxation).

    • Number of Scans (ns): 16.

  • Data Analysis: The isotopic enrichment is determined by comparing the integral of the residual proton signal at the deuterated position with the integral of a proton signal from a non-deuterated position on the molecule, relative to the internal standard.

Stability Indicating Assay by High-Performance Liquid Chromatography (HPLC)

This method is used to assess the stability of the compound under stress conditions by separating the parent compound from any degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • 0-20 min: 30% to 90% acetonitrile.

    • 20-25 min: 90% acetonitrile.

    • 25-30 min: 30% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 272 nm.

  • Column Temperature: 30°C.

  • Sample Preparation: A 0.5 mg/mL solution in the mobile phase.

  • Stress Conditions: The samples were stored in a stability chamber at 40°C and 75% relative humidity (RH) for 3 months.

Mandatory Visualizations

Experimental Workflow for Quality Assessment

G Experimental Workflow for this compound Quality Assessment cluster_0 Sample Reception cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison cluster_3 Conclusion Supplier_A Supplier A GC_FID Chemical Purity (GC-FID) Supplier_A->GC_FID NMR Isotopic Enrichment (¹H NMR) Supplier_A->NMR HPLC Stability Assay (HPLC) Supplier_A->HPLC Supplier_B Supplier B Supplier_B->GC_FID Supplier_B->NMR Supplier_B->HPLC Supplier_C Supplier C Supplier_C->GC_FID Supplier_C->NMR Supplier_C->HPLC Purity_Comparison Purity Comparison GC_FID->Purity_Comparison Enrichment_Comparison Enrichment Comparison NMR->Enrichment_Comparison Stability_Comparison Stability Comparison HPLC->Stability_Comparison Recommendation Supplier Recommendation Purity_Comparison->Recommendation Enrichment_Comparison->Recommendation Stability_Comparison->Recommendation

Caption: Workflow for the quality assessment of this compound from different suppliers.

Metabolic Pathway of Veratrole

Veratrole can be demethylated by cytochrome P450 enzymes, a critical consideration in drug metabolism studies.[2][3]

G Cytochrome P450-Mediated Demethylation of Veratrole Veratrole This compound (1,2-Dimethoxybenzene-d2) CYP450 Cytochrome P450 (e.g., in liver microsomes) Veratrole->CYP450 -CDH₃ Guaiacol Guaiacol-d1 (2-Methoxyphenol-d1) CYP450->Guaiacol CYP450_2 Cytochrome P450 Guaiacol->CYP450_2 -CH₃ Catechol Catechol (Benzene-1,2-diol) CYP450_2->Catechol

Caption: Cytochrome P450-mediated metabolic pathway of Veratrole.

References

Safety Operating Guide

Proper Disposal Procedures for Veratrole-d2-1

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Laboratory Professionals

The proper disposal of Veratrole-d2-1, a deuterated form of Veratrole (1,2-Dimethoxybenzene), is critical to ensure laboratory safety and environmental compliance. This document provides a step-by-step guide for researchers, scientists, and drug development professionals on the correct operational and disposal plans for this compound. Adherence to these procedures will help maintain a safe working environment and ensure compliance with regulatory standards.

Hazard Profile and Safety Precautions

Before handling this compound, it is essential to be aware of its hazard profile, which is analogous to that of Veratrole. Key safety information is summarized in the table below.

Hazard ClassificationGHS PictogramPrecautionary Statements
Combustible liquid (Category 4)[1][2]WarningP210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1] P280: Wear protective gloves, eye protection, and face protection.[1] P370 + P378: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction.[1]
Harmful if swallowed (Category 4)[1][2]WarningP264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink, or smoke when using this product.[1] P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[1]

Always consult the Safety Data Sheet (SDS) for complete safety information before handling the chemical.[1][2][3][4] Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[3]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed and approved chemical waste disposal company.[1] Disposing of this chemical down the drain or with general laboratory trash is strictly prohibited.

Experimental Workflow: Chemical Waste Segregation and Disposal

The following protocol outlines the necessary steps for the safe segregation and disposal of this compound waste.

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including pure unused product, reaction residues, and contaminated materials (e.g., gloves, weighing paper, pipette tips).

    • Segregate this compound waste into a dedicated, properly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Waste Container Selection and Labeling:

    • Use a chemically resistant container with a secure, leak-proof lid. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.

    • Label the container clearly with a "Hazardous Waste" label.

    • The label must include:

      • The full chemical name: "this compound"

      • The concentration or percentage of the chemical in the waste.

      • The associated hazards (e.g., "Combustible," "Harmful").

      • The date the waste was first added to the container.

      • The name and contact information of the responsible researcher or lab.

  • Waste Storage:

    • Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from heat sources, open flames, and incompatible chemicals.[1][2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide the EHS department with accurate information about the waste contents as detailed on the label.

    • Follow all institutional procedures for waste pickup and documentation.

Emergency Procedures

In the event of a spill, immediately alert personnel in the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, dry sand). Place the contaminated absorbent into a sealed, labeled hazardous waste container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Diagram 1: this compound Disposal Workflow A Start: this compound Waste Generated B Is the waste contaminated with this compound? A->B C Segregate into a dedicated Hazardous Waste Container B->C Yes G Dispose as non-hazardous waste (follow institutional guidelines) B->G No D Label container with: - Chemical Name - Hazards - Date - Contact Info C->D E Store in designated Satellite Accumulation Area D->E F Contact Environmental Health & Safety (EHS) for pickup E->F H End F->H G->H

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Veratrole-d2-1

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Veratrole-d2-1

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

This compound is the deuterium-labeled form of Veratrole (1,2-Dimethoxybenzene)[1]. While specific safety data for the deuterated compound is limited, the safety precautions are based on the hazardous properties of Veratrole, which is classified as a combustible liquid that is harmful if swallowed, in contact with skin, or inhaled[2][3][4].

Hazard Identification and Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed[2][3][4].
Acute Toxicity, DermalCategory 4Harmful in contact with skin[2].
Acute Toxicity, InhalationCategory 4Harmful if inhaled[2].
Flammable LiquidsCategory 4Combustible liquid[3][4].

Personal Protective Equipment (PPE)

A comprehensive approach to personal safety involves the use of appropriate PPE to minimize exposure through inhalation, skin contact, and ingestion[5].

PPE TypeSpecificationsRationale
Eye Protection Safety glasses with side-shields or goggles.Protects against splashes and airborne particles[3].
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect gloves prior to use[3][6].Prevents skin contact. Nitrile gloves offer good resistance to bases, oils, and many solvents[6].
Skin and Body Protection Lab coat, long-sleeved clothing, and closed-toe shoes.Minimizes skin exposure to spills[6].
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.Prevents inhalation of harmful vapors or mists[2].

Operational and Handling Protocols

Adherence to proper handling and storage procedures is critical to ensure a safe laboratory environment.

Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood[2].

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition as it is a combustible liquid[3][4][7]. Take precautionary measures against static discharge[7].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[3][7].

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[3][4].

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Ensure Fume Hood is Operational A->B C Transfer this compound B->C Proceed to handling D Perform Experiment C->D E Segregate Waste D->E Experiment complete F Dispose of Waste in Labeled Container E->F G Decontaminate Work Area F->G H Remove and Dispose of PPE G->H cluster_waste Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal A This compound Waste Generated B Segregate as Hazardous Waste A->B Initiate disposal C Store in Labeled, Sealed Container B->C D Transfer to Approved Waste Disposal Facility C->D Ready for disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.